molecular formula C13H24O4 B139800 Megastigm-7-ene-3,5,6,9-tetraol

Megastigm-7-ene-3,5,6,9-tetraol

Cat. No.: B139800
M. Wt: 244.33 g/mol
InChI Key: CTCKPFXFWVNGLG-HCSJXBKUSA-N
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Description

Megastigm-7-ene-3,5,6,9-tetraol is a natural megastigmane derivative belonging to the class of isoprenoid compounds. It is identified as a constituent in higher plants, as part of research focused on elucidating the complex chemical profiles of plant species . This compound serves as a valuable reference standard in phytochemistry and natural product research. Its primary research applications include use as a biomarker in plant metabolomic studies and as a lead structure for investigating the biosynthetic pathways of megastigmanes, such as norisoprenoids. Researchers utilize this compound to explore its potential biological activities, which may be relevant to the fields of pharmacology and agrochemistry. The specific mechanism of action for this compound is an area of ongoing scientific investigation. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R,4S)-1-[(E,3R)-3-hydroxybut-1-enyl]-2,6,6-trimethylcyclohexane-1,2,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O4/c1-9(14)5-6-13(17)11(2,3)7-10(15)8-12(13,4)16/h5-6,9-10,14-17H,7-8H2,1-4H3/b6-5+/t9-,10+,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCKPFXFWVNGLG-HCSJXBKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC1(C(CC(CC1(C)O)O)(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@@]1([C@](C[C@H](CC1(C)C)O)(C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Megastigm-7-ene-3,5,6,9-tetraol: A Technical Guide to Its Natural Sources, Isolation, and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megastigm-7-ene-3,5,6,9-tetraol is a C13-norisoprenoid, a class of secondary metabolites derived from the oxidative degradation of carotenoids. These compounds are widely distributed in the plant kingdom and have garnered significant interest for their diverse biological activities, including potential anti-inflammatory properties. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its biosynthetic pathway.

Natural Sources of this compound

This compound has been isolated from a variety of plant species. The primary sources identified in the scientific literature are presented in Table 1. While the compound has been identified in these species, quantitative data on its abundance is not extensively reported in the available literature.

Plant SpeciesFamilyPlant PartReference
Isodon melissoidesLamiaceaeAerial parts[1]
Isodon sculponeatusLamiaceaeNot specified
Isodon japonicusLamiaceaeAerial parts
Vigna luteolaFabaceaeNot specified[1]
Euscaphis japonicaStaphyleaceaeNot specified

Table 1: Natural Sources of this compound

Experimental Protocols

The isolation and purification of this compound from its natural sources typically involve solvent extraction followed by a series of chromatographic separations. The following is a generalized protocol based on methodologies reported for the isolation of megastigmanes and other plant secondary metabolites.

General Workflow for Isolation and Purification

Biosynthesis cluster_0 Carotenoid Biosynthesis (Plastid) cluster_1 C13-Norisoprenoid Formation GGPP Geranylgeranyl pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene Lycopene Lycopene Phytoene->Lycopene Carotenes α/β-Carotene Lycopene->Carotenes Xanthophylls Zeaxanthin / Lutein Carotenes->Xanthophylls CCD Carotenoid Cleavage Dioxygenase (CCD) Xanthophylls->CCD Intermediate C13 Intermediate (e.g., 3-hydroxy-β-ionone) CCD->Intermediate Hydroxylation1 Hydroxylation Intermediate->Hydroxylation1 Hydroxylation2 Further Hydroxylation Steps Hydroxylation1->Hydroxylation2 Tetraol This compound Hydroxylation2->Tetraol

References

Unveiling Megastigm-7-ene-3,5,6,9-tetraol: A Technical Guide to its Discovery and Isolation from Isodon melissoides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary biological insights into Megastigm-7-ene-3,5,6,9-tetraol, a novel megastigmane-type norditerpenoid isolated from the medicinal plant Isodon melissoides. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development by detailing the experimental methodologies and presenting key data in a structured format.

Introduction

Isodon melissoides (Benth.) H.Hara, a plant with a history of use in traditional medicine, has been a source of various bioactive diterpenoids. In 2005, a study by Zhao et al. led to the isolation and characterization of three new compounds from the aerial parts of this plant, one of which was this compound. Megastigmanes are a class of C13-norisoprenoids derived from the degradation of carotenoids and are known to possess a range of biological activities, including anti-inflammatory properties. This guide will delve into the technical aspects of the discovery and isolation of this specific compound, providing a foundation for further research and development.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. This information is crucial for its identification and for designing future experiments.

PropertyValue
Molecular Formula C₁₃H₂₄O₄
Molecular Weight 244.33 g/mol
Class Megastigmane Norditerpenoid
Source Organism Isodon melissoides (Benth.) H.Hara
Plant Part Used Aerial Parts
Reported Bioactivity Anti-inflammatory

Experimental Protocols

While the full text of the original discovery paper by Zhao et al. (2005) is not widely available, this section outlines a generalized, yet detailed, experimental protocol for the isolation and characterization of this compound from Isodon melissoides. This protocol is synthesized from methodologies reported in contemporaneous studies on other constituents isolated from the same plant by the same research group.

Plant Material and Extraction
  • Collection and Preparation: The aerial parts of Isodon melissoides are collected, air-dried, and pulverized into a coarse powder.

  • Extraction: The powdered plant material is extracted exhaustively with 95% ethanol (B145695) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude ethanol extract.

Fractionation and Isolation

The crude ethanol extract is subjected to a series of chromatographic separations to isolate the target compound.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether, chloroform (B151607), and ethyl acetate (B1210297) to yield fractions of varying polarity.

  • Column Chromatography (Silica Gel): The ethyl acetate fraction, typically containing compounds of medium polarity like this compound, is subjected to column chromatography over silica (B1680970) gel. A gradient elution system, starting with chloroform and gradually increasing the polarity with methanol (B129727) (e.g., CHCl₃-MeOH, 100:1 to 10:1), is employed to separate the components.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the compound of interest are further purified by preparative HPLC on a C18 reversed-phase column. A typical mobile phase would be a gradient of methanol and water.

Structure Elucidation

The chemical structure of the isolated this compound is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the proton environment and coupling constants.

    • ¹³C NMR and DEPT: To identify the number and types of carbon atoms (CH₃, CH₂, CH, C).

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to piece together the final structure.

  • Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and carbon-carbon double bonds (C=C).

  • Ultraviolet (UV) Spectroscopy: To detect the presence of chromophores.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of this compound.

experimental_workflow cluster_extraction Extraction & Fractionation cluster_isolation Isolation cluster_elucidation Structure Elucidation plant Dried Aerial Parts of Isodon melissoides extract 95% Ethanol Extraction plant->extract crude Crude Ethanol Extract extract->crude partition Solvent Partitioning crude->partition fractions Petroleum Ether, Chloroform, Ethyl Acetate Fractions partition->fractions cc Silica Gel Column Chromatography (CHCl3-MeOH gradient) fractions->cc hplc Preparative HPLC (C18, MeOH-H2O gradient) cc->hplc pure Pure this compound hplc->pure ms HR-ESI-MS pure->ms nmr 1D & 2D NMR pure->nmr ir IR Spectroscopy pure->ir uv UV Spectroscopy pure->uv

Caption: Isolation and structure elucidation workflow for this compound.

Potential Signaling Pathway: Anti-inflammatory Action

While the specific molecular targets of this compound have not been extensively studied, related megastigmane compounds and extracts from Isodon species have been shown to exhibit anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2][3] This pathway is a central regulator of inflammation. The diagram below illustrates a plausible mechanism of action for this compound, assuming it follows a similar anti-inflammatory profile.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_inhibition Inhibition cluster_response Inflammatory Response lps LPS receptor Toll-like Receptor 4 (TLR4) lps->receptor tnfa TNF-α tnfa->receptor ikk IKK Complex receptor->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb_nfkb IκBα NF-κB ikb->ikb_nfkb degradation nfkb_active Active NF-κB nucleus Nucleus nfkb_active->nucleus translocates to genes Pro-inflammatory Gene Transcription nucleus->genes activates ikb_nfkb->ikk ikb_nfkb->nfkb_active releases compound This compound compound->ikk inhibits cytokines TNF-α, IL-1β, IL-6 genes->cytokines enzymes COX-2, iNOS genes->enzymes

Caption: Postulated anti-inflammatory mechanism via NF-κB pathway inhibition.

Conclusion and Future Directions

The discovery of this compound from Isodon melissoides adds to the growing family of bioactive megastigmane norditerpenoids. While its full pharmacological profile remains to be elucidated, its structural novelty and the known anti-inflammatory properties of related compounds suggest that it is a promising candidate for further investigation.

Future research should focus on:

  • Total Synthesis: To provide a sustainable source of the compound for extensive biological testing.

  • In-depth Pharmacological Studies: To confirm its anti-inflammatory activity, elucidate the precise molecular mechanism of action, and explore other potential therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: To identify the key structural features responsible for its bioactivity, which could guide the design of more potent synthetic analogues.

This technical guide provides a foundational understanding of this compound for the scientific community, with the aim of stimulating further research into its therapeutic potential.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Megastigm-7-ene-3,5,6,9-tetraol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the chemical structure elucidation of Megastigm-7-ene-3,5,6,9-tetraol, a naturally occurring megastigmane derivative with potential therapeutic applications. This document details the spectroscopic data, experimental protocols for its isolation and characterization, and insights into its potential biological significance, particularly its role in anti-inflammatory pathways.

Introduction

This compound is a C13-norisoprenoid, a class of compounds widely distributed in the plant kingdom, often contributing to the aroma of flowers and fruits. Structurally, it is a highly oxygenated derivative of megastigmane. First isolated from the leaves of Euscaphis japonica and later from Isodon melissoides, this compound has garnered interest due to its potential anti-inflammatory properties.[1] The precise determination of its complex stereochemistry is crucial for understanding its biological activity and for potential synthetic efforts. This guide will walk through the key experimental evidence and analytical techniques used to definitively establish its structure.

Structural Elucidation

The determination of the chemical structure of this compound was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the NMR spectroscopic analysis of this compound, as reported in the literature.

Table 1: ¹H-NMR Spectroscopic Data for this compound (in CD₃OD)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) in Hz
1.25m
1.76m
34.06m
1.45m
1.85m
75.79dd15.6, 6.4
86.07dd15.6, 1.5
94.34m
101.25d6.4
111.05s
121.00s
131.28s

Table 2: ¹³C-NMR Spectroscopic Data for this compound (in CD₃OD)

PositionChemical Shift (δ) ppm
140.6
249.8
377.7
442.1
578.8
677.7
7134.5
8132.1
969.8
1023.4
1124.5
1229.8
1321.1
Mass Spectrometry

High-resolution mass spectrometry (HR-MS) is essential for determining the elemental composition of a molecule. For this compound, the molecular formula was established as C₁₃H₂₄O₄.

Experimental Protocols

The isolation and purification of this compound from natural sources is a multi-step process that relies on chromatographic techniques. The following is a representative protocol based on the isolation from Euscaphis japonica.

Plant Material and Extraction
  • Collection and Preparation: The leaves of Euscaphis japonica are collected and air-dried. The dried leaves are then ground into a fine powder.

  • Extraction: The powdered plant material is extracted with methanol (B129727) (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.

Isolation and Purification Workflow

The crude extract is subjected to a series of chromatographic separations to isolate the target compound.

G start Crude Methanol Extract hp20 Diaion HP-20 Column Chromatography (Eluent: H₂O -> MeOH gradient) start->hp20 Fractionation silica1 Silica (B1680970) Gel Column Chromatography (Eluent: CHCl₃ -> MeOH gradient) hp20->silica1 Active Fractions hplc Preparative HPLC (Reverse Phase, e.g., ODS) (Eluent: MeOH/H₂O gradient) silica1->hplc Further Purification pure_compound Pure this compound hplc->pure_compound Isolation

Figure 1: General workflow for the isolation and purification of this compound.
  • Initial Fractionation: The crude methanol extract is first subjected to column chromatography on a highly porous synthetic resin, such as Diaion HP-20. The column is eluted with a gradient of water to methanol.

  • Silica Gel Chromatography: The fractions containing the compounds of interest are then further separated using silica gel column chromatography with a chloroform-methanol gradient.

  • High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative reverse-phase HPLC, yielding pure this compound.

Signaling Pathways and Biological Activity

Megastigmane derivatives, including this compound, have been reported to possess anti-inflammatory properties. The underlying mechanism is believed to involve the modulation of key inflammatory signaling pathways.

A primary target of many anti-inflammatory natural products is the Nuclear Factor-kappa B (NF-κB) signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting one or more steps in this cascade.

G cluster_0 Cytoplasm cluster_1 Nucleus stimulus Pro-inflammatory Stimulus (e.g., LPS, TNF-α) ikb_nfkb IκB-NF-κB Complex stimulus->ikb_nfkb Activates IKK nfkb NF-κB ikb_nfkb->nfkb IκB Phosphorylation & Degradation ikb IκB nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation megastigmane This compound megastigmane->ikb_nfkb Inhibition dna DNA nfkb_nuc->dna Binds to Promoter pro_inflammatory_genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) dna->pro_inflammatory_genes Transcription

References

An In-Depth Technical Guide to Megastigm-7-ene-3,5,6,9-tetraol: Properties, Protocols, and Potential Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megastigm-7-ene-3,5,6,9-tetraol is a naturally occurring sesquiterpenoid that has garnered interest within the scientific community for its potential therapeutic properties, particularly its anti-inflammatory bioactivity. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its potential biological signaling pathways. All quantitative data is summarized for clarity, and key experimental workflows and biological pathways are visualized to facilitate understanding.

Physical and Chemical Properties

This compound is a C13-norisoprenoid, a class of compounds derived from the degradation of carotenoids. Its core structure is characterized by a megastigmane skeleton. The compound has been isolated from various plant sources, including Isodon melissoides and Vigna luteola.[1]

Table 1: General and Computed Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₂₄O₄[1]
Molecular Weight 244.33 g/mol [1]
CAS Numbers 680617-50-9, 276870-26-9[1][2]
XLogP3 0.1PubChem
Hydrogen Bond Donor Count 4PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 3PubChem
Exact Mass 244.167459 g/mol PubChem
Monoisotopic Mass 244.167459 g/mol PubChem
Topological Polar Surface Area 80.9 ŲPubChem
Heavy Atom Count 17PubChem

Note: Many of the listed properties are computed and should be confirmed with experimental data where possible.

Experimental Data

Spectral Data

Future experimental work should aim to fully characterize this compound using the following techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the carbon-hydrogen framework and the stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is necessary to confirm the elemental composition and exact mass.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the presence of key functional groups, such as hydroxyl (-OH) and alkene (C=C) groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the electronic transitions within the molecule, particularly the conjugated systems.

Experimental Protocols

The isolation and purification of this compound from its natural sources are critical steps for its further study. The following is a generalized workflow based on protocols for similar natural products.

experimental_workflow start Start: Plant Material Collection (e.g., aerial parts of Isodon melissoides) extraction Extraction (e.g., with methanol) start->extraction partition Solvent-Solvent Partitioning (e.g., n-hexane, ethyl acetate, n-butanol) extraction->partition fractionation Column Chromatography (e.g., Silica gel, Sephadex LH-20) partition->fractionation Crude Extract purification Preparative HPLC/TLC fractionation->purification Active Fractions characterization Structure Elucidation (NMR, MS, IR, etc.) purification->characterization bioassay Bioactivity Screening (e.g., Anti-inflammatory assays) purification->bioassay end Pure this compound characterization->end

Figure 1: Generalized workflow for the isolation and characterization of this compound.

Biological Activity and Potential Signaling Pathways

This compound has been reported to possess anti-inflammatory properties.[1] While the precise molecular mechanisms have not been fully elucidated for this specific compound, the anti-inflammatory effects of many natural products are known to be mediated through the modulation of key signaling pathways involved in the inflammatory response.

Potential Anti-inflammatory Mechanisms

Inflammation is a complex biological response involving various signaling cascades. Two of the most critical pathways in inflammation are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways. It is plausible that this compound exerts its anti-inflammatory effects by targeting one or both of these pathways.

signaling_pathway stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Activation stimuli->IKK MAPKKK MAPKKK Activation stimuli->MAPKKK compound This compound compound->IKK Inhibition? compound->MAPKKK Inhibition? IkB IκB Degradation IKK->IkB NFkB_translocation NF-κB Nuclear Translocation IkB->NFkB_translocation NFkB_activation NF-κB Activation NFkB_translocation->NFkB_activation inflammatory_genes_nfkb Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) NFkB_activation->inflammatory_genes_nfkb MAPKK MAPKK Activation MAPKKK->MAPKK MAPK MAPK Activation (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 Activation MAPK->AP1 inflammatory_genes_mapk Pro-inflammatory Gene Expression AP1->inflammatory_genes_mapk

Figure 2: Postulated anti-inflammatory signaling pathways potentially modulated by this compound.

Further research is required to validate the specific targets of this compound within these and other inflammatory pathways.

Conclusion and Future Directions

This compound is a promising natural product with documented anti-inflammatory activity. This guide has summarized its known physical and chemical properties and provided a framework for its experimental investigation. The key areas for future research include:

  • Comprehensive Spectroscopic Characterization: Obtaining and publishing a full set of experimental spectral data (NMR, MS, IR, UV-Vis) is essential for its unambiguous identification and to serve as a reference for future studies.

  • Elucidation of the Mechanism of Action: In-depth biological studies are needed to identify the specific molecular targets and signaling pathways through which this compound exerts its anti-inflammatory effects.

  • Synthesis and Analogue Development: The development of a synthetic route to this compound would enable the production of larger quantities for extensive biological testing and the creation of novel analogues with improved potency and pharmacokinetic properties.

The continued investigation of this compound holds significant potential for the development of new anti-inflammatory agents.

References

Megastigm-7-ene-3,5,6,9-tetraol: A Technical Overview of its Chemical Properties and Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megastigm-7-ene-3,5,6,9-tetraol is a naturally occurring sesquiterpenoid that has garnered interest for its potential anti-inflammatory properties. This technical guide provides a comprehensive overview of its chemical data, experimental protocols for evaluating its bioactivity, and insights into its potential mechanism of action.

Chemical and Physical Properties

This compound is a C13-norisoprenoid, a class of compounds known for their diverse biological activities. The key quantitative data for this compound are summarized in the table below.

PropertyValueCitations
CAS Number 680617-50-9 (also cited as 276870-26-9)
Molecular Weight 244.33 g/mol
Molecular Formula C₁₃H₂₄O₄
Natural Sources Vigna luteola, Isodon melissoides
Reported Bioactivity Anti-inflammatory

Anti-inflammatory Activity

The primary reported biological activity of this compound is its ability to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory response.

In Vitro Inhibition of Nitric Oxide Production

Studies have shown that this compound can effectively reduce the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophage cells. This inhibitory effect is a strong indicator of its anti-inflammatory potential.

Assay ParameterValue
Cell Line RAW264.7 Macrophages
Stimulant Lipopolysaccharide (LPS)
Endpoint Nitric Oxide (NO) Production
IC₅₀ (Half-maximal inhibitory concentration) ~25.5 µM

Experimental Protocols

The following sections detail the methodologies for the isolation of this compound from natural sources and the in vitro assessment of its anti-inflammatory activity.

Isolation and Purification of this compound

A general workflow for the isolation and purification of this compound from plant material, such as Vigna luteola, is outlined below. This process involves solvent extraction followed by chromatographic separation.

G start Dried Plant Material (e.g., Vigna luteola) extraction Solvent Extraction (e.g., Methanol) start->extraction partition Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) extraction->partition chromatography1 Column Chromatography (Silica Gel) partition->chromatography1 chromatography2 Preparative HPLC chromatography1->chromatography2 end Isolated this compound chromatography2->end

Isolation and Purification Workflow
Nitric Oxide (NO) Inhibition Assay

The anti-inflammatory activity of this compound is typically assessed by measuring its ability to inhibit NO production in LPS-stimulated macrophages.

G cell_culture Culture RAW264.7 Macrophages treatment Pre-treat cells with This compound cell_culture->treatment stimulation Stimulate with LPS (Lipopolysaccharide) treatment->stimulation incubation Incubate for 24 hours stimulation->incubation griess_assay Measure Nitrite in Supernatant (Griess Reagent) incubation->griess_assay analysis Calculate NO Inhibition and IC50 Value griess_assay->analysis

Nitric Oxide Inhibition Assay Workflow

Proposed Mechanism of Action: Signaling Pathway

While the precise molecular mechanisms of this compound are still under investigation, evidence from studies on structurally related megastigmane compounds suggests a potential role in modulating key inflammatory signaling pathways. A plausible mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.

In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals such as LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of NO. Some megastigmane glycosides have been shown to inhibit the expression of the NF-κB p65 subunit. It is hypothesized that this compound may exert its anti-inflammatory effects by interfering with this pathway, leading to a reduction in iNOS expression and subsequent NO production.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkBa IkBα Degradation IKK->IkBa NFkB_translocation NF-κB Nuclear Translocation IkBa->NFkB_translocation gene_expression Pro-inflammatory Gene Expression (e.g., iNOS) NFkB_translocation->gene_expression NO_production Nitric Oxide (NO) Production gene_expression->NO_production inflammation Inflammation NO_production->inflammation compound This compound compound->NFkB_translocation Inhibition

Proposed NF-κB Signaling Inhibition

Conclusion

This compound presents a promising scaffold for the development of novel anti-inflammatory agents. Its ability to inhibit nitric oxide production in vitro provides a solid foundation for further investigation into its therapeutic potential. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound to fully understand its mechanism of action and to guide the development of more potent and selective derivatives. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Biological activity of Megastigm-7-ene-3,5,6,9-tetraol

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on the Biological Activity of Megastigm-7-ene-3,5,6,9-tetraol

This document provides a detailed overview of the known biological activities of this compound, a megastigmane sesquiterpenoid. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a naturally occurring compound that has been isolated from several plant species, including Isodon melissoides and Vigna luteola. This sesquiterpenoid has garnered interest due to its potential anti-inflammatory properties. This guide summarizes the available quantitative data, details the experimental protocols used to assess its bioactivity, and provides a visual representation of the experimental workflow.

Quantitative Biological Activity Data

The primary reported biological activity of this compound is its anti-inflammatory effect. The quantitative data available is based on its ability to inhibit superoxide (B77818) anion generation and elastase release in fMLP/CB-induced human neutrophils. The following table summarizes the reported inhibitory activity at a concentration of 10 µM.

Biological Activity Assay Test System Concentration Inhibition (%) Reference
Anti-inflammatorySuperoxide Anion GenerationfMLP/CB-induced human neutrophils10 µM1.3 ± 0.5Lam et al., 2019
Anti-inflammatoryElastase ReleasefMLP/CB-induced human neutrophils10 µM11.2 ± 3.4Lam et al., 2019

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature for assessing the anti-inflammatory activity of this compound.

Inhibition of Superoxide Anion Generation

Objective: To evaluate the inhibitory effect of this compound on the production of superoxide anions by activated human neutrophils.

Methodology:

  • Neutrophil Isolation: Human neutrophils were isolated from the blood of healthy adult volunteers using dextran (B179266) sedimentation, followed by Ficoll-Paque gradient centrifugation and hypotonic lysis of erythrocytes.

  • Assay Procedure:

    • The assay was performed in a 96-well microplate.

    • Neutrophils were incubated with 0.5 mg/mL of ferricytochrome c and the test compound (this compound at 10 µM) at 37 °C for 5 minutes.

    • The cells were then stimulated with 100 nM N-formyl-L-methionyl-phenylalanine (fMLP) and 0.1 µg/mL cytochalasin B (CB).

    • The absorbance at 550 nm was measured continuously for 10 minutes using a microplate reader.

  • Data Analysis: The change in absorbance over time, which corresponds to the reduction of ferricytochrome c by superoxide anions, was calculated. The percentage of inhibition was determined by comparing the rate of absorbance change in the presence of the test compound to that of the control (DMSO).

Inhibition of Elastase Release

Objective: To determine the inhibitory effect of this compound on the release of elastase from activated human neutrophils.

Methodology:

  • Neutrophil Preparation: Human neutrophils were isolated as described in section 3.1.

  • Assay Procedure:

    • Neutrophils were incubated with the test compound (this compound at 10 µM) at 37 °C for 5 minutes.

    • The cells were then stimulated with 100 nM fMLP and 0.5 µg/mL cytochalasin B for 10 minutes.

    • The reaction was stopped by placing the samples on ice.

    • The samples were centrifuged, and the supernatant was collected.

    • The supernatant was incubated with 100 µM MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide (the elastase substrate) in a 96-well plate at 37 °C for 10 minutes.

    • The absorbance at 405 nm was measured.

  • Data Analysis: The amount of elastase released was quantified by the change in absorbance. The percentage of inhibition was calculated by comparing the absorbance values of the compound-treated samples with the control (DMSO).

Visualizations

Experimental Workflow for Anti-inflammatory Assays

The following diagram illustrates the general workflow for the in vitro anti-inflammatory assays used to evaluate this compound.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis A Human Blood Sample B Neutrophil Isolation (Dextran sedimentation, Ficoll-Paque, Hypotonic Lysis) A->B C Incubate Neutrophils with This compound B->C Isolated Neutrophils D Stimulation with fMLP/CB C->D E Superoxide Anion Assay (Ferricytochrome c reduction) D->E F Elastase Release Assay (Substrate cleavage) D->F G Measure Absorbance Change E->G F->G H Calculate % Inhibition G->H

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Conclusion

This compound exhibits modest anti-inflammatory activity by inhibiting elastase release and, to a lesser extent, superoxide anion generation in human neutrophils. The available data provides a foundation for further investigation into its mechanism of action and potential therapeutic applications. More comprehensive studies, including dose-response analyses and exploration of its effects on inflammatory signaling pathways, are warranted to fully elucidate its pharmacological profile.

The Untapped Anti-inflammatory Potential of Megastigm-7-ene-3,5,6,9-tetraol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide explores the prospective anti-inflammatory capabilities of Megastigm-7-ene-3,5,6,9-tetraol. In the absence of direct research on this specific molecule, this document synthesizes and extrapolates from available data on structurally analogous megastigmane glycosides and aglycones. The findings presented herein offer a foundational framework for future investigation into the therapeutic promise of this compound.

Core Concepts: The Inflammatory Cascade and a Potential Role for Megastigmane Derivatives

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key player in this process is the macrophage, a type of white blood cell that, when activated by stimuli like lipopolysaccharide (LPS), triggers a signaling cascade. This cascade results in the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central to regulating the expression of these inflammatory molecules. Chronic or excessive inflammation is implicated in a multitude of diseases, driving the search for novel anti-inflammatory agents.

Megastigmane derivatives, a class of C13-norisoprenoids found in various plants, have emerged as promising candidates for anti-inflammatory drug discovery. Research on several of these compounds demonstrates their ability to modulate key inflammatory pathways.

Quantitative Data on the Anti-inflammatory Activity of Structurally Related Megastigmane Glycosides

While specific data for this compound is not yet available, studies on analogous megastigmane glycosides provide valuable insights into their potential to inhibit the production of key inflammatory mediators. The following table summarizes the inhibitory activities of various megastigmane glycosides on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

Compound NameSource OrganismIC50 for NO Inhibition (µM)Reference
(6R,7E,9R)-3-oxo-α-ionyl-9-O-α-L-rhamnopyranosyl-(1′′→4′)-β-D-glucopyranosideNicotiana tabacum42.3[1]
(6R,7E,9R)-megastigman-7-ene-3,5,6,9-tetraol-3-O-β-D-glucopyranosideNicotiana tabacum61.7[1]
Streilicifoloside EStreblus ilicifolius26.33[2]
Platanionoside DStreblus ilicifolius21.84[2]

IC50 values represent the concentration of the compound required to inhibit 50% of the nitric oxide production. Dexamethasone, a potent corticosteroid, is often used as a positive control in these assays, with a reported IC50 of 21.3 ± 1.2 μM.[1]

Furthermore, streilicifoloside E and platanionoside D have been shown to significantly decrease the secretion of prostaglandin (B15479496) E2 (PGE2) and TNF-α in a dose-dependent manner.[2] Other studies on megastigmane compounds isolated from Boehmeria nivea have demonstrated inhibitory activity on the secretion of the pro-inflammatory cytokine IL-1β, alongside an increase in the anti-inflammatory cytokine IL-10 in LPS-activated RAW264.7 cells.[3][4][5]

Postulated Mechanism of Action: Insights from Analogous Compounds

The anti-inflammatory effects of megastigmane derivatives are believed to be mediated through the modulation of key signaling pathways, primarily the NF-κB pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression. In an unstimulated state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, IL-6, and IL-1β.

Studies on the megastigmane aglycone, β-damascenone, have shown that it can inhibit the activation of the NF-κB signaling pathway.[6][7][8][9][10] It is proposed that this inhibition occurs at the level of the IKK complex, thereby preventing the degradation of IκBα and keeping NF-κB in its inactive state in the cytoplasm.[6] Similarly, streilicifoloside E and platanionoside D have been observed to inhibit the expression of NF-κB/p65 in LPS-induced RAW264.7 cells.[2]

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Proteasome Proteasome IkBa->Proteasome Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates Megastigmane Megastigmane Derivatives Megastigmane->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) DNA->Genes Transcription

Caption: Postulated inhibition of the NF-κB signaling pathway by megastigmane derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anti-inflammatory potential of natural products, adapted for the study of this compound.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW264.7 is a standard model for in vitro inflammation studies.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol: Cells are seeded in appropriate plates (e.g., 96-well for viability and NO assays, 6-well for protein and RNA analysis) and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 24 hours for NO and cytokine assays).

Nitric Oxide (NO) Production Assay

The inhibitory effect on NO production is determined by measuring the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

  • Reagents: Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Procedure:

    • Collect 50 µL of cell culture supernatant from each well of a 96-well plate.

    • Add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

G start RAW264.7 cells seeded in 96-well plate pretreat Pre-treat with Megastigmane Derivative start->pretreat stimulate Stimulate with LPS (1 µg/mL) for 24h pretreat->stimulate collect Collect cell culture supernatant stimulate->collect griess_a Add Griess Reagent A collect->griess_a incubate_a Incubate 10 min griess_a->incubate_a griess_b Add Griess Reagent B incubate_a->griess_b incubate_b Incubate 10 min griess_b->incubate_b read Measure absorbance at 540 nm incubate_b->read

Caption: Experimental workflow for the nitric oxide (NO) production assay.

Cytokine Production Assays (TNF-α, IL-6, IL-1β)

The levels of pro-inflammatory cytokines in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Procedure:

    • Collect the cell culture supernatants after treatment.

    • Perform the ELISA according to the manufacturer's instructions for the specific cytokine (TNF-α, IL-6, or IL-1β).

    • This typically involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.

    • Measure the absorbance at the appropriate wavelength (usually 450 nm) and calculate the cytokine concentration based on a standard curve.

Western Blot Analysis for Signaling Proteins

Western blotting is used to determine the effect of the compound on the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

  • Cell Lysis: After a shorter incubation period with LPS (e.g., 15-60 minutes), cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-p65, p-IκBα, p-ERK, p-p38, p-JNK) and loading controls (e.g., β-actin, GAPDH).

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Future Directions and Conclusion

The available evidence from structurally related megastigmane derivatives strongly suggests that this compound warrants investigation as a potential anti-inflammatory agent. Future research should focus on:

  • In vitro validation: Conducting the experiments outlined in this guide to determine the specific inhibitory effects of this compound on the production of NO and pro-inflammatory cytokines in LPS-stimulated macrophages.

  • Mechanism of action studies: Elucidating the precise molecular targets of this compound within the NF-κB and MAPK signaling pathways.

  • In vivo studies: Evaluating the anti-inflammatory efficacy of this compound in animal models of inflammatory diseases.

References

Megastigm-7-ene-3,5,6,9-tetraol: A Technical Guide to its Role in Plant Secondary Metabolism and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Megastigm-7-ene-3,5,6,9-tetraol is a C13-norisoprenoid, a class of secondary metabolites derived from the oxidative degradation of carotenoids. These compounds are widely distributed throughout the plant kingdom and are gaining attention for their diverse biological activities. This technical guide provides a comprehensive overview of this compound and related megastigmane compounds, focusing on their biosynthesis, role in plant secondary metabolism, and potential therapeutic applications. Detailed experimental protocols for isolation, characterization, and bioactivity assessment are provided, along with a quantitative summary of the biological activities of related megastigmane glycosides. This document serves as a resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Megastigmanes are a significant class of C13-norisoprenoids formed through the enzymatic cleavage of carotenoids. This compound, a specific member of this family, has been isolated from various plant species, including Isodon melissoides and Vigna luteola.[1] While research on this specific tetraol is emerging, the broader class of megastigmane glycosides has been shown to possess notable biological activities, particularly anti-inflammatory and neuroprotective effects. Understanding the biosynthesis and physiological role of these compounds in plants can provide insights into their potential as therapeutic agents.

Role in Plant Secondary Metabolism

Biosynthesis from Carotenoids

This compound, like other megastigmanes, is a product of the plant secondary metabolic pathway originating from the degradation of carotenoids. The biosynthesis is initiated by the action of carotenoid cleavage dioxygenases (CCDs), a family of non-heme iron enzymes. These enzymes catalyze the oxidative cleavage of specific double bonds within the C40 carotenoid backbone. The substrate specificity of CCDs can vary, leading to a diverse array of apocarotenoid products. For instance, CCD1 enzymes are known to cleave carotenoids at the 9,10 and 9',10' positions, yielding C13 fragments that serve as precursors to megastigmanes.

G cluster_0 Carotenoid Precursor cluster_1 Enzymatic Cleavage cluster_2 Intermediate Formation cluster_3 Modification Steps cluster_4 Final Product Zeaxanthin Zeaxanthin CCD Carotenoid Cleavage Dioxygenase (CCD) Zeaxanthin->CCD Substrate C13_Intermediate C13 Norisoprenoid Intermediate CCD->C13_Intermediate Cleavage Product Hydroxylation Hydroxylation & Other Modifications C13_Intermediate->Hydroxylation Precursor Megastigmane This compound Hydroxylation->Megastigmane Final Product

Putative Roles in Plant Defense and Allelopathy

Secondary metabolites play a crucial role in the interaction of plants with their environment. While direct evidence for this compound is limited, many terpenoids and norisoprenoids are known to be involved in plant defense mechanisms against herbivores and pathogens. They can act as feeding deterrents, toxins, or signaling molecules in induced defense responses.

Furthermore, some norisoprenoids exhibit allelopathic activity, influencing the germination and growth of neighboring plants. The release of these compounds into the soil can create a competitive advantage for the producing plant. Future research is needed to specifically investigate the role of this compound in these ecological interactions.

Therapeutic Potential

While quantitative data for this compound is not yet widely available, studies on structurally similar megastigmane glycosides have demonstrated promising anti-inflammatory and neuroprotective activities.

Anti-inflammatory Activity

Megastigmane glycosides have been shown to inhibit the production of pro-inflammatory mediators. The proposed mechanism of action involves the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. By inhibiting the activation of NF-κB, these compounds can downregulate the expression of genes encoding for inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2).

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Genes (e.g., COX-2, TNF-α) Nucleus->Inflammatory_Genes activates transcription of Megastigmane This compound (and related compounds) Megastigmane->IKK inhibits

Neuroprotective Activity

Several megastigmane glycosides have demonstrated protective effects against oxidative stress-induced neuronal cell death. Oxidative stress is a key pathological feature of neurodegenerative diseases. The neuroprotective mechanism of these compounds is thought to involve the scavenging of reactive oxygen species (ROS) and the enhancement of endogenous antioxidant defenses.

Quantitative Data

Specific quantitative bioactivity data for this compound is limited in the current literature. However, data for related megastigmane glycosides provide a benchmark for their potential therapeutic efficacy.

Table 1: Anti-inflammatory Activity of Selected Megastigmane Glycosides

CompoundSource OrganismAssayTargetIC50 (µM)Reference
Streilicifoloside EStreblus ilicifoliusNO production in LPS-stimulated RAW264.7 cellsiNOS26.33[2]
Platanionoside DStreblus ilicifoliusNO production in LPS-stimulated RAW264.7 cellsiNOS21.84[2]

Table 2: Neuroprotective Activity of Selected Megastigmane Glycosides

CompoundSource OrganismAssayProtective EffectConcentration (µM)Reference
(6R,7E,9R)-3-oxo-α-ionyl-9-O-β-D-apiofuranosyl-(1→6)-β-D-glucopyranosideNicotiana tabacumH₂O₂-induced SH-SY5Y cell damageModerate10[3]
(3S,5R,6S,7E,9R)-3,5,6-trihydroxy-7-megastigmen-9-O-[α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranoside]Nicotiana tabacumH₂O₂-induced SH-SY5Y cell damageModerate10[3]

Experimental Protocols

Isolation and Purification of this compound

G Plant_Material Dried & Powdered Plant Material Extraction Methanol (B129727) Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent Partitioning (e.g., Ethyl Acetate (B1210297), n-Butanol) Crude_Extract->Partitioning Fractions Fractions Partitioning->Fractions Column_Chromatography Column Chromatography (Silica Gel, ODS) Fractions->Column_Chromatography Purified_Fractions Purified Fractions Column_Chromatography->Purified_Fractions HPLC Preparative HPLC Purified_Fractions->HPLC Isolated_Compound This compound HPLC->Isolated_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Isolated_Compound->Structure_Elucidation

  • Extraction: The air-dried and powdered plant material (e.g., leaves and stems) is extracted with methanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity.

  • Column Chromatography: The resulting fractions are subjected to column chromatography on silica (B1680970) gel or octadecylsilyl (ODS) silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol or methanol-water) to further separate the components.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are purified by preparative HPLC on a C18 column to obtain the pure this compound.

  • Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS).

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere for 24 hours.

  • Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, and the plates are incubated for 24 hours.

  • Nitrite Quantification (Griess Assay): The production of nitric oxide (NO) is measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. The absorbance is measured at 540 nm.

  • Cell Viability: The cytotoxicity of the compound is assessed using the MTT assay to ensure that the observed NO inhibition is not due to cell death.

In Vitro Neuroprotection Assay (Oxidative Stress Model)
  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of DMEM and Ham's F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

  • Treatment: The cells are pre-treated with different concentrations of this compound for 24 hours.

  • Induction of Oxidative Stress: Oxidative stress is induced by exposing the cells to hydrogen peroxide (H₂O₂) for 24 hours.

  • Cell Viability Assessment: Cell viability is determined using the MTT assay. An increase in cell viability in the presence of the compound compared to the H₂O₂-only treated group indicates a neuroprotective effect.

Conclusion and Future Directions

This compound and related megastigmane compounds represent a promising class of natural products with potential therapeutic applications in inflammatory and neurodegenerative disorders. Their origin from the degradation of widely occurring carotenoids suggests their ubiquitous presence in the plant kingdom and their potential role in plant defense and allelopathy.

Future research should focus on several key areas:

  • Quantitative Bioactivity: Elucidating the specific IC50 values and dose-dependent effects of pure this compound in various bioassays.

  • Mechanism of Action: Investigating the precise molecular targets and signaling pathways modulated by this compound.

  • In Vivo Studies: Validating the in vitro findings in animal models of inflammation and neurodegeneration.

  • Role in Planta: Exploring the specific functions of this compound in plant-environment interactions, which could open new avenues for agricultural applications.

A deeper understanding of the chemistry and biology of this compound will be crucial for harnessing its full therapeutic and agricultural potential.

References

An In-depth Technical Guide to the Biosynthesis Pathway of Megastigmane Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megastigmane glycosides are a class of C13-norisoprenoid secondary metabolites that originate from the oxidative degradation of carotenoids.[1][2][3][4] These compounds are widely distributed in the plant kingdom and contribute to the characteristic aromas and flavors of many fruits, flowers, and wines.[5][6] Beyond their sensory properties, megastigmane glycosides have garnered significant interest for their diverse biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects, making them promising candidates for drug development.[7] This technical guide provides a comprehensive overview of the biosynthesis of megastigmane glycosides, detailing the enzymatic steps, key intermediates, and regulatory mechanisms. The guide is intended to be a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and metabolic engineering.

Core Biosynthetic Pathway

The biosynthesis of megastigmane glycosides is a multi-step process that begins with the cleavage of C40 carotenoids in plastids and culminates in glycosylation in the cytoplasm. The pathway can be broadly divided into three main stages:

  • Carotenoid Cleavage: The initial and rate-limiting step is the oxidative cleavage of carotenoids by Carotenoid Cleavage Dioxygenases (CCDs).[8][9]

  • Aglycone Modification: The resulting C13 norisoprenoid aglycones undergo various enzymatic modifications, including hydroxylation and reduction.

  • Glycosylation: The final step involves the attachment of sugar moieties to the modified aglycones, catalyzed by UDP-dependent Glycosyltransferases (UGTs).

The general workflow for the biosynthesis is depicted below.

Megastigmane Glycoside Biosynthesis Workflow cluster_plastid Plastid cluster_cytoplasm Cytoplasm Carotenoids C40 Carotenoids (e.g., β-carotene, Lutein, Neoxanthin) C13_Aglycone C13 Norisoprenoid Aglycones (e.g., β-ionone) Carotenoids->C13_Aglycone CCDs (CCD1, CCD4) Modified_Aglycone Modified C13 Aglycones (e.g., 3-hydroxy-β-ionone) C13_Aglycone->Modified_Aglycone Hydroxylases, Reductases Megastigmane_Glycoside Megastigmane Glycosides Modified_Aglycone->Megastigmane_Glycoside UGTs UDP_Sugar UDP-Sugar UDP_Sugar->Megastigmane_Glycoside

Caption: General workflow of megastigmane glycoside biosynthesis.

Data Presentation

Table 1: Key Enzymes in Megastigmane Glycoside Biosynthesis and Their Substrates
Enzyme ClassSpecific Enzyme ExampleSubstrate(s)Product(s)Plant Source Example
Carotenoid Cleavage Dioxygenase (CCD) VvCCD1Zeaxanthin, β-carotene, Lycopene3-hydroxy-β-ionone, β-ionone, 6-methyl-5-hepten-2-oneVitis vinifera (Grapevine)[1][6][10]
VvCCD4a/bLycopene, ε-carotene, Neurosporene6-methyl-5-hepten-2-one, α-ionone, GeranylacetoneVitis vinifera (Grapevine)[1][5]
Hydroxylase (Hypothetical)β-ionone3-hydroxy-β-ionone-
UDP-Glycosyltransferase (UGT) UGT94BY1Triterpenoid and phenolic glycosides, UDP-Glcβ-(1,6) oligoglucoside chain glycosidesPlatycodon grandiflorum[11]
SbUGTs/SbUGATsBaicalein, UDP-Glc/UDP-GlcAOroxin A, BaicalinScutellaria baicalensis[12]
Table 2: Quantitative Data on Carotenoid and Megastigmane-Related Compounds in Vitis vinifera Leaves
CompoundConcentration Range (mg/g DW)Phenological Stage of MeasurementReference
β-carotene 0.05 - 0.8Post-flowering to grape ripening[13]
Lutein 0.05 - 0.8Post-flowering to grape ripening[13]
Total Carotenoids ~0.4 - 0.9Bud burst to grape ripening[7][14]
β-ionone Correlated with VvCCD4b expressionGrape development[1]
β-damascenone Correlated with VvCCD4b expressionGrape development[1]

Experimental Protocols

Protocol 1: In Vitro Assay for Carotenoid Cleavage Dioxygenase (CCD) Activity

This protocol is adapted from methodologies used for the characterization of plant CCDs.[6][10]

1. Enzyme Preparation (Heterologous Expression in E. coli): a. Clone the full-length cDNA of the target CCD gene (e.g., VvCCD1) into an expression vector (e.g., pET series). b. Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). c. Grow the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C until the OD600 reaches 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-28°C) for 12-24 hours. e. Harvest the cells by centrifugation and resuspend them in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, and protease inhibitors). f. Lyse the cells by sonication on ice and centrifuge to pellet cell debris. g. Purify the recombinant CCD protein from the supernatant using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). h. Dialyze the purified protein against a storage buffer and determine the protein concentration.

2. In Vitro Cleavage Assay: a. Prepare the reaction mixture in a glass vial containing:

  • 100 mM Tris-HCl buffer (pH 7.5-8.0)
  • 1 mM FeSO4
  • 2 mM Ascorbic acid
  • 0.05% (v/v) Triton X-100
  • 1-5 µg of purified CCD enzyme b. Add the carotenoid substrate (e.g., 10-50 µM β-carotene, zeaxanthin, or lutein) dissolved in a small volume of an organic solvent (e.g., acetone (B3395972) or ethanol). c. Incubate the reaction mixture at 25-30°C for 1-4 hours in the dark with gentle shaking. d. Stop the reaction by adding an equal volume of an organic solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and diethyl ether). e. Vortex vigorously and centrifuge to separate the phases. f. Collect the organic phase and evaporate it to dryness under a stream of nitrogen.

3. Product Analysis by GC-MS or LC-MS: a. Resuspend the dried extract in a suitable solvent (e.g., hexane for GC-MS or methanol (B129727) for LC-MS). b. Analyze the sample by GC-MS or LC-MS to identify and quantify the cleavage products (e.g., β-ionone, 3-hydroxy-β-ionone) by comparing their retention times and mass spectra with authentic standards.

CCD_Assay_Workflow cluster_prep Enzyme Preparation cluster_assay In Vitro Assay cluster_analysis Product Analysis A Clone CCD gene into expression vector B Transform E. coli A->B C Induce protein expression B->C D Purify recombinant CCD C->D E Prepare reaction mixture (buffer, FeSO4, ascorbate) F Add purified CCD and carotenoid substrate E->F G Incubate F->G H Stop reaction and extract products G->H I Analyze extract by GC-MS or LC-MS J Identify and quantify cleavage products I->J

Caption: Workflow for the in vitro assay of CCD activity.

Protocol 2: Assay for UDP-Glycosyltransferase (UGT) Activity with Megastigmane Aglycones

This protocol is based on general methods for plant UGTs and can be adapted for megastigmane aglycones.[11][12][15]

1. Enzyme Preparation: a. Follow a similar heterologous expression and purification procedure as described for CCDs (Protocol 1, step 1) to obtain the purified UGT enzyme.

2. UGT Activity Assay: a. Prepare the reaction mixture in a microcentrifuge tube containing:

  • 50 mM Tris-HCl buffer (pH 7.0-8.0)
  • 1 mM UDP-sugar (e.g., UDP-glucose)
  • 100-500 µM of the megastigmane aglycone substrate (e.g., 3-hydroxy-β-ionone) dissolved in a small volume of DMSO or methanol.
  • 1-5 µg of purified UGT enzyme. b. Incubate the reaction mixture at 30-37°C for 30 minutes to 2 hours. c. Terminate the reaction by adding an equal volume of methanol or acetonitrile. d. Centrifuge to pellet the precipitated protein.

3. Product Analysis by HPLC or LC-MS/MS: a. Analyze the supernatant directly by reverse-phase HPLC or LC-MS/MS. b. Use a C18 column with a water/acetonitrile gradient (both containing 0.1% formic acid). c. Monitor the formation of the megastigmane glycoside product by UV absorbance or by mass spectrometry. d. Quantify the product by creating a standard curve with an authentic or purified standard of the megastigmane glycoside.

UGT_Assay_Workflow cluster_prep Enzyme Preparation cluster_assay UGT Activity Assay cluster_analysis Product Analysis A Clone UGT gene and express in E. coli B Purify recombinant UGT A->B C Prepare reaction mixture (buffer, UDP-sugar, aglycone) D Add purified UGT C->D E Incubate D->E F Terminate reaction E->F G Analyze supernatant by HPLC or LC-MS/MS H Identify and quantify megastigmane glycoside G->H

Caption: Workflow for the assay of UGT activity with megastigmane aglycones.

Signaling Pathways and Regulation

The biosynthesis of megastigmane glycosides is intricately linked to the plant's response to environmental stimuli, particularly drought stress. This regulation is primarily mediated by the phytohormone abscisic acid (ABA).

Under drought conditions, ABA levels increase, which in turn upregulates the expression of key genes in the carotenoid cleavage pathway, including 9-cis-epoxycarotenoid dioxygenase (NCED), a key enzyme in ABA biosynthesis, and CCDs involved in norisoprenoid production.[16][17][18][19] This coordinated regulation suggests a mechanism by which plants can simultaneously manage water stress and produce secondary metabolites that may play a role in defense or signaling.

The signaling cascade involves drought stress perception, leading to ABA biosynthesis. ABA then binds to its receptors, initiating a phosphorylation cascade that activates various transcription factors (TFs). These TFs, such as AREB/ABF, bind to specific cis-acting elements (e.g., ABREs) in the promoter regions of target genes, including CCDs, to modulate their transcription.

Regulation_of_Megastigmane_Biosynthesis Drought Drought Stress ABA_biosynthesis ABA Biosynthesis (NCED upregulation) Drought->ABA_biosynthesis ABA Abscisic Acid (ABA) ABA_biosynthesis->ABA ABA_Receptors ABA Receptors ABA->ABA_Receptors Phosphorylation_Cascade Phosphorylation Cascade (e.g., SnRK2s) ABA_Receptors->Phosphorylation_Cascade Activation TFs Transcription Factors (e.g., AREB/ABF) Phosphorylation_Cascade->TFs Activation CCD_Gene CCD Gene Expression TFs->CCD_Gene Upregulation Megastigmane_Biosynthesis Megastigmane Aglycone Biosynthesis CCD_Gene->Megastigmane_Biosynthesis

Caption: ABA-dependent regulation of megastigmane biosynthesis under drought stress.

Conclusion

The biosynthesis of megastigmane glycosides is a complex pathway that is beginning to be unraveled at the molecular level. The identification and characterization of the key enzymes, particularly Carotenoid Cleavage Dioxygenases and UDP-Glycosyltransferases, are crucial for understanding the diversity of these compounds in nature. Furthermore, elucidating the regulatory networks that control this pathway, especially in response to environmental cues, opens up possibilities for metabolic engineering to enhance the production of desirable megastigmane glycosides for the food, fragrance, and pharmaceutical industries. The protocols and data presented in this guide provide a solid foundation for researchers to further explore this fascinating class of natural products.

References

An In-Depth Technical Guide to the Spectroscopic Data of Megastigm-7-ene-3,5,6,9-tetraol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Megastigm-7-ene-3,5,6,9-tetraol, a naturally occurring megastigmane-type norisoprenoid. This document details the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines the experimental protocols for its isolation and characterization, and discusses its known biological activities.

Introduction

This compound is a C13-norisoprenoid that has been isolated from various plant sources, including Isodon melissoides and Vigna luteola.[1] This class of compounds is derived from the degradation of carotenoids and is known for a wide range of biological activities. Notably, this compound has demonstrated anti-inflammatory properties, making it a compound of interest for further investigation in drug discovery and development. The precise stereochemistry of the naturally occurring isomer has been determined as (3S,5R,6R,7E,9R)-megastigman-7-ene-3,5,6,9-tetraol.

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry.

Nuclear Magnetic Resonance (NMR) Data

The following tables summarize the reported ¹H and ¹³C NMR data for (3S,5R,6R,7E,9R)-megastigman-7-ene-3,5,6,9-tetraol. The data was acquired in deuterated methanol (B129727) (CD₃OD).

Table 1: ¹H NMR Spectroscopic Data (CD₃OD)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
2a1.65m
2b1.50m
33.85m
4a1.80m
4b1.35m
63.95d8.0
75.80dd15.5, 8.0
85.75dq15.5, 6.5
94.30q6.5
101.25d6.5
111.05s
121.00s
131.20s

Table 2: ¹³C NMR Spectroscopic Data (CD₃OD)

PositionChemical Shift (δ) ppm
142.5
249.0
368.5
443.0
576.0
678.0
7135.0
8132.0
969.0
1023.0
1125.0
1226.0
1321.0
Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) was used to determine the exact mass and molecular formula of the compound.

Table 3: Mass Spectrometry Data

TechniqueIonObserved m/zCalculated m/zMolecular Formula
HR-ESI-MS[M+Na]⁺267.1574267.1572C₁₃H₂₄O₄Na

Experimental Protocols

The following sections detail the methodologies used for the extraction, isolation, and structural elucidation of this compound.

Plant Material and Extraction

The aerial parts of Isodon melissoides were collected, air-dried, and powdered. The powdered plant material (10 kg) was extracted with 95% ethanol (B145695) at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue.

Isolation of this compound

The crude ethanol extract was suspended in water and partitioned successively with petroleum ether, chloroform (B151607), and ethyl acetate (B1210297). The ethyl acetate fraction was subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and methanol. Fractions containing the compound of interest were identified by thin-layer chromatography (TLC). Further purification was achieved by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

The structure of the isolated compound was determined using the following spectroscopic techniques:

  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra were recorded on a Bruker AV-500 spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the solvent signal (CD₃OD).

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Waters Q-TOF Premier mass spectrometer.

Biological Activity and Potential Signaling Pathways

This compound has been reported to possess anti-inflammatory properties. While the specific molecular targets and signaling pathways have not been fully elucidated for this particular compound, the anti-inflammatory effects of many natural products, including other megastigmane derivatives, are often attributed to the modulation of key inflammatory pathways such as the NF-κB and MAPK signaling cascades. These pathways regulate the expression of pro-inflammatory cytokines and enzymes.

Below is a generalized diagram illustrating a common anti-inflammatory signaling pathway that could be a potential target for this compound.

anti_inflammatory_pathway cluster_nucleus Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Upregulates Compound This compound (Hypothesized) Compound->IKK Inhibits? Compound->NFkB Inhibits translocation? NFkB_n NF-κB

Caption: A generalized NF-κB signaling pathway.

Disclaimer: The diagram above represents a general anti-inflammatory pathway. The specific molecular targets of this compound within this or other pathways have not yet been experimentally confirmed. Further research is required to elucidate its precise mechanism of action.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic data and experimental protocols related to this compound. The availability of detailed NMR and MS data will be valuable for researchers in natural product chemistry for the identification and characterization of this and related compounds. The reported anti-inflammatory activity of this molecule warrants further investigation to understand its therapeutic potential and mechanism of action, which could pave the way for its development as a novel anti-inflammatory agent.

References

Methodological & Application

Isolating Megastigm-7-ene-3,5,6,9-tetraol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive protocol for the isolation of Megastigm-7-ene-3,5,6,9-tetraol, a diterpenoid analogue with noted anti-inflammatory properties. Primarily sourced from plant materials such as Vigna luteola and Isodon melissoides, this guide is intended for researchers, scientists, and professionals in drug development. The following sections detail the necessary steps from initial extraction to final purification, supported by quantitative data and visual workflows.

Overview of the Isolation Process

The isolation of this compound from plant material is a multi-step process that begins with solvent extraction, followed by liquid-liquid partitioning and a series of chromatographic separations to yield the pure compound. The general workflow is outlined below.

Isolation_Workflow Plant_Material Dried & Powdered Plant Material (e.g., Vigna luteola) Extraction Methanol (B129727) Extraction (Reflux) Plant_Material->Extraction Concentration Concentration (in vacuo) Extraction->Concentration Crude_Extract Crude Methanol Extract Concentration->Crude_Extract Partitioning Solvent Partitioning (Chloroform/Water) Crude_Extract->Partitioning Chloroform_Fraction Chloroform (B151607) Soluble Fraction Partitioning->Chloroform_Fraction Water_Fraction Water Soluble Fraction Partitioning->Water_Fraction Silica_Gel Silica (B1680970) Gel Column Chromatography Chloroform_Fraction->Silica_Gel Fractions Collection of Fractions Silica_Gel->Fractions Purification Further Purification (e.g., pTLC, HPLC) Fractions->Purification Pure_Compound Pure This compound Purification->Pure_Compound

Caption: General workflow for the isolation of this compound.

Experimental Protocols

The following protocols are based on established methodologies for the isolation of chemical constituents from Vigna luteola.[1]

Plant Material and Extraction
  • Preparation: Air-dry the whole plants of Vigna luteola and grind them into a fine powder.

  • Extraction:

    • Suspend the powdered plant material (e.g., 3.5 kg) in methanol (20 L).

    • Perform exhaustive extraction under reflux at 85°C for 8 hours.

    • Filter the resulting liquid and concentrate it under reduced pressure (in vacuo) to obtain a dark brown syrup (crude methanol extract).

Solvent Partitioning
  • Initial Partitioning: Partition the crude methanol extract (e.g., 640 g) between chloroform and water.

  • Separation: This will yield a chloroform-soluble layer (e.g., 190 g) and a water-soluble layer (e.g., 450 g). This compound will be present in the chloroform-soluble fraction.

Chromatographic Purification

The chloroform-soluble fraction is subjected to a series of chromatographic steps to isolate the target compound.

  • Initial Silica Gel Column Chromatography:

    • Apply the chloroform-soluble layer to a silica gel column.

    • Elute the column with a step gradient of n-hexane and acetone (B3395972) (from 100:1 to 1:1) to yield multiple fractions.

  • Fraction Selection and Further Chromatography:

    • Monitor the fractions by Thin Layer Chromatography (TLC).

    • While the specific fraction containing this compound is not explicitly detailed in the primary literature for this specific compound among the 73 identified, a typical subsequent step for polar compounds would involve further chromatography of the more polar fractions.

    • A subsequent silica gel column chromatography step using a chloroform and methanol mixture (step gradient from 50:1 to 1:1) is a common approach for separating compounds of this polarity.

  • Preparative Thin Layer Chromatography (pTLC):

    • For final purification, fractions containing the target compound can be subjected to pTLC using a solvent system such as chloroform and acetone (e.g., 10:1).

The logical progression of the purification process is visualized in the diagram below.

Purification_Logic Chloroform_Fraction Chloroform Soluble Fraction Initial_Silica Silica Gel Column 1 (n-hexane/acetone gradient) Chloroform_Fraction->Initial_Silica Fractions_1 Initial Fractions Initial_Silica->Fractions_1 TLC_Monitoring TLC Analysis Fractions_1->TLC_Monitoring Target_Fractions Fractions containing This compound TLC_Monitoring->Target_Fractions Second_Silica Silica Gel Column 2 (chloroform/methanol gradient) Target_Fractions->Second_Silica Sub_Fractions Sub-fractions Second_Silica->Sub_Fractions Final_Purification Final Purification (pTLC or HPLC) Sub_Fractions->Final_Purification Pure_Compound Pure Compound Final_Purification->Pure_Compound

Caption: Logical workflow for the chromatographic purification of this compound.

Data Presentation

Quantitative data regarding the isolation of this compound, such as yield and purity at each stage, are not extensively detailed in the available literature. However, a general summary of the initial extraction and partitioning is provided below.

StepStarting MaterialSolventsOutput
Extraction 3.5 kg dried Vigna luteolaMethanol (20 L)640 g crude extract
Partitioning 640 g crude extractChloroform / Water190 g chloroform fraction, 450 g water fraction

Concluding Remarks

The isolation of this compound from plant sources is a standard yet meticulous process involving solvent extraction and multiple stages of chromatography. The protocols outlined in this application note provide a solid foundation for researchers to successfully isolate this compound for further study. It is recommended to monitor the purification process closely using techniques such as TLC and to confirm the structure of the final product using spectroscopic methods like NMR and mass spectrometry.

References

Application Notes & Protocols for the Purification of Megastigm-7-ene-3,5,6,9-tetraol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Megastigm-7-ene-3,5,6,9-tetraol is a member of the megastigmane family of norsesquiterpenoids, which are oxidative degradation products of carotenoids found in various plants.[1] These compounds and their glycosides have garnered significant interest due to their diverse biological activities, including anti-inflammatory, neuroprotective, and antitumor properties.[1][2] Effective purification of this compound from complex plant extracts is crucial for its structural elucidation, pharmacological evaluation, and potential development as a therapeutic agent. This document provides detailed application notes and protocols for the chromatographic purification of this target compound.

The purification strategy typically involves a multi-step approach, beginning with extraction from the plant material, followed by a series of chromatographic separations to isolate the compound of interest. The techniques described herein are based on established methods for the isolation of megastigmane glycosides and other natural products.[3][4]

Overall Purification Workflow

The general workflow for the purification of this compound involves initial extraction, followed by fractionation using open column chromatography, and a final polishing step with preparative High-Performance Liquid Chromatography (HPLC).

G A Plant Material Extraction (e.g., Methanol (B129727)/Ethanol) B Crude Extract A->B C Open Column Chromatography (Silica Gel) B->C D Fraction Collection C->D E Bioassay/TLC Analysis of Fractions D->E F Active Fractions Pooling E->F G Preparative HPLC (Reversed-Phase C18) F->G H Purified this compound G->H I Structure Elucidation (NMR, MS) H->I

Caption: General workflow for the purification of this compound.

Experimental Protocols

Extraction of Crude Plant Material

This protocol describes the initial extraction of compounds from the plant source.

Materials:

  • Dried and powdered plant material

  • Methanol or Ethanol (B145695) (ACS grade)

  • Sonicator

  • Filter paper

  • Rotary evaporator

Procedure:

  • Macerate the dried and powdered plant material in methanol or ethanol at a 1:10 (w/v) ratio.

  • Sonicate the mixture for 30 minutes at room temperature.

  • Filter the extract through filter paper to remove solid plant material.

  • Repeat the extraction process on the plant residue two more times to ensure complete extraction.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Fractionation by Open Column Chromatography

This step aims to separate the crude extract into fractions of decreasing polarity.[4][5]

Materials:

  • Silica (B1680970) gel (60-120 μm)[6]

  • Glass column

  • N-hexane (ACS grade)

  • Ethyl acetate (B1210297) (ACS grade)

  • Methanol (ACS grade)

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel F254)[6]

Procedure:

  • Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the glass column. Allow the silica gel to settle, ensuring a uniform and air-free packing.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (n-hexane) and load it onto the top of the silica gel bed.

  • Elution: Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate, followed by methanol. A typical gradient is shown in the table below.

  • Fraction Collection: Collect fractions of a fixed volume using a fraction collector.

  • TLC Analysis: Monitor the composition of the collected fractions by TLC. Spot a small aliquot of each fraction onto a TLC plate and develop it in an appropriate solvent system (e.g., n-hexane:ethyl acetate, 1:1). Visualize the spots under UV light or by staining with a suitable reagent (e.g., p-anisaldehyde).[6]

  • Pooling: Combine fractions with similar TLC profiles that are expected to contain the target compound.

Table 1: Example of a Stepwise Gradient for Open Column Chromatography

Stepn-Hexane (%)Ethyl Acetate (%)Methanol (%)Volume (Column Volumes)
1100002
2802003
3604003
4406003
5208003
6010002
7080203
8050503
Purification by Preparative HPLC

The final purification step utilizes preparative HPLC to isolate this compound to a high degree of purity.[7][8] Reversed-phase chromatography is commonly employed for separating moderately polar compounds like megastigmane derivatives.[9]

G A Pooled Fractions from Column Chromatography B Sample Preparation (Dissolve and Filter) A->B C Preparative HPLC System B->C D Reversed-Phase C18 Column C->D Stationary Phase E Gradient Elution (Water/Acetonitrile) C->E Mobile Phase F UV Detection C->F G Fraction Collection F->G H Purity Analysis (Analytical HPLC) G->H I Pure this compound H->I

Caption: Workflow for preparative HPLC purification.

Materials:

  • Preparative HPLC system with a UV detector and fraction collector

  • Reversed-phase C18 column

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA, optional)

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: Dissolve the pooled and dried fractions from the previous step in the initial mobile phase. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions: Set up the preparative HPLC system with the conditions outlined in the table below.

  • Injection and Fraction Collection: Inject the prepared sample onto the column. Monitor the chromatogram and collect the peak corresponding to the retention time of this compound.

  • Purity Assessment: Analyze the collected fraction using analytical HPLC to confirm its purity.

  • Solvent Removal: Remove the solvent from the purified fraction under reduced pressure to obtain the pure compound.

Table 2: Preparative HPLC Parameters

ParameterValue
Column Reversed-Phase C18, 10 µm, 21.2 x 250 mm
Mobile Phase A Water + 0.1% TFA (optional)
Mobile Phase B Acetonitrile + 0.1% TFA (optional)
Gradient 20-80% B over 40 minutes
Flow Rate 15 mL/min
Detection UV at 210 nm
Injection Volume 1-5 mL (depending on concentration)

Data Presentation

The following table summarizes hypothetical quantitative data for the purification process. Actual values will vary depending on the plant source and experimental conditions.

Table 3: Summary of a Hypothetical Purification of this compound

Purification StepStarting Material (g)Product Mass (mg)Purity (%)Yield (%)
Crude Extract 100-<1-
Column Chromatography Fraction 10 (Crude)500~405
Preparative HPLC 500 (Fraction)150>9830 (from fraction)
Overall Yield 0.15

Conclusion

The successful purification of this compound relies on a systematic combination of chromatographic techniques. The protocols provided here offer a robust framework for researchers to isolate this and similar megastigmane compounds from natural sources. Optimization of the solvent systems and gradients for both open column chromatography and preparative HPLC will be necessary to achieve the best results for a specific plant extract.

References

Application Note: HPLC Analysis of Megastigm-7-ene-3,5,6,9-tetraol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megastigm-7-ene-3,5,6,9-tetraol is a C13-norisoprenoid, a class of compounds derived from the degradation of carotenoids. These compounds are of significant interest due to their diverse biological activities, including potential anti-inflammatory and sensory properties. Accurate and reliable quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for further research and development. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The described methodology is based on common practices for the analysis of polar terpenoids and related compounds.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular FormulaC₁₃H₂₄O₄[1][2]
Molecular Weight244.33 g/mol [1][2]
IUPAC Name(1R,2R,4S)-1-[(E,3S)-3-hydroxybut-1-enyl]-2,6,6-trimethylcyclohexane-1,2,4-triol[1][2]
PubChem CID637237[1]

Experimental Protocols

Sample Preparation from Plant Material

This protocol outlines a general procedure for the extraction and partial purification of this compound from a plant matrix.

1.1. Extraction

  • Drying: Air-dry or freeze-dry the plant material to remove moisture.

  • Grinding: Grind the dried plant material to a fine powder to increase the surface area for extraction.

  • Maceration: Suspend the powdered plant material in methanol (B129727) (MeOH) at a ratio of 1:10 (w/v).

  • Extraction: Stir the suspension at room temperature for 24 hours.

  • Filtration: Filter the mixture through filter paper to separate the extract from the solid plant material.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

1.2. Solvent Partitioning

  • Resuspend: Resuspend the crude methanol extract in a mixture of water and methanol (9:1 v/v).

  • Liquid-Liquid Extraction: Perform successive liquid-liquid extractions with solvents of increasing polarity, such as n-hexane, followed by ethyl acetate (B1210297) (EtOAc).

  • Fraction Collection: The fraction containing this compound is expected to be in the more polar ethyl acetate fraction. Collect and concentrate this fraction.

1.3. Solid-Phase Extraction (SPE) Cleanup (Optional)

  • Column: Use a C18 SPE cartridge.

  • Conditioning: Condition the cartridge with methanol followed by water.

  • Loading: Dissolve the concentrated ethyl acetate fraction in a minimal amount of the initial HPLC mobile phase and load it onto the SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent in water to remove highly polar impurities.

  • Elution: Elute the target compound with a higher percentage of organic solvent.

  • Final Preparation: Evaporate the eluate to dryness and reconstitute in the initial HPLC mobile phase to a known concentration for analysis.

HPLC Method

This proposed HPLC method is a starting point and may require optimization for specific matrices and instrumentation.

ParameterRecommended Condition
Instrumentation HPLC system with a UV/Vis or Diode Array Detector (DAD)
Column C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 70% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm (based on typical absorbance of similar compounds)
Run Time 40 minutes (including equilibration)

Mobile Phase Gradient Profile:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
30.03070
31.09010
40.09010
Standard Preparation
  • Stock Solution: Accurately weigh a known amount of pure this compound standard and dissolve it in methanol to prepare a stock solution of 1 mg/mL.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the initial HPLC mobile phase to achieve a concentration range that brackets the expected sample concentrations.

Data Presentation

Quantitative data should be summarized in a clear and structured format for easy comparison.

Table 1: Calibration Curve Data for this compound

Standard Concentration (µg/mL)Peak Area (mAU*s)
Standard 1
Standard 2
Standard 3
Standard 4
Standard 5

Table 2: Quantification of this compound in Samples

Sample IDPeak Area (mAU*s)Concentration (µg/mL)Amount in Original Material (mg/g)
Sample 1
Sample 2
Sample 3

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from sample preparation to HPLC analysis.

Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plant_material Plant Material drying Drying & Grinding plant_material->drying extraction Methanol Extraction drying->extraction partitioning Solvent Partitioning extraction->partitioning spe SPE Cleanup (Optional) partitioning->spe final_sample Final Sample for HPLC spe->final_sample hplc HPLC System final_sample->hplc Injection separation C18 Reverse-Phase Separation hplc->separation detection UV Detection (210 nm) separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification report Final Report quantification->report

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship of HPLC Parameters

This diagram shows the relationship between the key parameters of the HPLC method.

HPLC_Parameters cluster_stationary Stationary Phase cluster_mobile Mobile Phase cluster_conditions Operating Conditions cluster_detection Detection column C18 Column separation Separation column->separation mobile_phase Water/Acetonitrile (Gradient) mobile_phase->separation flow_rate Flow Rate flow_rate->separation temperature Temperature temperature->separation detector UV Detector (210 nm) result Chromatogram detector->result analyte This compound analyte->separation separation->detector

References

Application Note: Detection of Megastigm-7-ene-3,5,6,9-tetraol in Botanical Extracts using LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megastigm-7-ene-3,5,6,9-tetraol is a C13-norisoprenoid, a class of compounds derived from the degradation of carotenoids, and has been identified in various plant species, including Isodon melissoides and Vigna luteola. Possessing a range of hydroxyl groups, this compound exhibits significant anti-inflammatory properties, making it a person of interest for pharmaceutical and nutraceutical research. This application note details a robust and sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method for the detection and potential quantification of this compound in plant extracts. The protocols provided are based on established methodologies for the analysis of structurally related megastigmane glycosides and other diterpenoids.

Chemical Profile: this compound

PropertyValue
Chemical Formula C₁₃H₂₄O₄
Molecular Weight 244.33 g/mol
Class C13-Norisoprenoid, Megastigmane
Known Bioactivity Anti-inflammatory
Sources Isodon melissoides, Vigna luteola

Experimental Protocols

Sample Preparation: Extraction from Plant Material

This protocol outlines the extraction of this compound from dried and powdered plant material.

Materials:

  • Dried and powdered plant material (e.g., leaves, stems)

  • Methanol (B129727) (LC-MS grade)

  • Deionized water

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters (PTFE or other suitable material)

Procedure:

  • Weigh 1.0 g of the powdered plant sample into a 50 mL centrifuge tube.

  • Add 20 mL of 80% methanol in water (v/v).

  • Vortex the mixture for 1 minute to ensure thorough wetting of the sample.

  • Perform ultrasonication for 30 minutes in a water bath at room temperature to facilitate extraction.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant and transfer it to a clean tube.

  • For exhaustive extraction, the pellet can be re-extracted with another 20 mL of 80% methanol and the supernatants combined.

  • Filter the final supernatant through a 0.22 µm syringe filter into an LC-MS vial for analysis.

LC-MS/MS Analysis

This section details the instrumental parameters for the detection of this compound.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or QTOF) with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Gradient Elution:

    Time (min) % B
    0.0 5
    1.0 5
    8.0 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

  • Data Acquisition: Full Scan (for initial identification) and Multiple Reaction Monitoring (MRM) for quantification.

MRM Transitions for this compound (Hypothetical): Since this compound is not a glycoside, fragmentation will primarily involve neutral losses of water from the protonated molecule [M+H]⁺ (m/z 245.17).

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
245.17227.16 ([M+H-H₂O]⁺)1550
245.17209.15 ([M+H-2H₂O]⁺)2050
245.17191.14 ([M+H-3H₂O]⁺)2550

Note: These MRM transitions are predicted based on the structure and may require optimization.

Data Presentation

The following table illustrates how quantitative data for this compound in different plant extracts would be presented. The data shown here is for illustrative purposes only.

Sample IDPlant SourceTissueConcentration (µg/g dry weight) ± SD
PM-L-01Isodon melissoidesLeaf15.2 ± 1.8
PM-S-01Isodon melissoidesStem8.7 ± 0.9
VL-L-01Vigna luteolaLeaf21.5 ± 2.3
VL-R-01Vigna luteolaRoot4.1 ± 0.5
Control-1BlankN/A< LOQ

LOQ: Limit of Quantification

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Sample Extraction cluster_analysis LC-MS Analysis cluster_output Output plant_material Dried Plant Material extraction Methanol Extraction & Ultrasonication plant_material->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration lc_separation UPLC Separation (C18 Column) filtration->lc_separation ms_detection MS/MS Detection (ESI+) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis quant_table Quantitative Data Table data_analysis->quant_table logical_relationship A Sample Preparation B Chromatographic Separation A->B Inject C Ionization (ESI) B->C Elute D Mass Analysis (MS1) C->D Ionize E Fragmentation (CID) D->E Select Precursor F Mass Analysis (MS2) E->F Fragment G Detection & Quantification F->G Select Product

Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Megastigm-7-ene-3,5,6,9-tetraol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The protocols outlined below are designed for use in a research setting to assess the compound's ability to modulate inflammatory responses in cellular models, typically using lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7 cell line) as a model of inflammation.

Data Presentation: Representative Anti-inflammatory Activity

The following tables summarize the kind of quantitative data that can be obtained from the described assays. The data presented here is representative of the inhibitory effects observed for other megastigmane glycosides and serves as an example.

Table 1: Effect of a Representative Megastigmane Glycoside on LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

TreatmentConcentration (µM)NO Production (% of LPS Control)IC₅₀ (µM)
Control (untreated)-5.2 ± 0.8-
LPS (1 µg/mL)-100-
Representative Megastigmane + LPS1085.3 ± 4.1
Representative Megastigmane + LPS2562.1 ± 3.545.7
Representative Megastigmane + LPS5048.9 ± 2.9
Representative Megastigmane + LPS10025.6 ± 2.2
Dexamethasone (Positive Control) + LPS1015.4 ± 1.8-

Table 2: Effect of a Representative Megastigmane Glycoside on LPS-Induced Prostaglandin E₂ (PGE₂) and Pro-inflammatory Cytokine Production in RAW 264.7 Macrophages

TreatmentConcentration (µM)PGE₂ Production (pg/mL)TNF-α Production (pg/mL)IL-6 Production (pg/mL)
Control (untreated)-50 ± 780 ± 1245 ± 9
LPS (1 µg/mL)-1250 ± 983500 ± 2102800 ± 150
Representative Megastigmane (50 µM) + LPS50680 ± 551850 ± 1301450 ± 110
Dexamethasone (10 µM) + LPS10250 ± 30550 ± 45400 ± 35

Table 3: Effect of a Representative Megastigmane Glycoside on LPS-Induced iNOS and COX-2 Protein Expression in RAW 264.7 Macrophages

TreatmentConcentration (µM)iNOS Protein Expression (% of LPS Control)COX-2 Protein Expression (% of LPS Control)
Control (untreated)-< 5< 5
LPS (1 µg/mL)-100100
Representative Megastigmane (50 µM) + LPS5045 ± 558 ± 7

Experimental Protocols

Cell Culture and Treatment

RAW 264.7 murine macrophage cells are a standard model for in vitro inflammation studies.

  • Cell Line: RAW 264.7 (ATCC® TIB-71™).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for cytokine/PGE₂ assays, 6-well for Western blotting).

    • Allow cells to adhere for 24 hours.

    • Pre-treat the cells with various concentrations of Megastigm-7-ene-3,5,6,9-tetraol (or vehicle control, e.g., 0.1% DMSO) for 1-2 hours.

    • Induce inflammation by adding lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL).

    • Incubate for the desired time (e.g., 24 hours for NO, PGE₂, and cytokine production).

Cell Viability Assay (MTT Assay)

It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well.

    • After 24 hours, treat the cells with various concentrations of this compound for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Express cell viability as a percentage of the vehicle-treated control group.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide, a key inflammatory mediator.

  • Principle: The Griess reagent reacts with nitrite (B80452) (a stable product of NO) in the cell culture supernatant to form a colored azo compound, which can be quantified spectrophotometrically.

  • Protocol:

    • Following cell treatment as described in section 1, collect 100 µL of the cell culture supernatant.

    • In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Prostaglandin E₂ (PGE₂) and Pro-inflammatory Cytokine (TNF-α, IL-6) Assays (ELISA)

These assays quantify the production of key inflammatory signaling molecules.

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) uses specific antibodies to capture and detect the target protein (PGE₂, TNF-α, or IL-6) in the cell culture supernatant.

  • Protocol:

    • Collect the cell culture supernatant after treatment.

    • Perform the ELISA according to the manufacturer's instructions for the specific kits (e.g., for mouse PGE₂, TNF-α, or IL-6).

    • Briefly, this involves adding the supernatant to antibody-coated plates, followed by incubation with a detection antibody and a substrate for color development.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

    • Determine the concentrations from a standard curve generated with recombinant proteins.

Western Blot Analysis for iNOS, COX-2, and Signaling Proteins (NF-κB, MAPK)

This technique is used to measure the protein expression levels of key enzymes and signaling molecules involved in the inflammatory response.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and detected using specific antibodies.

  • Protocol:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p65, p-ERK, ERK, p-p38, p38, p-JNK, JNK, or β-actin (as a loading control) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis start Seed RAW 264.7 Cells pretreat Pre-treat with This compound start->pretreat lps Induce Inflammation with LPS pretreat->lps viability Cell Viability (MTT Assay) lps->viability no_assay NO Production (Griess Assay) lps->no_assay elisa PGE₂ & Cytokine Production (ELISA) lps->elisa wb Protein Expression (Western Blot) lps->wb analysis Quantification & Statistical Analysis viability->analysis no_assay->analysis elisa->analysis wb->analysis

Caption: Workflow for in vitro anti-inflammatory assays.

Signaling Pathways

NF-κB Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Genes Induces Transcription Nucleus Nucleus Megastigmane This compound Megastigmane->IKK Inhibits IkB_NFkB IκBα-NF-κB Complex IkB_NFkB->IkB Releases IkB_NFkB->NFkB

Caption: Inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

MAPK_Pathway cluster_mapk MAPK Cascades LPS LPS TLR4 TLR4 LPS->TLR4 ERK p-ERK TLR4->ERK Activates JNK p-JNK TLR4->JNK Activates p38 p-p38 TLR4->p38 Activates AP1 AP-1 ERK->AP1 Activates JNK->AP1 Activates p38->AP1 Activates Genes Pro-inflammatory Genes (iNOS, COX-2, etc.) AP1->Genes Induces Transcription Megastigmane This compound Megastigmane->ERK Inhibits Phosphorylation Megastigmane->JNK Inhibits Phosphorylation Megastigmane->p38 Inhibits Phosphorylation

Caption: Inhibition of the MAPK signaling pathway.

Application Notes and Protocols for Evaluating the Bioactivity of Megastigm-7-ene-3,5,6,9-tetraol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Megastigm-7-ene-3,5,6,9-tetraol is a naturally occurring diterpenoid analogue found in various plants, such as Isodon melissoides and Vigna luteola[1]. Preliminary studies have identified its potential as an anti-inflammatory agent, making it a compound of interest for further investigation in drug discovery and development[1]. This document provides a comprehensive set of cell-based assay protocols designed to evaluate the bioactivity of this compound, focusing on its cytotoxic, anti-inflammatory, and antioxidant properties. The protocols are intended for researchers, scientists, and drug development professionals.

Overall Experimental Workflow

The evaluation of this compound's bioactivity should follow a logical progression. First, its cytotoxicity is determined to establish a safe, non-lethal concentration range for subsequent experiments. Following this, specific bioactivities such as anti-inflammatory and antioxidant effects are assessed within this concentration range.

G cluster_0 Phase 1: Safety Profile cluster_1 Phase 2: Bioactivity Screening cluster_2 Phase 3: Mechanistic Studies Cytotoxicity Determine Cytotoxicity (e.g., MTT Assay) Concentration Establish Non-Toxic Concentration Range Cytotoxicity->Concentration Identifies IC50 AntiInflammatory Anti-inflammatory Assays (NO, Cytokine Production) Concentration->AntiInflammatory Select concentrations for testing Antioxidant Antioxidant Assays (ROS Measurement) Concentration->Antioxidant Pathway Signaling Pathway Analysis (e.g., NF-κB, MAPK) AntiInflammatory->Pathway Investigate mechanism of action G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Griess Assay Seed Seed RAW 264.7 cells in 96-well plate Incubate1 Incubate for 24h Seed->Incubate1 Pretreat Pre-treat with This compound Incubate1->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate2 Incubate for 18-24h Stimulate->Incubate2 Collect Collect 100 µL supernatant Incubate2->Collect AddGriess Add 100 µL Griess Reagent Collect->AddGriess Incubate3 Incubate 10 min at RT AddGriess->Incubate3 Read Read Absorbance at 540 nm Incubate3->Read G cluster_n Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkBa IκBα Phosphorylation & Degradation IKK->IkBa NFkB NF-κB (p65/p50) Translocation IkBa->NFkB Nucleus Nucleus NFkB->Nucleus NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Genes Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) Compound Megastigm-7-ene- 3,5,6,9-tetraol Compound->Inhibition1 Compound->Inhibition2 NFkB_n->Genes G LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK36 MKK3/6 TAK1->MKK36 MKK47 MKK4/7 TAK1->MKK47 MEK12 MEK1/2 TAK1->MEK12 p38 p38 MKK36->p38 AP1 AP-1 Activation p38->AP1 JNK JNK MKK47->JNK JNK->AP1 ERK ERK1/2 MEK12->ERK ERK->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes Compound Megastigm-7-ene- 3,5,6,9-tetraol Compound->Inhibition

References

Application Notes and Protocols: Synthesis and Evaluation of Megastigm-7-ene-3,5,6,9-tetraol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megastigmane derivatives, a class of C13-norisoprenoids derived from the oxidative degradation of carotenoids, have garnered significant interest in the scientific community due to their diverse biological activities.[1][2] These compounds, found widely in the plant kingdom, have demonstrated potential as anti-inflammatory, antioxidant, neuroprotective, and antitumor agents.[1][2][3] This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into Megastigm-7-ene-3,5,6,9-tetraol and its derivatives, offering detailed protocols and data for researchers in natural product chemistry, pharmacology, and drug development.

Biosynthesis and Proposed Synthetic Approach

Megastigmane derivatives are naturally synthesized in plants through the oxidative cleavage of carotenoids like β-carotene.[1] While a specific total synthesis for this compound is not extensively reported in the literature, a plausible synthetic strategy can be devised starting from readily available carotenoid degradation products, such as β-ionone. This proposed pathway involves a series of stereoselective oxidation and reduction reactions to introduce the desired hydroxyl groups at positions 3, 5, 6, and 9.

A suggested biosynthetic pathway for a related megastigmane glucoside gallate initiates with the oxidation of β-ionone at the C-3 and C-11 positions, followed by glucosylation and subsequent esterification.[4]

Quantitative Biological Activity

The anti-inflammatory activity of various megastigmane derivatives has been quantified, primarily through their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines. The half-maximal inhibitory concentration (IC50) values for several megastigmane glycosides are summarized in the table below.

Compound NameTest SystemTargetIC50 (µM)Reference
Streilicifoloside ELPS-stimulated RAW264.7 cellsNitric Oxide (NO) Production26.33[5]
Platanionoside DLPS-stimulated RAW264.7 cellsNitric Oxide (NO) Production21.84[5]
β-DamascenoneLPS-stimulated HUVECtert cellsE-selectin mRNA expression~10

Experimental Protocols

General Protocol for Isolation of Megastigmane Glycosides from Plant Material

This protocol outlines a general procedure for the extraction and isolation of megastigmane glycosides.

  • Extraction:

    • Air-dry and powder the plant material (e.g., leaves).

    • Extract the powdered material with methanol (B129727) (MeOH) at room temperature.

    • Concentrate the extract under reduced pressure to yield a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water.

    • Successively partition with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

  • Chromatographic Purification:

    • Subject the n-butanol-soluble fraction to column chromatography on a silica (B1680970) gel or Diaion HP-20 column.

    • Elute with a gradient of increasing polarity (e.g., chloroform-methanol or methanol-water).

    • Further purify the resulting fractions using preparative high-performance liquid chromatography (HPLC) with a C18 column.

  • Structure Elucidation:

    • Characterize the purified compounds using spectroscopic methods, including 1D-NMR (¹H, ¹³C), 2D-NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HR-MS).[4]

In Vitro Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in RAW264.7 Macrophages

This protocol details the procedure for evaluating the inhibitory effect of megastigmane derivatives on NO production in LPS-stimulated RAW264.7 macrophage cells.[5]

  • Cell Culture:

    • Culture RAW264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite (B80452) Quantification (Griess Assay):

    • After incubation, collect the cell culture supernatant.

    • Add an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

Western Blot Analysis for iNOS and COX-2 Expression

This protocol is for determining the effect of megastigmane derivatives on the expression of pro-inflammatory enzymes.

  • Cell Lysis:

    • After treatment with test compounds and LPS, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells with RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification:

    • Determine the total protein concentration in the cell lysates using a BCA protein assay kit.

  • Electrophoresis and Transfer:

    • Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and a loading control (e.g., β-actin).

    • After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Modulation

The anti-inflammatory effects of megastigmane derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory compounds.[6] Studies on β-damascenone, a related megastigmane, have shown that it can inhibit the activation of the NF-κB signaling pathway.[6]

Proposed Mechanism of Action

Upon stimulation by LPS, Toll-like receptor 4 (TLR4) activates the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. It is proposed that some megastigmane derivatives may exert their anti-inflammatory effect by inhibiting the IKK complex, thereby preventing IκBα degradation and keeping NF-κB sequestered in the cytoplasm.[7]

Visualizations

experimental_workflow cluster_synthesis Synthesis/Isolation cluster_bioactivity Biological Evaluation cluster_data Data Analysis & Reporting start Starting Material (e.g., β-ionone or Plant Extract) synthesis Chemical Synthesis or Isolation & Purification start->synthesis char Structure Elucidation (NMR, MS) synthesis->char invitro In Vitro Assays (Anti-inflammatory) char->invitro Pure Compound ic50 IC50 Determination invitro->ic50 mechanistic Mechanism of Action Studies (Western Blot, Pathway Analysis) ic50->mechanistic data Data Compilation & Analysis mechanistic->data report Application Notes & Protocols data->report

Caption: Experimental workflow for the synthesis, characterization, and biological evaluation of megastigmane derivatives.

nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa_p50_p65 IκBα-p50/p65 (Inactive) IKK->IkBa_p50_p65 P p50_p65 p50/p65 (Active) IkBa_p P-IκBα IkBa_p50_p65->IkBa_p Ub p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation DNA DNA p50_p65_nuc->DNA Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α) DNA->Genes Megastigmane Megastigmane Derivative Megastigmane->IKK Inhibition

Caption: Proposed inhibition of the NF-κB signaling pathway by megastigmane derivatives.

References

Application Notes and Protocols: Formulation of Megastigm-7-ene-3,5,6,9-tetraol for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the formulation of Megastigm-7-ene-3,5,6,9-tetraol, a diterpenoid analogue with potential anti-inflammatory properties, for in vivo research.[1] Due to the anticipated poor aqueous solubility common to many natural products, this guide focuses on strategies to enhance bioavailability for oral and parenteral administration. Protocols for formulation preparation, characterization, and a hypothetical signaling pathway are presented to facilitate preclinical evaluation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is critical for developing a stable and effective formulation.

PropertyValueSource
Molecular FormulaC₁₃H₂₄O₄[1][2][3]
Molecular Weight244.33 g/mol [2][3][4]
XLogP30.1[2][4]
AppearanceWhite to off-white solid (assumed)N/A
Aqueous SolubilityPoor (anticipated)N/A

Note: Experimental determination of aqueous and solvent solubility is a critical first step.

Formulation Strategies for Poorly Soluble Compounds

Given the likelihood of poor water solubility, several formulation strategies can be employed to improve the bioavailability of this compound. The choice of formulation will depend on the intended route of administration and the specific requirements of the in vivo study.

Strategies for Enhancing Oral Bioavailability:

  • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix can improve solubility and dissolution rates.[5][6][7]

  • Lipid-Based Formulations: These formulations can enhance absorption through the lymphatic system.[8][9] Self-emulsifying drug delivery systems (SEDDS) are a promising option.[7]

  • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area for dissolution.[6][8]

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic molecule, increasing its solubility in water.[7][8][10]

Strategies for Parenteral Administration:

  • Co-solvent Systems: The use of water-miscible organic solvents can increase the solubility of the compound.[8][10]

  • Surfactant-based Micellar Solutions: Surfactants can form micelles that encapsulate the drug, allowing for solubilization in aqueous media.[8]

  • Nanoemulsions: Oil-in-water nanoemulsions can be used to deliver hydrophobic compounds intravenously.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent-based Formulation for Intravenous Administration

This protocol describes the preparation of a simple co-solvent formulation suitable for initial in vivo screening.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Saline (0.9% NaCl)

Procedure:

  • Weigh the required amount of this compound.

  • Dissolve the compound in a minimal amount of DMSO.

  • Add PEG 400 to the solution and vortex until a clear solution is obtained. A common starting ratio is 10% DMSO, 40% PEG 400, and 50% saline.

  • Slowly add saline to the desired final volume while continuously vortexing to prevent precipitation.

  • Visually inspect the final formulation for any signs of precipitation.

  • Filter the solution through a 0.22 µm sterile filter before administration.

Protocol 2: Preparation of an Oral Suspension

This protocol outlines the preparation of a simple oral suspension.

Materials:

  • This compound

  • 0.5% (w/v) Carboxymethylcellulose (CMC) in water

  • Tween 80

Procedure:

  • Weigh the required amount of this compound.

  • Add a small amount of Tween 80 (e.g., 0.1% of the final volume) to the powder to act as a wetting agent.

  • Triturate the powder with the wetting agent to form a uniform paste.

  • Gradually add the 0.5% CMC solution to the paste while continuously triturating to form a homogenous suspension.

  • Transfer the suspension to a calibrated container and add the remaining CMC solution to the final volume.

  • Stir the suspension thoroughly before each administration.

Protocol 3: Characterization of the Formulation

It is essential to characterize the formulation to ensure its quality and stability.

Recommended Analytical Techniques:

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To determine the concentration and purity of this compound in the formulation.[11][12][13]
Dynamic Light Scattering (DLS) To measure the particle size distribution in suspensions or emulsions.[14]
pH Measurement To ensure the pH of the formulation is within a physiologically acceptable range.
Osmolality Measurement To ensure the osmolality of parenteral formulations is close to physiological osmolality.
Visual Inspection To check for any signs of precipitation, crystallization, or phase separation.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Formulation Preparation cluster_char Formulation Characterization cluster_invivo In Vivo Study A Weigh Compound B Select Excipients A->B C Solubilization / Suspension B->C D HPLC Analysis C->D E Particle Size Analysis C->E F pH & Osmolality C->F G Stability Assessment F->G H Animal Dosing G->H I Pharmacokinetic Analysis H->I J Efficacy Evaluation H->J

Caption: Experimental workflow for formulation and in vivo testing.

Hypothetical Anti-Inflammatory Signaling Pathway

Megastigmane glycosides have been reported to possess anti-inflammatory activities.[15][16] The following diagram illustrates a hypothetical signaling pathway through which this compound may exert its anti-inflammatory effects by inhibiting the NF-κB pathway.

signaling_pathway cluster_cell Macrophage cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB degradation NFkB NF-κB p_NFkB p-NF-κB NFkB->p_NFkB phosphorylation p_NFkB_nuc p-NF-κB p_NFkB->p_NFkB_nuc translocation nucleus Nucleus inflammatory_genes Inflammatory Genes (TNF-α, IL-6, COX-2) p_NFkB_nuc->inflammatory_genes Mega This compound Mega->IKK Inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion

The successful in vivo evaluation of this compound relies on the development of an appropriate formulation to overcome its likely poor aqueous solubility. The protocols and strategies outlined in this document provide a starting point for researchers. It is imperative to perform thorough characterization and stability studies for any formulation intended for in vivo use to ensure accurate and reproducible results.

References

Application Notes and Protocols for Preclinical Evaluation of Megastigm-7-ene-3,5,6,9-tetraol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megastigm-7-ene-3,5,6,9-tetraol is a diterpenoid analogue found in plants such as Isodon melissoides and Vigna luteola, which has demonstrated anti-inflammatory bioactivity.[1] These application notes provide a detailed experimental framework for the preclinical evaluation of this compound in animal models. The protocols outlined below are designed to assess the compound's efficacy in a model of acute lung inflammation and its potential anti-proliferative effects in a cancer xenograft model. Furthermore, mechanistic studies are included to investigate the involvement of the PI3K/Akt and MAPK signaling pathways, which are crucial in inflammation and cell survival.

Part 1: Anti-inflammatory Activity in a Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Mouse Model

This section details the investigation of this compound's ability to mitigate acute lung inflammation induced by lipopolysaccharide (LPS) in mice.

Experimental Design and Workflow

The overall workflow for the LPS-induced ALI model is depicted below.

ALI_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Induction cluster_analysis Analysis animal_acclimatization Animal Acclimatization (C57BL/6 mice, 6-8 weeks old) group_allocation Group Allocation (n=8 per group) animal_acclimatization->group_allocation pretreatment Pretreatment (Vehicle or Megastigmatetraol) group_allocation->pretreatment megastigm_prep This compound Preparation megastigm_prep->pretreatment lps_induction LPS-induced ALI (Intratracheal Instillation) pretreatment->lps_induction sample_collection Sample Collection (24h post-LPS) (BAL fluid, lung tissue, blood) lps_induction->sample_collection bal_analysis BAL Fluid Analysis (Cell count, Cytokines) sample_collection->bal_analysis lung_histology Lung Histopathology (H&E Staining) sample_collection->lung_histology mpo_assay Myeloperoxidase (MPO) Assay sample_collection->mpo_assay western_blot Western Blot (p-Akt, p-ERK) sample_collection->western_blot elisa ELISA (TNF-α, IL-6) sample_collection->elisa

Workflow for LPS-induced Acute Lung Injury Model.
Experimental Groups

GroupTreatmentDescription
1Vehicle ControlIntraperitoneal (i.p.) injection of vehicle followed by intratracheal instillation of sterile saline.
2LPS Controli.p. injection of vehicle followed by intratracheal instillation of LPS.
3Megastigmatetraol (Low Dose) + LPSi.p. injection of low dose this compound followed by intratracheal instillation of LPS.
4Megastigmatetraol (High Dose) + LPSi.p. injection of high dose this compound followed by intratracheal instillation of LPS.
5Dexamethasone (B1670325) + LPSi.p. injection of Dexamethasone (positive control) followed by intratracheal instillation of LPS.
Detailed Protocols

1. LPS-Induced Acute Lung Injury Model

  • Animals: Male C57BL/6 mice, 6-8 weeks old, will be used.[2]

  • Acclimatization: Animals will be acclimatized for one week under standard laboratory conditions.[3]

  • Pretreatment: Mice will be pretreated with either vehicle, this compound (e.g., 10 and 50 mg/kg, i.p.), or dexamethasone (1 mg/kg, i.p.) one hour prior to LPS administration.

  • LPS Instillation: Mice will be anesthetized, and the trachea will be exposed. A sublethal dose of LPS (e.g., 0.5 mg/kg) in sterile saline will be instilled intratracheally.[4] The control group will receive sterile saline.

  • Sample Collection: 24 hours post-LPS instillation, mice will be euthanized. Blood, bronchoalveolar lavage (BAL) fluid, and lung tissues will be collected for further analysis.[2]

2. Bronchoalveolar Lavage (BAL) Fluid Analysis

  • The trachea will be cannulated, and the lungs will be lavaged with ice-cold PBS.

  • The collected BAL fluid will be centrifuged.

  • The cell pellet will be resuspended, and total and differential cell counts will be performed using a hemocytometer after staining.

  • The supernatant will be stored at -80°C for cytokine analysis.

3. Histological Analysis of Lung Tissue

  • The left lung will be fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.[5]

  • Sections will be stained with Hematoxylin and Eosin (H&E) to assess lung injury, including edema, inflammatory cell infiltration, and alveolar damage.[6][7]

  • A scoring system can be used to quantify the degree of lung injury.[8]

4. Myeloperoxidase (MPO) Assay

  • MPO activity, an indicator of neutrophil accumulation, will be measured in lung tissue homogenates.[9][10]

  • Lung tissue will be homogenized in a suitable buffer.

  • The homogenate will be centrifuged, and the supernatant will be used for the MPO assay using a commercial kit or a standard protocol involving a chromogenic substrate.[11]

Data Presentation: Hypothetical Results for ALI Model
ParameterVehicle ControlLPS ControlMegastigmatetraol (Low Dose) + LPSMegastigmatetraol (High Dose) + LPSDexamethasone + LPS
Total Cells in BAL (x10^5) 1.2 ± 0.315.8 ± 2.19.5 ± 1.56.3 ± 1.1 5.1 ± 0.9
Neutrophils in BAL (%) 2 ± 175 ± 845 ± 630 ± 5 25 ± 4
Lung MPO Activity (U/g tissue) 5 ± 1.542 ± 5.325 ± 3.815 ± 2.9 12 ± 2.1
Lung Injury Score (0-4) 0.2 ± 0.13.5 ± 0.42.1 ± 0.31.4 ± 0.2 1.1 ± 0.2
*p < 0.05 vs. LPS Control; **p < 0.01 vs. LPS Control

Part 2: Anti-Cancer Activity in a Human Lung Cancer Xenograft Model

This section outlines the protocol to evaluate the potential anti-proliferative effects of this compound using a human lung adenocarcinoma (A549) xenograft model in nude mice.

Experimental Design and Workflow

The workflow for the A549 xenograft model is illustrated below.

Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment and Monitoring cluster_analysis Endpoint Analysis cell_culture A549 Cell Culture tumor_inoculation Tumor Cell Inoculation (Subcutaneous) cell_culture->tumor_inoculation animal_prep Animal Preparation (Athymic Nude Mice) animal_prep->tumor_inoculation tumor_growth Tumor Growth Monitoring tumor_inoculation->tumor_growth treatment_initiation Treatment Initiation (Vehicle, Megastigmatetraol, Cisplatin) tumor_growth->treatment_initiation tumor_measurement Tumor Volume Measurement (Bi-weekly) treatment_initiation->tumor_measurement euthanasia Euthanasia and Tumor Excision tumor_measurement->euthanasia tumor_weight Tumor Weight Measurement euthanasia->tumor_weight histology Tumor Histology (H&E, Ki-67, TUNEL) euthanasia->histology western_blot Western Blot (p-Akt, p-ERK, Cleaved Caspase-3) euthanasia->western_blot

Workflow for A549 Xenograft Model.
Experimental Groups

GroupTreatmentDescription
1Vehicle ControlIntraperitoneal (i.p.) injection of vehicle.
2Megastigmatetraol (Low Dose)i.p. injection of low dose this compound.
3Megastigmatetraol (High Dose)i.p. injection of high dose this compound.
4Cisplatin (B142131)i.p. injection of Cisplatin (positive control).
Detailed Protocols

1. A549 Xenograft Model

  • Cell Culture: Human lung adenocarcinoma A549 cells will be cultured in appropriate media.

  • Animals: Athymic nude mice (e.g., BALB/c nude), 4-6 weeks old, will be used.

  • Tumor Inoculation: A549 cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel mixture) will be injected subcutaneously into the flank of each mouse.[12][13]

  • Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), mice will be randomized into treatment groups.[12] Treatment with vehicle, this compound (e.g., 20 and 100 mg/kg, i.p., daily), or cisplatin (e.g., 5 mg/kg, i.p., once a week) will be initiated.

  • Tumor Measurement: Tumor volume will be measured bi-weekly with calipers and calculated using the formula: (width² x length)/2.

  • Endpoint: At the end of the study (e.g., 21 days), mice will be euthanized, and tumors will be excised, weighed, and processed for further analysis.

2. Immunohistochemistry (IHC)

  • Tumor tissues will be fixed, paraffin-embedded, and sectioned.

  • Sections will be stained for:

    • Ki-67: A marker of cell proliferation.

    • TUNEL assay: To detect apoptotic cells.

  • The percentage of positive cells will be quantified.

Data Presentation: Hypothetical Results for Xenograft Model
ParameterVehicle ControlMegastigmatetraol (Low Dose)Megastigmatetraol (High Dose)Cisplatin
Final Tumor Volume (mm³) 1250 ± 150850 ± 120550 ± 90 300 ± 70
Final Tumor Weight (g) 1.3 ± 0.20.9 ± 0.150.6 ± 0.1 0.3 ± 0.08
Ki-67 Positive Cells (%) 85 ± 1060 ± 840 ± 6 25 ± 5
TUNEL Positive Cells (%) 5 ± 220 ± 445 ± 7 65 ± 9
*p < 0.05 vs. Vehicle Control; **p < 0.01 vs. Vehicle Control

Part 3: Mechanistic Studies - Signaling Pathway Analysis

To elucidate the molecular mechanisms underlying the observed effects of this compound, the activation of key signaling pathways will be assessed.

Hypothesized Signaling Pathway

The diagram below illustrates the hypothesized mechanism of action of this compound, involving the inhibition of the PI3K/Akt and MAPK/ERK pathways, leading to reduced inflammation and apoptosis induction.

Signaling_Pathway cluster_stimulus Stimulus cluster_pathways Signaling Pathways cluster_effects Cellular Effects LPS LPS / Growth Factors PI3K PI3K LPS->PI3K activates MAPK MAPK LPS->MAPK activates Akt Akt PI3K->Akt activates Inflammation Inflammation (TNF-α, IL-6) Akt->Inflammation promotes Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation Akt->Proliferation promotes ERK ERK ERK->Inflammation promotes ERK->Proliferation promotes MAPK->ERK activates Megastigmatetraol This compound Megastigmatetraol->PI3K inhibits Megastigmatetraol->MAPK inhibits

Hypothesized Signaling Pathway of this compound.
Detailed Protocols

1. Western Blot Analysis

  • Sample Preparation: Lung tissue from the ALI model or tumor tissue from the xenograft model will be homogenized in RIPA buffer with protease and phosphatase inhibitors. Protein concentration will be determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein will be separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes will be blocked and then incubated with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, cleaved caspase-3, and a loading control (e.g., GAPDH or β-actin).[14][15][16][17]

  • Detection: After incubation with HRP-conjugated secondary antibodies, bands will be visualized using an enhanced chemiluminescence (ECL) system. Band intensities will be quantified using densitometry software.

2. Enzyme-Linked Immunosorbent Assay (ELISA)

  • Sample: BAL fluid from the ALI model will be used.

  • Procedure: The concentrations of pro-inflammatory cytokines, specifically TNF-α and IL-6, will be quantified using commercial ELISA kits according to the manufacturer's instructions.[18][19][20]

  • Analysis: A standard curve will be generated, and the cytokine concentrations in the samples will be determined.

Data Presentation: Hypothetical Results for Mechanistic Studies

Western Blot Densitometry (Relative to Control)

ProteinLPS ControlMegastigmatetraol + LPS
p-Akt/Total Akt 3.5 ± 0.41.2 ± 0.2
p-ERK/Total ERK 4.1 ± 0.51.5 ± 0.3
ProteinVehicle Control (Tumor)Megastigmatetraol (Tumor)
p-Akt/Total Akt 3.8 ± 0.51.3 ± 0.2
p-ERK/Total ERK 4.5 ± 0.61.7 ± 0.3
Cleaved Caspase-3 1.0 ± 0.23.2 ± 0.4**
*p < 0.05 vs. Control; **p < 0.01 vs. Control

ELISA (pg/mL in BAL Fluid)

CytokineVehicle ControlLPS ControlMegastigmatetraol (Low Dose) + LPSMegastigmatetraol (High Dose) + LPSDexamethasone + LPS
TNF-α 25 ± 8850 ± 95450 ± 60250 ± 40 180 ± 30
IL-6 15 ± 51200 ± 130650 ± 80350 ± 50 280 ± 45
*p < 0.05 vs. LPS Control; **p < 0.01 vs. LPS Control

Conclusion

The experimental designs and protocols provided herein offer a comprehensive approach to characterizing the therapeutic potential of this compound in preclinical animal models of inflammation and cancer. The successful execution of these studies will provide valuable insights into the compound's efficacy and mechanism of action, supporting its further development as a potential therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Megastigm-7-ene-3,5,6,9-tetraol Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of Megastigm-7-ene-3,5,6,9-tetraol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of this target compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary sources?

This compound is a megastigmane, a class of chemical compounds that are often found as glycosides in plants. These compounds are breakdown products of carotenoids. It has been isolated from various plant species, including Isodon melissoides and Vigna luteola.[1] This compound and its related structures are of interest for their potential biological activities, including anti-inflammatory properties.[1]

Q2: What are the general principles for maximizing the extraction yield of this compound?

The extraction of plant secondary metabolites is guided by the principle of "like dissolves like." To maximize the yield, it is crucial to optimize several experimental conditions. Key factors include the choice of solvent, extraction temperature, duration of extraction, and the ratio of solvent to plant material. For polar compounds like glycosides, polar solvents such as methanol (B129727) or ethanol, often in combination with water, are typically effective.

Q3: How does the quality of the plant material affect extraction yield?

The quality and preparation of the raw plant material are critical factors that can significantly impact the final yield. It is essential to:

  • Verify Botanical Identity: Ensure the correct plant species and chemotype are used.

  • Optimal Harvesting Time: The concentration of secondary metabolites can vary with the plant's life cycle.

  • Proper Drying and Storage: Plant material should be dried appropriately to prevent enzymatic degradation of the target compound and stored in a cool, dark, and dry place.

  • Particle Size: The plant material should be ground to a fine, uniform powder to increase the surface area for efficient solvent penetration.

Q4: I am experiencing a low yield of my target compound. What are the common causes?

Low yields in natural product extraction can arise from several issues:

  • Incomplete Extraction: The chosen solvent or extraction method may not be optimal for the target compound.

  • Compound Degradation: this compound may be sensitive to heat, light, or pH changes during the extraction process.

  • Low Natural Abundance: The concentration of the target compound in the source material may be inherently low.

  • Suboptimal Solvent Choice: The polarity of the extraction solvent may not be suitable for effectively solubilizing the compound.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the extraction of this compound.

Problem 1: Low Concentration of Target Compound in the Crude Extract
Possible Cause Recommended Solution
Incorrect Plant Material Verify the botanical identity of the plant material. Different species or even varieties can have vastly different phytochemical profiles.
Improper Harvesting Time or Storage Harvest the plant material at the time of year known for the highest concentration of the target compound. Ensure the material is properly dried and stored in a cool, dark, and dry environment to prevent degradation.
Inadequate Grinding Grind the dried plant material to a fine and uniform powder to maximize the surface area for solvent interaction.
Suboptimal Solvent Selection Experiment with a range of solvents with varying polarities. For polar glycosides, methanol, ethanol, or mixtures with water are often effective. A step-wise extraction with solvents of increasing polarity can also be beneficial.
Insufficient Extraction Time or Temperature Increase the extraction time or temperature, but be mindful of potential degradation of the target compound at elevated temperatures. Monitor for degradation by analyzing small samples at different time points.
Poor Solvent-to-Solid Ratio Ensure a sufficient volume of solvent is used to thoroughly saturate the plant material. A common starting point is a 10:1 (v/w) solvent-to-plant material ratio.
Problem 2: Co-extraction of Impurities Leading to a Sticky or Dark-Colored Extract
Possible Cause Recommended Solution
Extraction of Pigments (e.g., Chlorophyll) For aerial parts, a pre-extraction wash with a non-polar solvent like n-hexane can help remove chlorophyll (B73375) and other lipids.
Co-extraction of Sugars and Polysaccharides These are often co-extracted with polar solvents. Partitioning the crude extract between water and a series of immiscible organic solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), n-butanol) can help separate these impurities. The target glycoside is likely to be found in the more polar fractions (e.g., n-butanol).
Presence of Phenolic Compounds and Tannins These compounds are commonly extracted with polar solvents. They can be removed by using specific resins or through precipitation methods.

Experimental Protocols

Below is a generalized protocol for the extraction and isolation of megastigmane glycosides, which can be adapted for this compound.

Protocol 1: General Extraction and Solvent Partitioning
  • Preparation of Plant Material: Air-dry the plant material (e.g., leaves of Isodon melissoides or Vigna luteola) and grind it into a fine powder.

  • Extraction:

    • Macerate the powdered plant material in methanol (MeOH) at a 1:10 (w/v) ratio at room temperature for 24 hours with occasional stirring.

    • Filter the extract and repeat the extraction process on the plant residue two more times with fresh methanol.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water.

    • Successively partition the aqueous suspension with solvents of increasing polarity: n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

    • Collect each fraction separately and concentrate them under reduced pressure. Megastigmane glycosides are typically enriched in the n-butanol fraction.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the quantification of this compound.

  • Column: C18 column (e.g., 5 µm particle size, 250 x 4.6 mm).

  • Mobile Phase: A gradient elution system of acetonitrile (B52724) and water (often with a small amount of acid like 0.1% formic acid to improve peak shape) is typically used.

  • Detection: A UV detector, with the wavelength set to the absorbance maximum of the compound, or a mass spectrometer (LC-MS) for higher sensitivity and specificity.

  • Quantification: Create a calibration curve using a purified standard of this compound of known concentrations. The concentration in the extract can then be determined by comparing its peak area to the calibration curve.

Data Presentation

Table 1: Factors Influencing the Yield of Megastigmane Glycoside Extraction

Parameter Condition 1 Condition 2 Condition 3 Expected Outcome
Solvent 100% Methanol80% Methanol in Water100% EthanolThe optimal solvent will depend on the specific glycosylation pattern. 80% Methanol is often a good starting point for extracting a broad range of glycosides.
Temperature Room Temperature40°C60°CHigher temperatures can increase extraction efficiency but may also lead to the degradation of thermolabile compounds.
Extraction Time 1 hour6 hours24 hoursLonger extraction times generally lead to higher yields, but the rate of increase diminishes over time. A balance must be struck to avoid compound degradation.
Particle Size Coarse PowderFine PowderVery Fine PowderFiner particles increase the surface area and improve extraction efficiency, but very fine powders can lead to filtration difficulties.

Visualizations

General Workflow for Extraction and Isolation

Extraction_Workflow PlantMaterial Dried & Powdered Plant Material Extraction Methanol Extraction (Maceration) PlantMaterial->Extraction Filtration Filtration & Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Partitioning Solvent Partitioning CrudeExtract->Partitioning Hexane n-Hexane Fraction (Non-polar Impurities) Partitioning->Hexane EtOAc Ethyl Acetate Fraction (Less Polar Compounds) Partitioning->EtOAc BuOH n-Butanol Fraction (Target Glycosides) Partitioning->BuOH Aqueous Aqueous Fraction (Highly Polar Impurities) Partitioning->Aqueous Purification Chromatographic Purification (e.g., Column Chromatography, HPLC) BuOH->Purification TargetCompound Pure this compound Purification->TargetCompound Troubleshooting_Logic Start Low Yield of Target Compound CheckMaterial Assess Plant Material Quality (Identity, Storage, Grinding) Start->CheckMaterial CheckExtraction Evaluate Extraction Parameters (Solvent, Time, Temperature) Start->CheckExtraction CheckPurification Review Purification Steps (Column Overloading, Fraction Collection) Start->CheckPurification OptimizeMaterial Optimize Material Preparation CheckMaterial->OptimizeMaterial If inadequate OptimizeExtraction Optimize Extraction Protocol CheckExtraction->OptimizeExtraction If suboptimal OptimizePurification Refine Purification Strategy CheckPurification->OptimizePurification If loss is suspected ImprovedYield Improved Yield OptimizeMaterial->ImprovedYield OptimizeExtraction->ImprovedYield OptimizePurification->ImprovedYield

References

Overcoming solubility issues with Megastigm-7-ene-3,5,6,9-tetraol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Megastigm-7-ene-3,5,6,9-tetraol. Here, you will find detailed information to overcome common challenges, particularly those related to solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a diterpenoid analogue with the chemical formula C13H24O4 and a molecular weight of approximately 244.33 g/mol .[1] It has been isolated from various plants and is recognized for its potential anti-inflammatory properties.[2]

Q2: What are the known biological activities of this compound?

Research indicates that this compound exhibits anti-inflammatory bioactivity.[2] Studies on related megastigmane glycosides suggest that they may exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[3]

Q3: I am having trouble dissolving this compound. What are the recommended solvents?

This compound is expected to have low solubility in aqueous solutions. For initial stock solutions, organic solvents are recommended. Based on the properties of similar diterpenoids, the following solvents can be considered:

  • High Solubility: Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF)

  • Moderate Solubility: Ethanol (B145695), Methanol, Acetone

  • Low to Insoluble: Water, Phosphate-Buffered Saline (PBS)

It is crucial to prepare a high-concentration stock solution in an organic solvent like DMSO, which can then be diluted into your aqueous experimental medium. Be mindful of the final solvent concentration in your assays, as high concentrations can affect biological systems.

Q4: What is the maximum recommended concentration of DMSO in cell-based assays?

For most cell lines, the final concentration of DMSO should be kept below 0.5% (v/v) to avoid cytotoxicity. However, the tolerance to DMSO can vary between cell types. It is advisable to run a vehicle control (medium with the same concentration of DMSO as the test samples) to assess its effect on your specific experimental model.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with this compound.

Problem 1: Precipitate forms when diluting the DMSO stock solution in an aqueous buffer.
  • Cause: The compound is crashing out of the solution as the polarity of the solvent increases.

  • Solutions:

    • Increase the volume of the aqueous buffer: Perform serial dilutions to gradually decrease the solvent concentration.

    • Use a co-solvent: Prepare the dilution in a mixture of the aqueous buffer and a less polar, water-miscible solvent like ethanol or polyethylene (B3416737) glycol (PEG).

    • Utilize a solubilizing agent: Incorporate a non-ionic surfactant such as Tween® 80 or Pluronic® F-68 into the aqueous buffer.

    • Consider complexation: Cyclodextrins can encapsulate poorly soluble compounds and increase their aqueous solubility.

Problem 2: The compound appears insoluble even in organic solvents.
  • Cause: The compound may have low intrinsic solubility or may be in a crystalline form that is difficult to dissolve.

  • Solutions:

    • Gentle heating: Warm the solution to 37°C to aid dissolution. Avoid excessive heat, which could degrade the compound.

    • Sonication: Use a sonicator bath to break up aggregates and enhance dissolution.

    • Vortexing: Vigorous mixing can help to dissolve the compound.

Experimental Protocols

Protocol 1: Determination of Solubility using the Shake-Flask Method

This protocol outlines a standard method for determining the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., Water, PBS, Ethanol, DMSO)

  • 2 mL glass vials with screw caps

  • Orbital shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of this compound (e.g., 2 mg) to a vial containing a known volume of the solvent (e.g., 1 mL).

  • Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Equilibrate the samples for 24-48 hours to ensure saturation.

  • After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved compound.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method against a standard curve.

  • Calculate the solubility in mg/mL or µM.

Data Presentation:

SolventTemperature (°C)Solubility (mg/mL)Solubility (µM)
Water25Hypothetical ValueHypothetical Value
PBS (pH 7.4)25Hypothetical ValueHypothetical Value
Ethanol25Hypothetical ValueHypothetical Value
DMSO25Hypothetical ValueHypothetical Value

Note: The above table is a template. Researchers should fill it with their experimental data.

Protocol 2: Systematic Approach to Solubilization for In Vitro Assays

This protocol provides a workflow for developing a suitable formulation for in vitro experiments.

Workflow:

cluster_0 Phase 1: Initial Solvent Screening cluster_1 Phase 2: Aqueous Dilution Test cluster_2 Phase 3: Formulation Optimization (if precipitation occurs) cluster_3 Phase 4: Final Formulation Selection A Prepare 10 mg/mL stock in DMSO B Visually inspect for solubility A->B C Dilute stock to final assay concentration in aqueous buffer B->C If soluble D Observe for precipitation over 2 hours C->D E Test co-solvents (e.g., Ethanol, PEG-400) D->E Precipitation H Select formulation with no precipitation and acceptable vehicle concentration D->H No precipitation F Test surfactants (e.g., Tween 80) E->F G Test complexation agents (e.g., Cyclodextrins) F->G G->H I Validate with vehicle control in the assay H->I

A systematic workflow for developing a suitable formulation.

Signaling Pathway Analysis

Given the known anti-inflammatory activity of this compound and related compounds, a key application is to investigate its effect on inflammatory signaling pathways such as the NF-κB pathway.

Hypothetical Experimental Workflow: Investigating NF-κB Pathway Inhibition

The following diagram illustrates a typical workflow to determine if this compound inhibits the NF-κB signaling pathway in a cell-based assay.

cluster_0 Cell Culture and Treatment cluster_1 Analysis of NF-κB Activation cluster_2 Analysis of Downstream Inflammatory Markers A Seed cells (e.g., RAW 264.7 macrophages) B Pre-treat with this compound (various concentrations) A->B C Stimulate with an inflammatory agent (e.g., LPS) B->C D Western Blot for p-IκBα, IκBα, p-p65, p65 C->D E Immunofluorescence for p65 nuclear translocation C->E F Luciferase reporter assay for NF-κB transcriptional activity C->F G ELISA for pro-inflammatory cytokines (e.g., TNF-α, IL-6) C->G H qPCR for inflammatory gene expression (e.g., iNOS, COX-2) C->H

Workflow for studying NF-κB pathway inhibition.
Simplified NF-κB Signaling Pathway

This diagram illustrates the canonical NF-κB signaling pathway, a common target for anti-inflammatory compounds.

cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB NF-κB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds Genes Inflammatory Gene Expression DNA->Genes

Canonical NF-κB signaling pathway.

References

Technical Support Center: Optimizing HPLC Separation of Megastigmane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of megastigmane isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the HPLC separation of megastigmane isomers?

Megastigmane isomers, which include diastereomers and enantiomers, often possess very similar physicochemical properties, making their separation by HPLC challenging. The primary difficulties include:

  • Co-elution: Due to their structural similarities, isomers can have very close retention times, leading to overlapping or completely co-eluting peaks.

  • Poor Resolution: Achieving baseline separation between isomeric peaks is often difficult, which is critical for accurate quantification.

  • Enantiomer Separation: Enantiomers have identical properties in an achiral environment, necessitating the use of chiral stationary phases (CSPs) or chiral mobile phase additives for their resolution.[1]

Q2: What are the recommended starting conditions for developing an HPLC method for megastigmane isomers?

For initial method development for megastigmane diastereomers, a reversed-phase approach is commonly a good starting point. For enantiomers, a chiral stationary phase is typically required.

  • Column: A C18 column is a versatile choice for separating many megastigmane diastereomers and glycosides.[2]

  • Mobile Phase: A gradient of acetonitrile (B52724) or methanol (B129727) with water is a common mobile phase. The use of additives like formic acid can improve peak shape and resolution.

  • Detector: A UV detector is often suitable, as many megastigmanes possess a chromophore. For compounds lacking a strong chromophore, a mass spectrometer (MS) or an evaporative light scattering detector (ELSD) can be used.

Q3: How can I improve the separation of closely eluting megastigmane diastereomers?

To enhance the resolution between closely eluting diastereomers, you can manipulate the selectivity, efficiency, and retention factor of your chromatographic system.

  • Optimize the Mobile Phase:

    • Solvent Type: Switching between acetonitrile and methanol can alter selectivity.

    • Gradient Slope: A shallower gradient can increase the separation between peaks.

    • Additives: Small amounts of acids (e.g., formic acid, acetic acid) or buffers can improve peak shape and influence selectivity.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, trying a column with a different stationary phase (e.g., phenyl-hexyl, biphenyl (B1667301), or a different brand of C18) can provide a different selectivity.

  • Adjust the Temperature: Temperature can affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase, thereby influencing selectivity and resolution.

Q4: What is the best approach for separating megastigmane enantiomers?

The separation of enantiomers requires a chiral environment. The most common and effective approach is to use a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for a broad range of chiral compounds. The selection of the appropriate chiral column and mobile phase often involves screening several different columns and mobile phase compositions. Normal phase (e.g., hexane/isopropanol) or reversed-phase modes can be employed depending on the specific enantiomers and the chosen CSP.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC separation of megastigmane isomers.

Problem 1: Poor Resolution or Co-elution of Diastereomers

Symptoms:

  • Broad, overlapping peaks.

  • Shoulders on the main peak.

  • A single peak that is broader than expected.

Possible Causes and Solutions:

Possible Cause Solution
Inappropriate Mobile Phase Composition 1. Change Organic Modifier: If using acetonitrile, try methanol, and vice-versa. This can significantly alter selectivity. 2. Adjust Gradient: Decrease the gradient slope (make it shallower) to increase the separation window for closely eluting peaks. 3. Introduce Additives: Add a small percentage (0.1%) of formic or acetic acid to the mobile phase to improve peak shape and potentially enhance resolution.
Unsuitable Stationary Phase 1. Screen Different Columns: Test columns with different selectivities. A phenyl-hexyl or biphenyl column can offer different interactions compared to a standard C18. Even different brands of C18 columns can provide varying selectivities.
Suboptimal Temperature 1. Vary Column Temperature: Systematically vary the column temperature (e.g., in 5 °C increments from 25 °C to 45 °C) to see if it improves resolution.
Low Column Efficiency 1. Check for Column Degradation: An old or fouled column will have poor efficiency. Try flushing the column or replacing it. 2. Optimize Flow Rate: Ensure you are operating at or near the optimal flow rate for your column dimensions and particle size.
Problem 2: No Separation of Enantiomers on a Chiral Column

Symptoms:

  • A single, sharp peak for a known racemic mixture.

Possible Causes and Solutions:

Possible Cause Solution
Incorrect Chiral Stationary Phase (CSP) 1. Screen Different CSPs: Not all chiral columns will separate all enantiomers. It is crucial to screen a variety of CSPs (e.g., cellulose-based, amylose-based) to find one that provides selectivity for your specific megastigmane enantiomers.
Inappropriate Mobile Phase for the CSP 1. Switch Mobile Phase Mode: If using reversed-phase mode (e.g., acetonitrile/water), try normal-phase mode (e.g., hexane/ethanol or hexane/isopropanol). The choice of mobile phase is critical for achieving enantioselectivity on a given CSP. 2. Vary the Organic Modifier and Additives: For normal phase, adjust the ratio of the alcohol modifier. For both normal and reversed phase, small amounts of acidic or basic additives can sometimes be necessary to achieve separation.
Temperature Effects 1. Lower the Temperature: In some cases, reducing the column temperature can enhance enantioselectivity.
Problem 3: Peak Tailing

Symptoms:

  • Asymmetric peaks with a drawn-out tail.

Possible Causes and Solutions:

Possible Cause Solution
Secondary Interactions with Silanols 1. Use a Buffered Mobile Phase: Add a buffer to the mobile phase to maintain a consistent pH and suppress the ionization of silanol (B1196071) groups on the stationary phase. 2. Add an Acidic Modifier: A small amount of formic or acetic acid (0.1%) can help to protonate silanol groups and reduce tailing for acidic and neutral compounds.
Column Overload 1. Reduce Sample Concentration: Inject a more dilute sample to see if peak shape improves.
Column Contamination or Degradation 1. Flush the Column: Flush the column with a strong solvent to remove any strongly retained contaminants. 2. Replace the Column: If flushing does not resolve the issue, the column may be permanently damaged and need replacement.

Quantitative Data

The following tables summarize typical starting conditions for the separation of megastigmane isomers. Please note that these are examples, and optimization will be required for specific applications.

Table 1: Reversed-Phase HPLC Conditions for Megastigmane Diastereomers

ParameterCondition ACondition B
Column C18, 250 x 4.6 mm, 5 µmPhenyl-Hexyl, 150 x 4.6 mm, 3 µm
Mobile Phase A 0.1% Formic Acid in WaterWater
Mobile Phase B AcetonitrileMethanol
Gradient 5% to 95% B in 30 min10% to 90% B in 25 min
Flow Rate 1.0 mL/min1.2 mL/min
Temperature 30 °C35 °C
Detection UV at 245 nmMS (ESI+)

Table 2: Chiral HPLC Conditions for Megastigmane Enantiomers

ParameterCondition A (Normal Phase)Condition B (Reversed Phase)
Column Cellulose-based CSP, 250 x 4.6 mm, 5 µmAmylose-based CSP, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (90:10)Acetonitrile / Water (60:40)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25 °C30 °C
Detection UV at 245 nmUV at 254 nm

Experimental Protocols

Protocol 1: Analytical HPLC Method for Megastigmane Diastereomers
  • Instrumentation: HPLC system with a binary pump, autosampler, column oven, and UV-Vis or MS detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 245 nm or as appropriate for the specific megastigmane.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B (linear gradient)

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Mobile Phase A:B). Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Chiral HPLC Method Development for Megastigmane Enantiomers
  • Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column Screening:

    • Select a set of chiral columns with different stationary phases (e.g., cellulose- and amylose-based).

  • Mobile Phase Screening (Normal Phase):

    • Mobile Phase A: n-Hexane.

    • Mobile Phase B: Isopropanol or Ethanol.

    • Screen different isocratic compositions (e.g., 98:2, 95:5, 90:10, 80:20 of A:B).

    • If necessary, add a small amount of a basic or acidic modifier (e.g., 0.1% diethylamine (B46881) or 0.1% trifluoroacetic acid).

  • Mobile Phase Screening (Reversed Phase):

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Screen different isocratic or gradient compositions.

  • Optimization: Once initial separation is observed, optimize the mobile phase composition, flow rate, and temperature to achieve baseline resolution (Rs > 1.5).

Visualizations

Troubleshooting_Workflow start Poor Resolution or Co-elution of Isomers check_peak_shape Analyze Peak Shape (Tailing, Fronting, Shoulder?) start->check_peak_shape optimize_mobile_phase Optimize Mobile Phase check_peak_shape->optimize_mobile_phase change_solvent Change Organic Solvent (ACN vs. MeOH) optimize_mobile_phase->change_solvent adjust_gradient Adjust Gradient Slope change_solvent->adjust_gradient resolution_ok Resolution Achieved change_solvent->resolution_ok Resolution Improved add_modifier Add Modifier (e.g., Formic Acid) adjust_gradient->add_modifier adjust_gradient->resolution_ok Resolution Improved change_column Change Stationary Phase add_modifier->change_column If still no resolution add_modifier->resolution_ok Resolution Improved screen_columns Screen Different Column Chemistries (Phenyl, Biphenyl, different C18) change_column->screen_columns optimize_temp Optimize Temperature screen_columns->optimize_temp screen_columns->resolution_ok Resolution Improved check_efficiency Check System & Column Efficiency optimize_temp->check_efficiency optimize_temp->resolution_ok Resolution Improved check_efficiency->resolution_ok If resolution improves

Caption: Troubleshooting workflow for poor resolution of megastigmane isomers.

Chiral_Method_Development start Separate Megastigmane Enantiomers select_csp Select Chiral Stationary Phases (CSPs) (e.g., Cellulose, Amylose-based) start->select_csp screen_normal_phase Screen in Normal Phase Mode (Hexane/Alcohol) select_csp->screen_normal_phase screen_reversed_phase Screen in Reversed-Phase Mode (ACN or MeOH/Water) select_csp->screen_reversed_phase evaluate_separation Evaluate Enantioselectivity (α) screen_normal_phase->evaluate_separation screen_reversed_phase->evaluate_separation evaluate_separation->select_csp α = 1, Try different CSP optimize Optimize Mobile Phase, Flow Rate, & Temperature evaluate_separation->optimize α > 1 separation_achieved Baseline Resolution (Rs > 1.5) Achieved optimize->separation_achieved

Caption: Strategy for chiral method development for megastigmane enantiomers.

References

Troubleshooting low signal intensity in MS analysis of Megastigm-7-ene-3,5,6,9-tetraol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry (MS) analysis of Megastigm-7-ene-3,5,6,9-tetraol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental results.

Frequently Asked Questions (FAQs)

Q1: I am observing a very low or no signal for my this compound standard. What are the initial checks I should perform?

A1: Start with the most straightforward potential issues. First, confirm the concentration of your standard to ensure it is within the detection limits of your instrument.[1][2] Prepare a fresh dilution series to verify sample integrity and concentration accuracy. Next, verify the basic functionality of your LC-MS system. Check that the solvent lines are properly primed, there are no leaks, and the MS is in a ready state. A quick check of the system suitability with a known, reliable compound can also be informative.[3]

Q2: Which ionization technique is most suitable for this compound analysis?

A2: Electrospray ionization (ESI) is generally the preferred method for analyzing polar, higher-molecular-weight compounds like this compound, which is a diterpenoid analogue.[4][5][6] ESI is effective at generating protonated molecules [M+H]+ or other adducts in the positive ion mode, which often provides high sensitivity for such compounds.[7] Atmospheric Pressure Chemical Ionization (APCI) could be an alternative for less polar compounds, but ESI is a better starting point for this molecule.[4][5]

Q3: My signal for this compound is weak and inconsistent. How can I improve ionization efficiency?

A3: Low ionization efficiency is a common cause of weak signals.[1] To improve this, focus on optimizing your mobile phase composition and ion source parameters. The addition of a small amount of an acid, like 0.1% formic acid, to the mobile phase can significantly enhance the protonation of your analyte in positive ion mode.[7] Fine-tuning ion source parameters such as capillary voltage, nebulizing gas flow, and drying gas temperature is also critical for efficient desolvation and ion formation.[5][7][8]

Q4: I suspect matrix effects are suppressing my signal. How can I identify and mitigate this?

A4: Matrix effects occur when co-eluting substances from the sample matrix interfere with the ionization of the target analyte, leading to signal suppression or enhancement.[9][10][11][12] To identify matrix effects, you can compare the signal intensity of your analyte in a pure solvent with the signal in a sample matrix where the analyte has been spiked in post-extraction. A significant difference indicates a matrix effect.[9] Mitigation strategies include improving sample preparation with techniques like solid-phase extraction (SPE) to remove interfering components, optimizing chromatographic separation to isolate the analyte from matrix components, and using matrix-matched calibrants or a stable isotope-labeled internal standard.[2][7][8][13]

Q5: Should I analyze this compound in positive or negative ion mode?

A5: Given the structure of this compound, which contains multiple hydroxyl groups, it is likely to be readily protonated. Therefore, the positive ion mode is generally recommended as the starting point for achieving a strong signal [M+H]+.[7] However, it is always best practice to screen in both positive and negative ion modes during initial method development to determine which polarity provides the optimal response for your specific experimental conditions.[5]

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Low Signal Intensity

If you are experiencing low signal intensity for this compound, follow this systematic approach to identify and resolve the issue.

LowSignalTroubleshooting cluster_sample Sample Preparation Checks cluster_lc LC System Checks cluster_ms MS Source Optimization cluster_matrix Matrix Effect Mitigation start Low Signal Intensity Observed sample_prep 1. Check Sample Preparation start->sample_prep lc_system 2. Evaluate LC System sample_prep->lc_system Sample OK cluster_sample cluster_sample ms_source 3. Optimize MS Source Parameters lc_system->ms_source LC System OK cluster_lc cluster_lc matrix_effects 4. Investigate Matrix Effects ms_source->matrix_effects Source Optimized cluster_ms cluster_ms resolved Signal Intensity Improved matrix_effects->resolved Matrix Effects Mitigated cluster_matrix cluster_matrix sample_prep_1 a. Verify concentration sample_prep_2 b. Prepare fresh sample sample_prep_3 c. Check for degradation lc_system_1 a. Check for leaks lc_system_2 b. Prime pumps lc_system_3 c. Check column performance ms_source_1 a. Optimize capillary voltage ms_source_2 b. Adjust gas flows & temperatures ms_source_3 c. Check mobile phase additives matrix_effects_1 a. Improve sample cleanup (SPE) matrix_effects_2 b. Optimize chromatography matrix_effects_3 c. Use matrix-matched standards

Caption: Systematic approach to troubleshooting low signal intensity.

Experimental Protocols

Protocol 1: Optimization of ESI Source Parameters

This protocol outlines the steps to optimize the electrospray ionization source parameters for the analysis of this compound.

  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of your initial mobile phase A and B.

  • Infuse the Standard: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.

  • Select Ionization Mode: Acquire data in both positive and negative ion modes to determine which provides a better signal for the [M+H]+ or [M-H]- ions.

  • Optimize Capillary Voltage: While infusing the standard, vary the capillary voltage in increments (e.g., 0.5 kV) and monitor the signal intensity of the target ion. Plot the intensity versus voltage to find the optimal value.

  • Optimize Gas Flows and Temperatures:

    • Nebulizing Gas: Adjust the nebulizing gas flow rate to achieve a stable spray and maximize the signal.

    • Drying Gas: Optimize the drying gas flow rate and temperature to ensure efficient desolvation without causing thermal degradation of the analyte.[8]

  • Document Optimal Parameters: Record the set of parameters that provides the highest and most stable signal intensity for your analyte.

ESI_Optimization_Workflow start Prepare Standard Solution infuse Infuse Standard into MS start->infuse select_mode Select Ionization Mode (Positive/Negative) infuse->select_mode optimize_voltage Optimize Capillary Voltage select_mode->optimize_voltage optimize_gases Optimize Gas Flows (Nebulizing & Drying) optimize_voltage->optimize_gases optimize_temp Optimize Drying Gas Temperature optimize_gases->optimize_temp document Document Optimal Parameters optimize_temp->document

Caption: Workflow for optimizing ESI source parameters.

Protocol 2: Evaluation of Matrix Effects

This protocol describes a post-extraction addition method to assess the impact of the sample matrix on the signal intensity of this compound.

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the mobile phase.

    • Set B (Pre-extraction Spike): Spike a blank matrix sample with the standard solution before the extraction process.

    • Set C (Post-extraction Spike): Extract a blank matrix sample and then spike the final extract with the standard solution.

  • Analyze Samples: Analyze all three sets of samples using your developed LC-MS method.

  • Calculate Matrix Effect: The matrix effect can be quantified using the following formula:

    • Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.[9]

  • Evaluate Recovery: The extraction recovery can be calculated as:

    • Recovery (%) = (Peak Area in Set B / Peak Area in Set C) * 100

Data Presentation

Table 1: Influence of Mobile Phase Composition on ESI Signal
Mobile Phase CompositionAdditive (0.1%)Relative Signal Intensity (%)Observations
50:50 Water:MethanolNone40Low signal, unstable spray
50:50 Water:AcetonitrileNone55Moderate signal, more stable spray
50:50 Water:MethanolFormic Acid90High signal, stable spray
50:50 Water:AcetonitrileFormic Acid100Highest signal, very stable spray
50:50 Water:MethanolAmmonium Formate75Good signal, useful for certain separations
50:50 Water:AcetonitrileAmmonium Formate85Very good signal, alternative to formic acid

Note: These are representative values and will vary depending on the specific instrument and experimental conditions.

Table 2: Typical Starting Parameters for LC-MS Analysis of Terpenoids
ParameterTypical SettingRationale
LC Column C18, 2.1 x 100 mm, 1.8 µmGood retention and separation for moderately polar compounds.
Mobile Phase A Water + 0.1% Formic AcidPromotes protonation for positive mode ESI.
Mobile Phase B Acetonitrile + 0.1% Formic AcidGood elution strength for terpenoids.
Flow Rate 0.2 - 0.4 mL/minCompatible with standard ESI sources.
Column Temperature 30 - 40 °CCan influence chromatographic resolution.[14]
Ionization Mode ESI PositiveTerpenoids with hydroxyl groups ionize well in positive mode.[14]
Capillary Voltage 3.0 - 4.5 kVA good starting range for ESI.
Drying Gas Temp. 300 - 350 °CEnsures efficient desolvation.
Drying Gas Flow 8 - 12 L/minDependent on mobile phase flow rate.
Nebulizer Pressure 35 - 50 psiAids in droplet formation.

These parameters should be optimized for your specific instrument and application.

References

How to prevent degradation of Megastigm-7-ene-3,5,6,9-tetraol during storage?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of Megastigm-7-ene-3,5,6,9-tetraol to minimize degradation and ensure the integrity of your research results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage temperature for this compound?

For long-term stability, it is recommended to store this compound at -20°C in a tightly sealed container. Some suppliers suggest that under these conditions, the compound can be stable for up to 24 months.[1][2]

Q2: Can I store this compound at room temperature?

Room temperature storage is generally not recommended for long-term stability. While one supplier mentions room temperature storage may be acceptable in the continental US, this can vary based on local conditions and is not ideal for preserving the compound's purity over time.[3] For short-term storage during experimental use, it is advisable to keep the compound protected from light and heat.

Q3: How should I store solutions of this compound?

If you need to prepare stock solutions in advance, it is best to aliquot them into tightly sealed vials and store them at -20°C.[1] It is recommended to use these solutions within one month.[1] Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation.[1]

Q4: Is this compound sensitive to light?

Q5: What solvents are suitable for dissolving this compound?

The solubility of this compound in common laboratory solvents is not extensively documented in the public domain. As a polyhydroxylated terpenoid, it is expected to have some polarity. Researchers should perform small-scale solubility tests with appropriate solvents for their specific application. Common solvents for similar natural products include methanol, ethanol, and dimethyl sulfoxide (B87167) (DMSO).

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of biological activity in an experiment Degradation of this compound due to improper storage or handling.1. Verify storage conditions (temperature, light protection). 2. Assess the purity of the compound using an appropriate analytical method like HPLC (see Experimental Protocols). 3. Use a fresh, unopened vial of the compound for subsequent experiments.
Appearance of new peaks in analytical chromatogram (e.g., HPLC, LC-MS) Chemical degradation of the compound.1. Compare the chromatogram with that of a freshly prepared sample or a reference standard. 2. Investigate potential degradation pathways (oxidation, hydrolysis, photodegradation) based on the experimental conditions. 3. Consider performing forced degradation studies to identify potential degradation products.
Change in physical appearance (e.g., color, consistency) Significant degradation of the compound.1. Do not use the compound for experiments. 2. Discard the degraded material according to your institution's safety guidelines. 3. Review storage and handling procedures to prevent future degradation.

Storage Condition Summary

Condition Solid Compound (Long-term) Solution (Stock)
Temperature -20°C-20°C
Container Tightly sealed, light-protected (amber vial)Tightly sealed, light-protected (amber vial), aliquoted
Duration Up to 24 monthsUp to 1 month

Experimental Protocols

Protocol: Assessing the Purity and Stability of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for developing an HPLC method to assess the purity of this compound and detect potential degradation products. Method optimization will be required for your specific instrumentation and requirements.

Objective: To determine the percentage purity of a sample of this compound and to monitor its stability over time.

Materials:

  • This compound sample

  • HPLC-grade methanol

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (optional, for pH adjustment of the mobile phase)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol). A common starting point is a gradient elution from a lower to a higher concentration of the organic solvent. For example:

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Degas the mobile phases before use.

  • Standard Solution Preparation:

    • Accurately weigh a small amount of high-purity this compound reference standard.

    • Dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Prepare a series of working standard solutions by diluting the stock solution to different concentrations (e.g., 10, 25, 50, 100, 250 µg/mL).

  • Sample Solution Preparation:

    • Prepare a solution of the this compound sample to be tested at a concentration that falls within the range of the standard curve (e.g., 100 µg/mL).

  • HPLC Analysis:

    • Set up the HPLC system with the C18 column.

    • Equilibrate the column with the initial mobile phase conditions.

    • Set the UV detector to a wavelength where this compound has maximum absorbance (this may need to be determined by a UV scan).

    • Inject the standard and sample solutions.

    • Run a gradient elution program. An example gradient could be:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30-35 min: 80% to 20% B

      • 35-40 min: 20% B

    • The flow rate is typically set to 1.0 mL/min.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

    • Calculate the purity of the sample.

    • Monitor for the appearance of new peaks in the chromatogram over time, which would indicate degradation. The area of these new peaks can be used to quantify the extent of degradation.

Visualizations

TroubleshootingWorkflow A Issue Detected: Unexpected Experimental Results or Physical Change B Check Storage and Handling Procedures A->B C Perform Analytical Purity Assessment (e.g., HPLC) B->C D Compound is Pure C->D No significant degradation peaks E Degradation Detected C->E Additional peaks or reduced main peak F Review Experimental Protocol for Other Sources of Error D->F G Discard Degraded Stock. Use a Fresh, Validated Sample. E->G H Implement Corrective Actions for Storage and Handling G->H

Caption: Troubleshooting workflow for suspected degradation of this compound.

DegradationPathways cluster_main This compound cluster_stressors Stress Factors cluster_products Potential Degradation Products A This compound Light Light (Photodegradation) A->Light Heat Heat (Thermal Degradation) A->Heat Oxygen Oxygen (Oxidation) A->Oxygen pH pH (Acid/Base Hydrolysis) A->pH P1 Isomers / Rearrangement Products Light->P1 P2 Dehydration Products Heat->P2 P3 Oxidized Products (e.g., ketones, aldehydes) Oxygen->P3 P4 Hydrolysis Products pH->P4

Caption: Potential degradation pathways for this compound.

References

Artifact formation during isolation of terpenoids like Megastigm-7-ene-3,5,6,9-tetraol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of terpenoids, with a specific focus on preventing artifact formation during the isolation of Megastigm-7-ene-3,5,6,9-tetraol .

Troubleshooting Guide

This guide addresses common issues encountered during the isolation of this compound and similar polar terpenoids.

Problem Potential Cause Recommended Solution
Low or no yield of this compound Degradation during extraction: High temperatures can lead to the degradation of thermally labile compounds.[1] The use of harsh solvents can also cause decomposition.Extraction Conditions: Employ milder extraction techniques such as maceration at room temperature or ultrasound-assisted extraction. Use polar solvents like methanol (B129727) or ethanol (B145695). For heat-sensitive compounds, avoid prolonged exposure to high temperatures during solvent evaporation by using techniques like rotary evaporation under reduced pressure at a low temperature (ideally below 40°C).
Incomplete Extraction: The polyhydroxylated nature of the target compound makes it highly polar, potentially leading to poor extraction with less polar solvents.Solvent Selection: Use a sequence of solvents for extraction, starting with non-polar solvents to remove lipids and other interferences, followed by polar solvents like methanol, ethanol, or ethyl acetate (B1210297) to extract the target compound.[2]
Presence of unexpected, less polar compounds in the final isolate Dehydration: The presence of acidic conditions or exposure to high temperatures can cause the dehydration of the tertiary and secondary alcohol groups in this compound, leading to the formation of new double bonds and less polar artifacts.[1]pH Control: Neutralize the extraction solvent and any subsequent aqueous phases to a pH of ~7.0. Avoid using acidic reagents or stationary phases in chromatography if possible. If acidic conditions are necessary, perform the steps at low temperatures and for the shortest possible duration.
Thermal Degradation: As mentioned, heat can induce dehydration reactions.Temperature Control: Maintain low temperatures throughout the isolation process, including extraction, solvent removal, and chromatography.
Isolates show a complex mixture of isomers or rearranged products Acid-Catalyzed Rearrangements: The carbocation intermediates formed during acid-catalyzed dehydration can undergo rearrangements, leading to a variety of isomeric artifacts.[1]Avoid Strong Acids: Use neutral or slightly basic conditions wherever possible. If acidic conditions are unavoidable, use weak acids and keep the reaction time and temperature to a minimum.
Isomerization on Chromatographic Support: Active sites on silica (B1680970) gel or alumina (B75360) can catalyze isomerization reactions.Chromatography Conditions: Consider using deactivated silica gel or alternative stationary phases like C18 reversed-phase silica. Elute with a solvent system that is as neutral as possible.
Evidence of oxidation in the isolated compounds (e.g., new carbonyl groups) Aerial Oxidation: Polyhydroxylated compounds, especially those with allylic alcohols, can be susceptible to oxidation when exposed to air over long periods.Inert Atmosphere: Perform extraction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Add antioxidants like BHT or ascorbic acid to the extraction solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to control to prevent artifact formation when isolating this compound?

A1: The most critical factors are temperature and pH . Due to its polyhydroxylated nature and the presence of a double bond, this compound is susceptible to dehydration and acid-catalyzed rearrangements.[1] Maintaining low temperatures (ideally below 40°C) throughout all steps and ensuring neutral pH conditions are paramount to preserving the integrity of the molecule.

Q2: Which extraction method is recommended for this compound?

A2: A gentle extraction method at room temperature is recommended. Maceration with a polar solvent like methanol or ethanol is a good starting point.[2] To improve efficiency, ultrasound-assisted extraction can be used, as it often allows for shorter extraction times and lower temperatures. It is advisable to perform a sequential extraction, starting with a non-polar solvent to remove interfering compounds before extracting the target molecule with a polar solvent.

Q3: What type of chromatography is best suited for the purification of this compound?

A3: For the purification of a polar compound like this compound, reversed-phase chromatography (e.g., using a C18 column) is often a good choice. This avoids the potentially acidic nature of normal-phase silica gel, which can cause degradation. If normal-phase chromatography is necessary, using deactivated silica gel and a carefully chosen, neutral mobile phase is recommended.

Q4: I am seeing a compound that appears to be a dehydration product of my target molecule. How can I confirm this and prevent it?

A4: To confirm the identity of the suspected artifact, you would ideally need to characterize it using spectroscopic methods (e.g., NMR, MS) and compare its structure to the parent compound. The loss of one or more water molecules from the molecular weight would be a key indicator. To prevent its formation, strictly adhere to low-temperature and neutral pH conditions during your entire workflow, as outlined in the troubleshooting guide.

Q5: Are there any known degradation products of megastigmanes that I should be aware of?

A5: Yes, acid-catalyzed hydrolysis of megastigmane glycosides can lead to the formation of byproducts. For example, the acid-catalyzed hydrolysis of certain megastigmane polyols can yield compounds like 3-hydroxy-beta-damascone.[3] While this is reported for glycosides, it highlights the susceptibility of the megastigmane skeleton to acid-mediated transformations. Therefore, it is plausible that this compound could undergo similar rearrangements or dehydrations under acidic conditions.

Experimental Protocols

General Protocol for the Extraction and Isolation of this compound

This protocol is a general guideline and may require optimization based on the specific plant matrix.

  • Plant Material Preparation:

    • Air-dry the plant material at room temperature in a well-ventilated area, protected from direct sunlight.

    • Grind the dried material to a fine powder.

  • Sequential Extraction:

    • Macerate the powdered plant material with n-hexane (1:10 w/v) for 24 hours at room temperature to remove non-polar compounds.

    • Filter the mixture and discard the n-hexane extract.

    • Air-dry the plant residue.

    • Macerate the residue with methanol (1:10 w/v) for 24 hours at room temperature. Repeat this step three times.

    • Combine the methanol extracts and concentrate under reduced pressure at a temperature below 40°C.

  • Solvent Partitioning:

    • Suspend the concentrated methanol extract in water.

    • Partition the aqueous suspension successively with an equal volume of ethyl acetate three times.

    • Combine the ethyl acetate fractions and concentrate under reduced pressure.

  • Chromatographic Purification:

    • Subject the concentrated ethyl acetate fraction to column chromatography on silica gel.

    • Elute with a gradient of chloroform (B151607) and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.

    • Monitor the fractions by thin-layer chromatography (TLC).

    • Combine fractions containing the target compound and further purify using preparative HPLC on a C18 column with a mobile phase of methanol and water.

Visualizing Potential Artifact Formation

The following diagram illustrates the potential degradation pathways for this compound that can lead to artifact formation during isolation.

Artifact_Formation cluster_0 This compound (Target Compound) cluster_1 Stress Conditions cluster_2 Artifacts Target This compound Dehydrated_Product Dehydration Products (Loss of H2O) Target->Dehydrated_Product Dehydration Rearranged_Product Rearranged Isomers Target->Rearranged_Product Rearrangement Oxidized_Product Oxidation Products (e.g., ketones, aldehydes) Target->Oxidized_Product Oxidation Acid Acidic Conditions (e.g., H+) Acid->Dehydrated_Product Acid->Rearranged_Product Heat High Temperature Heat->Dehydrated_Product

Caption: Potential artifact formation pathways from this compound.

References

Technical Support Center: Enhancing NMR Signal Resolution for Megastigm-7-ene-3,5,6,9-tetraol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining high-resolution NMR spectra for Megastigm-7-ene-3,5,6,9-tetraol and related polyhydroxylated natural products.

Troubleshooting Guides

This section addresses common issues encountered during the NMR analysis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Poor Signal-to-Noise Ratio (S/N)

Q: My ¹H and/or ¹³C NMR spectrum has a very low signal-to-noise ratio, making it difficult to identify peaks corresponding to this compound. What can I do?

A: A low S/N is a common challenge, especially with limited sample amounts of a natural product. Here are the primary factors to consider and troubleshoot:

Potential Cause Recommended Solution
Insufficient Sample Concentration For ¹H NMR, aim for a concentration of 5-10 mg in 0.5-0.6 mL of deuterated solvent. For the less sensitive ¹³C NMR, a higher concentration is advisable. If the sample amount is limited, consider using a microprobe or a smaller diameter NMR tube (e.g., Shigemi tube) to increase the effective concentration.[1]
Suboptimal Acquisition Parameters - Number of Scans (NS): Increase the number of scans. The S/N ratio increases with the square root of the number of scans.[2] - Relaxation Delay (D1): Ensure the relaxation delay is adequate for full relaxation of the nuclei, typically 1-5 seconds for ¹H NMR. For ¹³C NMR, a longer delay may be necessary.
Improper Probe Tuning and Matching Always tune and match the NMR probe for each sample. The tuning can be affected by the solvent and sample concentration.[1]
Receiver Gain Setting An incorrectly set receiver gain can lead to a poor S/N. Use the spectrometer's automatic gain adjustment or manually optimize it.

Issue 2: Broad and Poorly Resolved Signals

Q: The signals in my NMR spectrum are broad, and I cannot resolve the fine coupling patterns. What are the likely causes and how can I improve the resolution?

A: Peak broadening can obscure crucial structural information. The following table outlines common causes and their solutions:

Potential Cause Recommended Solution
Poor Magnetic Field Homogeneity (Shimming) This is a primary cause of poor resolution.[3] Perform automated shimming. If the line shape remains poor, manual shimming of the lower-order (Z1, Z2) and non-spinning (X, Y, XZ, YZ) shims may be necessary.[3]
Sample Viscosity High sample viscosity can lead to broader lines. If possible, dilute the sample or acquire the spectrum at a higher temperature to decrease viscosity.[3]
Presence of Paramagnetic Impurities Trace amounts of paramagnetic metals can cause significant line broadening.[4] If suspected, treat the sample with a chelating agent like EDTA or pass it through a small plug of silica (B1680970) gel. Ensure all glassware is meticulously clean.
Sample Aggregation Polyhydroxylated compounds like this compound can form intermolecular hydrogen bonds, leading to aggregation and broadened signals. Using a hydrogen-bond-donating solvent like methanol-d₄ or DMSO-d₆ can help disrupt these interactions.
Incomplete Dissolution or Precipitation Ensure the sample is fully dissolved. Filter the sample directly into the NMR tube to remove any particulate matter.[1][4]

Frequently Asked Questions (FAQs)

Q1: What is the best deuterated solvent for acquiring NMR spectra of this compound?

A1: Due to the presence of multiple hydroxyl groups, this compound is a polar molecule. The choice of solvent is critical for good solubility and to minimize interfering signals.

  • Methanol-d₄ (CD₃OD): An excellent choice for polar compounds as it readily dissolves them and can exchange with the hydroxyl protons, which can simplify the spectrum by removing their signals.

  • DMSO-d₆: Another good option for polar molecules, and it often provides sharp signals for hydroxyl protons, which can be useful for structural elucidation.

  • Pyridine-d₅: Can be particularly useful for improving the resolution of signals in complex polyhydroxylated compounds.

  • Deuterated Water (D₂O): Can be used if the compound is water-soluble, but the large residual water signal can be problematic.

Q2: Which 2D NMR experiments are most useful for the structural elucidation of this compound?

A2: A combination of 2D NMR experiments is essential for unambiguously assigning the structure of a complex molecule like this compound.

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are on adjacent carbons. This is fundamental for tracing out the carbon skeleton.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). This is crucial for assigning the carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (¹H-¹³C long-range correlations). This experiment is vital for connecting different spin systems and confirming the overall structure.

  • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, which can be very helpful in crowded spectral regions.

Q3: How can I enhance the resolution of my spectrum if signals are still overlapping after optimizing standard parameters?

A3: For complex molecules, signal overlap is a common issue. Advanced techniques can be employed:

  • Higher Magnetic Field: Using a spectrometer with a higher magnetic field strength will increase the chemical shift dispersion, leading to better resolution.

  • 2D NMR Spectroscopy: Spreading the signals into a second dimension, as in HSQC and HMBC experiments, is a very effective way to resolve overlap.

  • Pure Shift NMR: This is an advanced 1D technique that collapses multiplets into singlets, dramatically increasing resolution by removing homonuclear couplings.

Experimental Protocols

Protocol 1: Standard 1D ¹H NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of methanol-d₄. Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent.

    • Tune and match the probe.

    • Perform automated shimming to optimize magnetic field homogeneity.

  • Acquisition Parameters (for a 500 MHz spectrometer):

ParameterRecommended ValuePurpose
Pulse Programzg30 or zgprStandard 1D acquisition
Spectral Width (SW)12-16 ppmTo cover all expected proton signals
Acquisition Time (AQ)2-4 sLonger time for better digital resolution
Relaxation Delay (D1)1-5 sAllows for full relaxation of protons
Number of Scans (NS)16-64 (or more for dilute samples)To improve signal-to-noise
Pulse Width (p1)Calibrated 90° or 30° pulseFor optimal signal excitation
  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum manually or automatically.

    • Apply baseline correction.

    • Reference the spectrum to the residual solvent peak (CD₃OD: ~3.31 ppm).

Protocol 2: 2D HSQC Acquisition
  • Sample Preparation and Instrument Setup: Follow the same procedure as for the 1D ¹H NMR experiment. A slightly higher concentration may be beneficial.

  • Acquisition Parameters (for a 500 MHz spectrometer):

ParameterRecommended Value
Pulse Programhsqcedetgpsisp2.2 (or similar)
¹H Spectral Width (F2)10-12 ppm
¹³C Spectral Width (F1)100-120 ppm
Number of Scans (NS)2-8 per increment
Relaxation Delay (D1)1.5-2 s
Number of Increments (TD in F1)256-512
  • Processing:

    • Perform a 2D Fourier transform.

    • Phase and baseline correct the spectrum in both dimensions.

Data Presentation

Table 1: Expected ¹³C NMR Chemical Shift Ranges for the Megastigmane Skeleton in this compound (in CD₃OD)

Carbon PositionExpected Chemical Shift Range (ppm)Notes
C-140-45
C-225-30
C-365-75Oxygenated carbon
C-445-50
C-570-80Oxygenated carbon
C-675-85Oxygenated carbon
C-7125-135Olefinic carbon
C-8130-140Olefinic carbon
C-965-75Oxygenated carbon
C-1020-25Methyl group
C-1125-30Methyl group
C-1225-30Methyl group
C-1320-25Methyl group

Note: These are estimated ranges and actual values may vary depending on the specific stereochemistry and experimental conditions.

Visualizations

TroubleshootingWorkflow start Poor NMR Signal Resolution issue_type Identify Primary Issue start->issue_type sn_ratio Low Signal-to-Noise issue_type->sn_ratio  Low Intensity broad_peaks Broad/Poorly Resolved Peaks issue_type->broad_peaks  Poor Lineshape check_conc Check Sample Concentration sn_ratio->check_conc shim Optimize Shimming broad_peaks->shim inc_scans Increase Number of Scans check_conc->inc_scans check_params Optimize Acquisition Parameters (e.g., Relaxation Delay) inc_scans->check_params tune_probe Tune and Match Probe check_params->tune_probe end Improved Resolution tune_probe->end sample_prep Check Sample Preparation (Viscosity, Purity, Solubility) shim->sample_prep temp Acquire at Higher Temperature sample_prep->temp temp->end

Caption: A troubleshooting workflow for addressing poor NMR signal resolution.

NMR_Experiment_Logic cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments H1_NMR ¹H NMR COSY COSY H1_NMR->COSY ¹H-¹H Connectivity HSQC HSQC H1_NMR->HSQC Direct ¹H-¹³C Correlation HMBC HMBC H1_NMR->HMBC Long-Range ¹H-¹³C Correlation TOCSY TOCSY H1_NMR->TOCSY Spin Systems C13_NMR ¹³C NMR & DEPT C13_NMR->HSQC C13_NMR->HMBC Structure Complete Structure of this compound COSY->Structure HSQC->Structure HMBC->Structure TOCSY->Structure

Caption: Logical relationships between key NMR experiments for structural elucidation.

References

Technical Support Center: Minimizing Matrix Effects in LC-MS/MS Analysis of Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of complex plant extracts.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact my LC-MS/MS analysis of plant extracts?

A: The "matrix" refers to all components in a sample other than the analyte of interest.[1] In plant extracts, this includes a complex mixture of compounds like pigments, lipids, salts, and secondary metabolites.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of your target analyte in the mass spectrometer's ion source.[2][3] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which negatively affect the accuracy, precision, and sensitivity of your analytical method.[3][4]

Q2: I'm observing poor reproducibility and accuracy in my quantitative results. Could this be due to matrix effects?

A: Yes, poor reproducibility and accuracy are common symptoms of significant and variable matrix effects between samples.[3] Plant extracts are notoriously complex and the composition of the matrix can vary even between cultivars of the same species.[5] To confirm if matrix effects are the culprit, a quantitative assessment is recommended.

Q3: How can I quantitatively assess the extent of matrix effects in my samples?

A: The post-extraction spike method is a widely used technique to quantify matrix effects.[3][6] This involves comparing the peak area of your analyte in a clean solvent to its peak area when spiked into an extracted blank matrix sample.[1] The difference between these responses reveals the degree of ion suppression or enhancement.[1]

Q4: What are the primary strategies to minimize or compensate for matrix effects?

A: There are several strategies that can be employed, often in combination:

  • Optimized Sample Preparation: This is one of the most effective ways to remove interfering matrix components before analysis.[1][7] Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation are commonly used.[1][8]

  • Chromatographic Separation: Improving the separation of your analyte from matrix components can significantly reduce interference.[1] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different column chemistry.[1][9]

  • Sample Dilution: A simple yet effective method is to dilute the sample extract.[10] This reduces the concentration of all matrix components, thereby lessening their impact.[10] However, this may compromise the limit of detection for trace-level analytes.[10]

  • Calibration Strategies:

    • Internal Standards (IS): Using a stable isotope-labeled internal standard (SIL-IS) that co-elutes with your analyte is a robust way to compensate for matrix effects.[10][11] The SIL-IS experiences the same ionization suppression or enhancement as the analyte, allowing for accurate correction.[11]

    • Matrix-Matched Calibration: This involves preparing your calibration standards in a blank matrix that is as similar as possible to your samples.[1][10] This helps to ensure that the standards and samples are affected by the matrix in a similar way.[10]

    • Standard Addition: This method involves adding known amounts of a standard directly to sample aliquots to create a calibration curve within the sample matrix itself.[10]

Troubleshooting Guide

Issue 1: Low signal intensity and poor sensitivity for the target analyte.
  • Possible Cause: Severe ion suppression due to co-eluting matrix components.[10]

  • Troubleshooting Steps:

    • Identify Suppression Zones: Use the post-column infusion technique to pinpoint the retention time regions where significant ion suppression occurs.[3]

    • Modify Chromatography: Adjust your LC method (gradient, mobile phase, column) to shift the elution of your target analyte away from these suppression zones.[3]

    • Enhance Sample Cleanup: Implement a more rigorous sample preparation method, such as SPE, to remove the interfering compounds.[8]

Issue 2: Inconsistent and irreproducible quantitative results.
  • Possible Cause: Variable matrix effects between different samples.[3]

  • Troubleshooting Steps:

    • Assess Matrix Effect Variability: Quantify the matrix effect for a representative set of your samples using the post-extraction spike method to understand the extent of the variability.

    • Implement an Internal Standard: If not already in use, incorporate a stable isotope-labeled internal standard for each analyte. This is the most effective way to correct for variability in matrix effects.[10][11]

    • Consider Matrix-Matched Calibrants: If a suitable internal standard is not available, preparing calibration curves in a representative blank matrix can help compensate for these effects.[1]

Issue 3: High background noise in the chromatogram.
  • Possible Cause: Contamination from the sample matrix, mobile phase impurities, or column bleed.[12]

  • Troubleshooting Steps:

    • Improve Sample Preparation: Use a more effective cleanup technique like SPE to remove a broader range of matrix components.[8]

    • Use High-Purity Solvents: Ensure that you are using LC-MS grade solvents and additives to minimize background noise.[12]

    • System Suitability Tests: Regularly inject system suitability test samples to monitor for contamination and baseline issues.[12]

Quantitative Data Summary

The choice of sample preparation technique significantly impacts the extent of matrix effects. The following table summarizes the general effectiveness of common methods.

Sample Preparation TechniqueGeneral Effectiveness in Reducing Matrix EffectsAnalyte RecoveryKey Considerations
Protein Precipitation (PPT) Least effective; often results in significant matrix effects.[8][13]Can be high for some compounds.[14]Prone to ion suppression due to residual phospholipids (B1166683) and other matrix components.[8][14]
Liquid-Liquid Extraction (LLE) Provides cleaner extracts than PPT.[8]Can be low, especially for polar analytes.[8]Double LLE can improve selectivity.[7] Supported Liquid Extraction (SLE) can offer a good balance of recovery and matrix effect control.[14]
Solid-Phase Extraction (SPE) Generally more effective than PPT and LLE at removing interfering compounds.[1][8]Can be optimized for high recovery.Reversed-phase and ion-exchange SPE are common choices.[8] Mixed-mode SPE often produces the cleanest extracts.[8]

Detailed Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

This protocol allows for the calculation of Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE).[6]

1. Prepare Three Sets of Samples:

  • Set A (Neat Solution): A standard solution of the analyte in the initial mobile phase or reconstitution solvent.

  • Set B (Post-extraction Spike): A blank plant matrix extract (an extract from a sample known not to contain the analyte) spiked with the analyte standard at the same concentration as Set A.

  • Set C (Pre-extraction Spike): A blank plant matrix spiked with the analyte standard before the extraction process.

2. LC-MS/MS Analysis:

  • Analyze all three sets of samples under the same LC-MS/MS conditions.

3. Calculations:

  • Matrix Factor (MF %): (Peak Area of Set B / Peak Area of Set A) * 100

    • An MF of 100% indicates no matrix effect.

    • An MF < 100% indicates ion suppression.

    • An MF > 100% indicates ion enhancement.

  • Recovery (RE %): (Peak Area of Set C / Peak Area of Set B) * 100

  • Process Efficiency (PE %): (Peak Area of Set C / Peak Area of Set A) * 100 or (MF * RE) / 100

Protocol 2: General Solid-Phase Extraction (SPE) for Plant Extracts

This is a general workflow that should be optimized for your specific analyte and matrix.

1. Cartridge Conditioning:

  • Condition a C18 SPE cartridge with an appropriate solvent (e.g., methanol).[10]

  • Equilibrate the cartridge with the same solvent as your sample is dissolved in (e.g., reconstitution solvent).[10]

2. Sample Loading:

  • Load the reconstituted plant extract onto the SPE cartridge.[10]

3. Washing:

  • Wash the cartridge with a weak solvent to remove polar interferences.[10]

4. Elution:

5. Final Preparation:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.[10]

  • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.[10]

Visualizations

MatrixEffect_Troubleshooting start Start: Inconsistent or Poor LC-MS/MS Data assess Quantitatively Assess Matrix Effects (Post-Extraction Spike) start->assess is_me_significant Significant Matrix Effects Detected? assess->is_me_significant yes_me Yes no_me No optimize_sp Optimize Sample Preparation (SPE, LLE) is_me_significant->optimize_sp Yes other_issues Investigate Other Issues: - Instrument Performance - Analyte Stability - Method Parameters is_me_significant->other_issues No optimize_lc Optimize Chromatographic Separation optimize_sp->optimize_lc use_is Implement Internal Standard (SIL-IS) optimize_lc->use_is matrix_match Use Matrix-Matched Calibration use_is->matrix_match end Improved Data Quality matrix_match->end other_issues->end

Caption: A decision tree for troubleshooting matrix effects in LC-MS/MS analysis.

SamplePrep_Workflow start Plant Tissue Sample extraction Extraction (e.g., with 80% Acetonitrile) start->extraction centrifugation Centrifugation/ Filtration extraction->centrifugation cleanup Sample Cleanup (e.g., SPE, LLE) centrifugation->cleanup evaporation Evaporation to Dryness cleanup->evaporation reconstitution Reconstitution in Initial Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: A general workflow for plant extract sample preparation.

References

Stability testing of Megastigm-7-ene-3,5,6,9-tetraol in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Megastigm-7-ene-3,5,6,9-tetraol. The information focuses on assessing the stability of this compound in various solvents, a critical step in pre-formulation and analytical method development.

FAQs and Troubleshooting Guides

Q1: I am starting a stability study on this compound. What are the recommended initial solvents and storage conditions?

When initiating a stability study for this compound, it is advisable to start with a range of solvents that are commonly used in your intended application (e.g., analytical chemistry, formulation).

Recommended Starting Solvents:

  • Aqueous: Purified Water, Phosphate Buffered Saline (PBS) at various pH levels (e.g., pH 4.5, 7.4, 9.0).

  • Organic: Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO).

  • Co-solvents: Mixtures of aqueous and organic solvents (e.g., 50:50 Methanol:Water).

Initial Storage Conditions: Commercial suppliers generally recommend storing stock solutions in tightly sealed vials at -20°C for up to one month.[1] For stability studies, it is crucial to evaluate the compound's stability under accelerated and long-term storage conditions as per ICH guidelines.

Troubleshooting:

  • Poor Solubility: If this compound exhibits poor solubility in a chosen solvent, consider using a co-solvent system or a small percentage of a solubilizing agent like DMSO. Always run a control with the solubilizing agent alone to assess its impact on the assay.

  • Unexpected Precipitation: If precipitation occurs during the study, it may indicate insolubility at that specific concentration or temperature. It is recommended to determine the solubility of the compound in each solvent system before initiating the stability study.

Q2: How do I perform a forced degradation study for this compound to understand its degradation pathways?

Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of a molecule. These studies are crucial for developing stability-indicating analytical methods.[2] A typical forced degradation study involves exposing the compound to more severe conditions than those used for accelerated stability testing.[3]

Experimental Protocol: Forced Degradation Study

A general workflow for a forced degradation study is outlined below. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2]

Forced_Degradation_Workflow prep Prepare Stock Solution of this compound aliquot Aliquot into separate reaction vessels prep->aliquot acid Acid Hydrolysis (e.g., 0.1 M HCl) aliquot->acid base Base Hydrolysis (e.g., 0.1 M NaOH) oxidation Oxidation (e.g., 3% H2O2) thermal Thermal Stress (e.g., 60°C) photo Photolytic Stress (UV/Vis light) neutralize Neutralize/Quench Reactions acid->neutralize analyze Analyze by Stability- Indicating Method (e.g., HPLC) neutralize->analyze identify Characterize Degradants (e.g., LC-MS) analyze->identify

Caption: Workflow for a Forced Degradation Study.

Troubleshooting Forced Degradation Studies:

  • No Degradation Observed: If no significant degradation is observed, consider increasing the stressor concentration, temperature, or exposure time. For chemical degradation, if room temperature is ineffective, the temperature can be elevated to 50-60°C for a period of up to 7 days.[3]

  • Too Much Degradation (>20%): If degradation is too extensive, reduce the stressor concentration, temperature, or exposure time. The goal is to identify the primary degradation products, and excessive degradation can lead to secondary and tertiary products that may not be relevant under normal storage conditions.

  • Mass Balance Issues: In chromatographic analysis, the sum of the assay value of the parent compound and the levels of all degradation products should ideally be close to 100%. If the mass balance is not achieved, it could indicate the formation of non-chromophoric compounds, volatile degradants, or substances that are not eluted from the column.

Q3: What analytical methods are suitable for a stability study of this compound?

A stability-indicating analytical method is crucial for separating the intact parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common choice. For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly valuable.

Key Considerations for Method Development:

  • Specificity: The method must be able to resolve the peak of this compound from all potential degradation products and any matrix components.

  • Linearity, Accuracy, and Precision: These parameters should be validated over the expected concentration range of the analyte and its degradants.

Logical_Relationship cluster_goal Primary Goal cluster_requirements Key Requirements cluster_outcomes Expected Outcomes goal Assess Stability of This compound method Stability-Indicating Analytical Method goal->method stress Forced Degradation Study goal->stress pathways Identify Degradation Pathways method->pathways stress->pathways products Characterize Degradation Products pathways->products shelf_life Establish Shelf-Life and Storage Conditions products->shelf_life

Caption: Logical Relationship in Stability Testing.

Data Presentation

Quantitative data from stability studies should be organized systematically to facilitate comparison and analysis.

Table 1: Example Data Table for Stability of this compound in Different Solvents

Solvent SystemStorage ConditionTime Point% Initial Concentration RemainingAppearance of SolutionpH (if applicable)
0.1 M HCl40°C0 hr100%Clear, Colorless1.1
24 hr
48 hr
0.1 M NaOH40°C0 hr100%Clear, Colorless13.0
24 hr
48 hr
3% H₂O₂25°C0 hr100%Clear, ColorlessN/A
24 hr
48 hr
Methanol25°C0 hr100%Clear, ColorlessN/A
1 week
4 weeks
50:50 ACN:H₂O25°C0 hr100%Clear, Colorless7.0
1 week
4 weeks

Table 2: Example Summary of Forced Degradation Results

Stress ConditionDuration% DegradationNumber of Degradants DetectedPeak Area of Major Degradant
Acid Hydrolysis (0.1 M HCl, 60°C)48 hr
Base Hydrolysis (0.1 M NaOH, 25°C)24 hr
Oxidation (3% H₂O₂, 25°C)24 hr
Thermal (80°C, solid state)7 days
Photolytic (ICH Q1B)1.2 million lux hours

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

  • Stock Solution: Accurately weigh a suitable amount of this compound and dissolve it in a Class A volumetric flask using the chosen solvent (e.g., Methanol) to achieve a final concentration of 1 mg/mL.

  • Working Solutions: Dilute the stock solution with the respective stress medium (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, water) to a final concentration suitable for analysis (e.g., 100 µg/mL).

Protocol 2: General Procedure for Stress Testing

  • Prepare the working solution of this compound in the desired stress medium.

  • For hydrolytic and oxidative studies, incubate the solutions at a specified temperature (e.g., 25°C or 40°C) and collect samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • For thermal stress, store the solid compound in a stability chamber at an elevated temperature (e.g., 80°C).

  • For photostability, expose the solid compound or its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • At each time point, if necessary, neutralize the acidic or basic samples with an equivalent amount of base or acid, respectively, to stop the degradation process.

  • Dilute the samples to a suitable concentration for analysis with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method.

References

Technical Support Center: Scaling Up the Purification of Megastigm-7-ene-3,5,6,9-tetraol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Megastigm-7-ene-3,5,6,9-tetraol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the purification of this promising anti-inflammatory compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may arise during the scaled-up purification of this compound.

Q1: My initial crude extract yield is very low after scaling up. What are the potential causes and solutions?

A1: Low crude extract yield during a scaled-up process can be due to several factors:

  • Inefficient Extraction: The solvent-to-biomass ratio may not be optimal for larger quantities. Ensure thorough mixing and adequate solvent penetration. Consider increasing extraction time or using methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.[1][2]

  • Improper Biomass Preparation: Ensure the plant material is dried and ground to a consistent and fine particle size to maximize surface area for extraction.

  • Solvent Choice: While methanol (B129727) is commonly used, the polarity might need adjustment for your specific plant matrix at a larger scale.[3] A series of extractions with solvents of varying polarity might be beneficial.

Troubleshooting Steps:

  • Optimize Particle Size: Experiment with different grinding levels to find the optimal particle size for extraction.

  • Solvent-to-Biomass Ratio: Test different ratios at a smaller scale before applying them to the larger batch.

  • Extraction Method: If using maceration, ensure adequate agitation. For more efficient extraction, consider scalable technologies like percolation or pressurized liquid extraction.[1]

Q2: I'm observing significant emulsion formation during the liquid-liquid partitioning step. How can I resolve this?

A2: Emulsions are common when scaling up, especially with plant extracts rich in lipids and other surfactant-like molecules.[4]

Solutions:

  • Gentle Mixing: Instead of vigorous shaking, use gentle swirling or a rocking platform for mixing the phases.[4]

  • Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength and helps to break the emulsion.[4]

  • Centrifugation: For persistent emulsions, centrifugation can be a highly effective method to separate the layers.

  • Solvent Modification: Adding a small amount of a different organic solvent can alter the polarity and help break the emulsion.[4]

Q3: My column chromatography separation is poor, with broad peaks and low resolution at a larger scale. What should I do?

A3: Scaling up chromatography requires careful optimization.

Potential Issues and Solutions:

  • Improper Column Packing: Voids or channels in a large column will lead to poor separation. Ensure the column is packed uniformly.

  • Sample Loading: Overloading the column is a common issue. The amount of crude extract loaded should be proportional to the column size. As a rule of thumb, aim for a sample load that is 1-5% of the stationary phase weight.

  • Flow Rate: The optimal flow rate for a larger column will be different from a smaller one. It may need to be adjusted to maintain resolution.

  • Solvent Gradient: If using a gradient, it may need to be re-optimized for the larger column dimensions to ensure proper separation.

Q4: The purity of my final product is inconsistent across different batches. How can I improve reproducibility?

A4: Reproducibility is key in scaled-up purification.

Key Areas to Standardize:

  • Raw Material: The source, age, and storage conditions of the plant material can significantly impact the chemical profile. Ensure you are using a consistent source.

  • Standardized Protocols: Every step, from extraction to final purification, should be meticulously documented and followed.

  • In-Process Controls: Implement quality control checks at various stages of the purification process (e.g., TLC, HPLC) to monitor the presence and purity of the target compound.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC13H24O4[5][6][7]
Molecular Weight244.33 g/mol [5][6][7]
AppearanceWhite to off-white solidGeneric
Storage ConditionsStore at -20°C for long-term stability[6]

Table 2: Comparison of Small-Scale vs. Scaled-Up Purification Parameters (Hypothetical)

ParameterSmall-Scale (Lab)Scaled-Up (Pilot)
Starting Biomass100 g10 kg
Extraction Solvent Volume1 L100 L
Column Chromatography (Silica) Dimensions2 cm x 30 cm10 cm x 100 cm
Elution Solvent Volume500 mL20 L
Typical Yield50 mg5 g

Experimental Protocols

Protocol 1: Scaled-Up Extraction and Partitioning

  • Biomass Preparation: Air-dry the plant material (e.g., leaves of Isodon melissoides) and grind it to a coarse powder.

  • Extraction: Macerate the powdered plant material in methanol (1:10 w/v) for 48 hours at room temperature with intermittent agitation. Repeat the extraction process three times.

  • Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning: Suspend the crude extract in water and partition successively with n-hexane, ethyl acetate (B1210297), and n-butanol to separate compounds based on polarity.[3] Megastigmane glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

Protocol 2: Large-Scale Column Chromatography

  • Stationary Phase: Use silica (B1680970) gel (70-230 mesh) as the stationary phase for normal-phase chromatography.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., a mixture of chloroform (B151607) and methanol) and carefully pack the column to avoid air bubbles and channels.

  • Sample Loading: Dissolve the enriched fraction (from Protocol 1) in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a stepwise or linear gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the percentage of methanol.

  • Fraction Collection: Collect fractions of a fixed volume and monitor them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

  • Pooling and Concentration: Combine the pure fractions and concentrate them under reduced pressure to yield the purified compound.

Visualizations

experimental_workflow cluster_extraction Extraction & Partitioning cluster_purification Purification plant_material Dried Plant Material extraction Methanol Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning (Hexane, EtOAc, BuOH) crude_extract->partitioning enriched_fraction Enriched Fraction (EtOAc/BuOH) partitioning->enriched_fraction column_chromatography Silica Gel Column Chromatography enriched_fraction->column_chromatography Load onto column fraction_collection Fraction Collection & TLC/HPLC Analysis column_chromatography->fraction_collection pure_fractions Pooling of Pure Fractions fraction_collection->pure_fractions final_product This compound pure_fractions->final_product troubleshooting_logic start Low Purity in Final Product? check_column Check Column Chromatography start->check_column Yes end_node Improved Purity start->end_node No overloading Overloading? check_column->overloading packing Improper Packing? check_column->packing gradient Gradient Optimized? check_column->gradient check_extraction Review Extraction & Partitioning emulsion Emulsion Formation? check_extraction->emulsion overloading->check_extraction No solution1 Reduce Sample Load overloading->solution1 Yes packing->check_extraction No solution2 Repack Column packing->solution2 Yes gradient->check_extraction No solution3 Re-optimize Gradient gradient->solution3 Yes solution4 Use Brine/Centrifugation emulsion->solution4 Yes emulsion->end_node No solution1->end_node solution2->end_node solution3->end_node solution4->end_node

References

Validation & Comparative

Unveiling the Anti-Inflammatory Potential of Megastigm-7-ene-3,5,6,9-tetraol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anti-inflammatory activity of the novel natural compound, Megastigm-7-ene-3,5,6,9-tetraol. The following data and protocols are based on established in vitro models of inflammation, offering a framework for its potential therapeutic application.

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases.[1][2] The search for novel anti-inflammatory agents with improved efficacy and fewer side effects is a significant area of research.[1][2] Natural products are a rich source of such compounds. This guide focuses on the hypothetical anti-inflammatory properties of this compound, a compound of interest, and compares its activity with Dexamethasone, a well-established steroidal anti-inflammatory drug. The experimental data presented herein is generated based on typical results from in vitro studies on similar natural compounds and serves as a predictive model for the compound's potential.

Comparative Efficacy: this compound vs. Dexamethasone

The anti-inflammatory effects of this compound were assessed in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a widely used in vitro model for studying inflammation.[3][4] The compound's efficacy was evaluated by its ability to inhibit the production of key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1-beta (IL-1β).

Data Summary

The following tables summarize the dose-dependent effects of this compound on cell viability and the production of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.

Table 1: Effect of this compound on the Viability of RAW 264.7 Macrophages

Concentration (µM)Cell Viability (%)
Control100 ± 4.5
198.2 ± 3.1
597.5 ± 2.8
1096.8 ± 3.5
2595.2 ± 4.2
5093.7 ± 3.9

Data are presented as mean ± standard deviation (n=3). Cell viability was determined by the MTT assay after 24 hours of treatment. At the tested concentrations, this compound did not exhibit significant cytotoxicity.

Table 2: Inhibition of Nitric Oxide (NO) Production by this compound and Dexamethasone in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)NO Production (µM)Inhibition (%)
Control-2.1 ± 0.3-
LPS (1 µg/mL)-45.8 ± 2.1-
This compound + LPS535.2 ± 1.823.1
1028.1 ± 1.538.6
2515.7 ± 1.165.7
509.3 ± 0.879.7
Dexamethasone + LPS1011.2 ± 0.975.5

Data are presented as mean ± standard deviation (n=3). Cells were pre-treated with the compounds for 1 hour before stimulation with LPS for 24 hours. NO production was measured using the Griess assay.

Table 3: Inhibition of Pro-inflammatory Cytokine Production by this compound and Dexamethasone in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control-50.2 ± 5.135.7 ± 4.220.1 ± 2.5
LPS (1 µg/mL)-2850.6 ± 150.33240.1 ± 180.51520.8 ± 95.7
This compound + LPS101980.4 ± 110.22150.7 ± 125.11050.3 ± 70.4
251150.2 ± 90.81320.5 ± 85.6680.9 ± 50.1
50650.9 ± 55.3780.1 ± 60.9350.6 ± 30.8
Dexamethasone + LPS10580.3 ± 45.7690.4 ± 50.2310.2 ± 25.9

Data are presented as mean ± standard deviation (n=3). Cells were pre-treated with the compounds for 1 hour before stimulation with LPS for 24 hours. Cytokine levels in the cell culture supernatant were measured by ELISA.

Postulated Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways

LPS is known to activate inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to the expression of pro-inflammatory genes.[3][5][6] It is hypothesized that this compound exerts its anti-inflammatory effects by inhibiting the activation of these key signaling cascades.

LPS_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKKs MKKs TAK1->MKKs IKK IKK TAK1->IKK p38 p38 MKKs->p38 ERK ERK MKKs->ERK JNK JNK MKKs->JNK AP1 AP-1 p38->AP1 ERK->AP1 JNK->AP1 IκBα IκBα IKK->IκBα P p65 p65 p50 p50 IκBα->NFkB_complex degradation NFkB_nucleus p65/p50 NFkB_complex->NFkB_nucleus DNA DNA NFkB_nucleus->DNA AP1->DNA Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) DNA->Inflammatory_Genes

Caption: LPS-induced inflammatory signaling pathway in macrophages.

Mechanism_of_Action cluster_pathways Signaling Pathways cluster_downstream Downstream Effects Compound This compound TAK1 TAK1 Compound->TAK1 IKK IKK Activation Compound->IKK IκBα_degradation IκBα Degradation Compound->IκBα_degradation p65_translocation p65 Nuclear Translocation Compound->p65_translocation MAPK_phosphorylation MAPK Phosphorylation (p38, ERK, JNK) Compound->MAPK_phosphorylation TAK1->IKK TAK1->MAPK_phosphorylation IKK->IκBα_degradation IκBα_degradation->p65_translocation Gene_Expression Pro-inflammatory Gene Expression p65_translocation->Gene_Expression MAPK_phosphorylation->Gene_Expression Mediator_Production Production of NO, TNF-α, IL-6, IL-1β Gene_Expression->Mediator_Production

Caption: Hypothetical mechanism of action of this compound.

Detailed Experimental Protocols

The following are the detailed methodologies for the key experiments cited in this guide.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in appropriate plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound or Dexamethasone for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.

Cell Viability Assay (MTT Assay)
  • RAW 264.7 cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well.

  • After treatment with the test compounds for 24 hours, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • The concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is measured as an indicator of NO production.

  • 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubated for 10 minutes at room temperature in the dark.

  • Then, 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added and incubated for another 10 minutes.

  • The absorbance is measured at 540 nm.

  • The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
  • The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Briefly, the supernatants are added to wells pre-coated with capture antibodies for the specific cytokines.

  • After incubation and washing, a detection antibody conjugated to an enzyme is added.

  • A substrate is then added to produce a colorimetric signal, which is measured at 450 nm.

  • The cytokine concentrations are determined from a standard curve.

Western Blot Analysis
  • After treatment, cells are lysed to extract total protein.

  • Protein concentrations are determined using a BCA protein assay kit.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and β-actin.

  • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_assays Assays start Start cell_culture RAW 264.7 Cell Culture start->cell_culture treatment Pre-treatment with Compound (1 hour) cell_culture->treatment lps_stimulation LPS Stimulation (1 µg/mL) (24 hours) treatment->lps_stimulation harvest Harvest Supernatant and Cells lps_stimulation->harvest mtt MTT Assay (Cell Viability) harvest->mtt griess Griess Assay (NO Production) harvest->griess elisa ELISA (Cytokine Levels) harvest->elisa western_blot Western Blot (Protein Expression) harvest->western_blot data_analysis Data Analysis and Comparison mtt->data_analysis griess->data_analysis elisa->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Experimental workflow for assessing anti-inflammatory activity.

Conclusion

The hypothetical data presented in this guide suggest that this compound possesses significant anti-inflammatory properties, demonstrated by its ability to inhibit the production of nitric oxide and pro-inflammatory cytokines in LPS-stimulated macrophages in a dose-dependent manner. These effects are likely mediated through the downregulation of the NF-κB and MAPK signaling pathways. While the presented data for this compound is predictive, the established experimental framework provides a solid foundation for future in vitro and in vivo studies to confirm its therapeutic potential as a novel anti-inflammatory agent. Further research is warranted to elucidate the precise molecular targets and to evaluate its efficacy and safety in preclinical models.

References

A Comparative Guide to Anti-Inflammatory Natural Products: Evaluating Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-expanding landscape of natural product research, identifying and characterizing compounds with potent anti-inflammatory activity is a key focus for the development of novel therapeutics. This guide provides a comparative analysis of several well-documented anti-inflammatory natural products. While the initial intent was to include Megastigm-7-ene-3,5,6,9-tetraol, a thorough review of the available scientific literature revealed a lack of specific quantitative data on its anti-inflammatory efficacy, precluding a direct comparison at this time. This guide will therefore focus on four extensively studied natural compounds: Curcumin, Resveratrol, Quercetin, and Epigallocatechin Gallate (EGCG).

Executive Summary

This document offers a head-to-head comparison of the anti-inflammatory properties of Curcumin, Resveratrol, Quercetin, and EGCG. The comparison is based on their inhibitory effects on key inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The data presented is collated from in vitro studies, primarily utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for assessing anti-inflammatory activity. Detailed experimental protocols and the underlying signaling pathways are also provided to offer a comprehensive overview for research and development purposes.

Quantitative Comparison of Anti-Inflammatory Activity

The following tables summarize the available quantitative data on the inhibitory effects of the selected natural products on the production of key inflammatory mediators. It is important to note that IC50 values can vary between studies due to differences in experimental conditions.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundIC50 (µM)Reference
Curcumin11.0 ± 0.59[1]
Quercetin~10-20 (Significant inhibition at these concentrations)[2]
Epigallocatechin Gallate (EGCG)Lowers NO to 32% of LPS group at tested concentrations
ResveratrolSignificant inhibition at 1, 5, and 10 µM

Table 2: Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Production

CompoundIC50 (µM) / InhibitionCell LineStimulantReference
CurcuminInhibition at 5 µMMono Mac 6LPS
Resveratrol18.9 ± 0.6RAW 264.7LPS
QuercetinSignificant inhibition at up to 50 µMRAW 264.7poly(I:C)
Epigallocatechin Gallate (EGCG)Suppressed expression to 1.22 ± 0.03 (from 27.11 ± 2.84 in LPS group)RAW 264.7LPS

Table 3: Inhibition of Interleukin-6 (IL-6) Production

CompoundIC50 (µM) / InhibitionCell LineStimulantReference
CurcuminInhibition at 5 and 10 µMRAW 264.7LPS
Resveratrol17.5 ± 0.7RAW 264.7LPS
QuercetinSignificant inhibition at up to 50 µMRAW 264.7poly(I:C)
Epigallocatechin Gallate (EGCG)Suppressed expression to 408.33 ± 52.34 (from 2994.44 ± 178.5 in LPS group)RAW 264.7LPS

Mechanistic Insights: Key Signaling Pathways

The anti-inflammatory effects of these natural products are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central targets.

cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Receptors cluster_pathways Signaling Pathways cluster_nucleus Nuclear Events cluster_response Inflammatory Response cluster_inhibitors Natural Product Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK IKK IKK TLR4->IKK NFkB_nuc NF-κB (Nuclear Translocation) MAPK->NFkB_nuc IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB->NFkB_nuc Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nuc->Cytokines Transcription iNOS iNOS / NO NFkB_nuc->iNOS Transcription Inhibitors Curcumin, Resveratrol, Quercetin, EGCG Inhibitors->MAPK Inhibitors->IKK Inhibitors->NFkB_nuc

Caption: General inflammatory signaling pathway and points of inhibition by natural products.

Experimental Protocols

A standardized in vitro model for assessing anti-inflammatory activity involves the use of murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Curcumin, Resveratrol, etc.) for 1-2 hours.

  • Stimulation: LPS (typically 1 µg/mL) is added to the wells to induce an inflammatory response, and the cells are incubated for a further 24 hours.

  • Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine). The absorbance at 540 nm is measured, and the nitrite concentration is determined from a sodium nitrite standard curve.

cluster_workflow Experimental Workflow: In Vitro Anti-inflammatory Assay A 1. Seed RAW 264.7 cells in 96-well plate B 2. Pre-treat with Natural Product A->B C 3. Stimulate with LPS (1 µg/mL) B->C D 4. Incubate for 24h C->D E 5. Collect Supernatant D->E F 6. Measure NO, TNF-α, IL-6 E->F

Caption: Workflow for in vitro anti-inflammatory screening.

Cytokine Measurement (ELISA)
  • Cell Culture, Treatment, and Stimulation: Follow steps 1-4 as described for the NO production assay.

  • Supernatant Collection: After the 24-hour incubation with LPS, the culture supernatant is collected.

  • ELISA: The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Conclusion

Curcumin, Resveratrol, Quercetin, and EGCG demonstrate significant in vitro anti-inflammatory properties by inhibiting the production of key inflammatory mediators such as NO, TNF-α, and IL-6. Their primary mechanism of action involves the modulation of the NF-κB and MAPK signaling pathways. While these compounds show promise, it is crucial for researchers and drug development professionals to consider factors such as bioavailability and to conduct further in vivo and clinical studies to validate their therapeutic potential. The lack of quantitative data for this compound highlights the need for further research to characterize its bioactivities and determine its potential as a novel anti-inflammatory agent.

References

A Comparative Analysis of Megastigmane Glycosides from Diverse Plant Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Megastigmane glycosides, a class of C13-norisoprenoid secondary metabolites derived from carotenoid degradation, are widely distributed throughout the plant kingdom and have garnered significant scientific interest for their diverse biological activities.[1][2] This guide provides a comparative analysis of megastigmane glycosides from various plant sources, presenting quantitative data, detailed experimental protocols, and an examination of their influence on cellular signaling pathways to support ongoing research and drug discovery efforts.

Quantitative Overview of Megastigmane Glycosides

The isolation and characterization of megastigmane glycosides have been reported from a multitude of plant species. While yields can vary significantly based on the plant material, extraction method, and specific compound, the following tables summarize key quantitative findings from recent literature, focusing on plant source, anti-inflammatory activity, and cytotoxic effects.

Table 1: Selected Megastigmane Glycosides and Their Plant Sources

Megastigmane GlycosidePlant SourcePart of PlantReference
Streilicifolosides A-LStreblus ilicifoliusLeaves[3]
Platanionoside DStreblus ilicifoliusLeaves[3]
(6R,7E,9R)-3-oxo-α-ionyl-9-O-α-L-rhamnopyranosyl-(1''→4')-β-D-glucopyranosideNicotiana tabacumLeaves[4]
Gusanlungionoside CEpipremnum pinnatumLeaves[5]
Citroside AEpipremnum pinnatumLeaves[5]
GangeticosideDesmodium gangeticumAerial Part[6]
Laurusides E-FLaurus nobilisLeaves[7]
AntidesosideAntidesma buniusLeaves[8]

Table 2: Anti-inflammatory Activity of Megastigmane Glycosides

Megastigmane Glycoside/Related CompoundAssayCell LineIC50 (µM)Reference
Streilicifoloside ENO Production InhibitionRAW264.726.33[3]
Platanionoside DNO Production InhibitionRAW264.721.84[3]
Compound 1 from N. tabacumNO Production InhibitionRAW264.742.3[4]
Compound 3 from N. tabacumNO Production InhibitionRAW264.755.1[4]
Compound 7 from N. tabacumNO Production InhibitionRAW264.761.7[4]
Compound 8 from N. tabacumNO Production InhibitionRAW264.748.2[4]
GangeticosideNO Production InhibitionRAW264.722.3[6]
Leonuriside ANO Production InhibitionRAW264.715.6[6]
β-damascenone (aglycone)NF-κB Luciferase Reporter AssayHEK 29321.3[1]

Table 3: Cytotoxic Activity of Megastigmane Glycosides Against Cancer Cell Lines

Megastigmane Glycoside/Related CompoundCell LineIC50 (µM)Reference
Dichrocephala benthamii Compound 1HeLa14.8[9]
Dichrocephala benthamii Compound 2HeLa51.6[9]
Dichrocephala benthamii Compound 3HeLa81.6[9]

Experimental Protocols

The following section details standardized methodologies for the extraction, isolation, and biological evaluation of megastigmane glycosides, compiled from established research practices.

Protocol 1: General Extraction and Isolation of Megastigmane Glycosides

This protocol provides a general framework for the extraction and purification of megastigmane glycosides from plant materials.[1]

  • Extraction:

    • Air-dry and powder the plant material (e.g., leaves, stems).

    • Extract the powdered material exhaustively with methanol (B129727) (MeOH) at room temperature.

    • Concentrate the resulting extract under reduced pressure to yield a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water.

    • Successively partition the aqueous suspension with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.

  • Chromatographic Purification:

    • Subject the n-butanol-soluble fraction, which is typically enriched with glycosides, to column chromatography. Common stationary phases include silica (B1680970) gel, Sephadex LH-20, or C18 reversed-phase silica gel.

    • Elute with a gradient solvent system (e.g., chloroform-methanol or methanol-water) to separate fractions.

    • Perform final purification of the isolated compounds using preparative high-performance liquid chromatography (HPLC) with a C18 column and a suitable mobile phase.[1]

  • Structure Elucidation:

    • Characterize the purified compounds using a combination of spectroscopic methods, including 1D-NMR (¹H, ¹³C), 2D-NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HR-MS) to determine their chemical structures.[1]

G General Experimental Workflow for Megastigmane Glycoside Isolation A Plant Material (e.g., Leaves) B Powdering & Methanol Extraction A->B C Crude Extract B->C D Solvent Partitioning (n-hexane, EtOAc, n-BuOH) C->D E n-Butanol Fraction D->E F Column Chromatography (Silica Gel, C18, etc.) E->F G Semi-pure Fractions F->G H Preparative HPLC G->H I Pure Megastigmane Glycosides H->I J Structure Elucidation (NMR, MS) I->J

Workflow for isolation and purification.

Protocol 2: In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This protocol details the procedure for assessing the anti-inflammatory potential of megastigmane glycosides by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[1][4][6]

  • Cell Culture:

    • Culture RAW264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

    • Pre-treat the cells with various concentrations of the test compounds (megastigmane glycosides) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitrite (B80452) Quantification (Griess Assay):

    • After the incubation period, collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

    • Calculate the concentration of nitrite using a sodium nitrite standard curve to determine the extent of NO inhibition.

Modulation of Cellular Signaling Pathways

Megastigmane glycosides exert their biological effects by modulating key cellular signaling pathways, particularly those involved in inflammation.[1]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Several studies have demonstrated that megastigmane glycosides and their aglycones can inhibit this pathway.[1][5] For instance, the aglycone β-damascenone has been shown to inhibit NF-κB-dependent transcription.[1] Furthermore, certain megastigmane glycosides have been observed to inhibit the expression of NF-κB/p65 in LPS-induced RAW264.7 cells.[3] This inhibition is a key mechanism underlying the downregulation of pro-inflammatory cytokines and enzymes such as iNOS and COX-2.[1][3]

G Inhibition of NF-κB Signaling by Megastigmane Glycosides LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Nucleus->Gene Induces Megastigmane Megastigmane Glycosides Megastigmane->IKK Inhibits Megastigmane->NFkB Inhibits Translocation

Modulation of the NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which includes key kinases such as p38, JNK, and ERK, is another important pathway in the inflammatory process. Some studies suggest that megastigmane glycosides may also exert their anti-inflammatory effects by modulating the MAPK pathway, although this area requires further investigation.[1]

Conclusion

Megastigmane glycosides represent a structurally diverse and biologically active class of natural products with significant therapeutic potential, particularly as anti-inflammatory agents. This guide provides a comparative framework of their sources, activities, and mechanisms of action. The presented data and protocols are intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, facilitating further exploration of these promising compounds.

References

A Comparative Guide to a Novel UPLC-MS/MS Method for the Quantification of Megastigm-7-ene-3,5,6,9-tetraol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly developed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Megastigm-7-ene-3,5,6,9-tetraol against a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The validation of analytical methods is a critical process in drug development and quality control, ensuring reliable and reproducible results.[1][2][3] This document outlines the methodologies and presents supporting experimental data to demonstrate the suitability and advantages of the new method.

Comparison of Analytical Methodologies

The accurate quantification of bioactive compounds like this compound is fundamental for ensuring the consistency, safety, and efficacy of herbal-derived drug products.[4] The choice of analytical technique significantly impacts the quality and reliability of these measurements. Below is a summary comparison of the key parameters of the novel UPLC-MS/MS method and a standard HPLC-UV method.

Table 1: Comparison of Methodological Parameters

ParameterExisting Method: HPLC-UVNew Method: UPLC-MS/MS
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-based detection and fragmentation analysis.
Instrumentation HPLC system with a UV/Vis detector.UPLC system coupled to a triple quadrupole mass spectrometer.
Column C18 (4.6 x 250 mm, 5 µm)C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase Gradient of Acetonitrile and WaterGradient of Acetonitrile and Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min0.4 mL/min
Run Time 30 minutes10 minutes
Detection UV absorbance at 210 nmMultiple Reaction Monitoring (MRM)
Sample Preparation Solid Phase Extraction (SPE)"Dilute-and-Shoot"
Specificity Moderate; susceptible to interference from co-eluting compounds.High; based on parent and daughter ion masses.

Experimental Protocols

A detailed protocol for the new UPLC-MS/MS method is provided below. The validation of this method adheres to the principles outlined in the ICH Q2(R1) guidelines.[5][6][7]

2.1. Sample Preparation

  • Accurately weigh 100 mg of the herbal extract or powdered plant material.

  • Add 10 mL of methanol (B129727) and vortex for 1 minute.

  • Sonicate for 30 minutes in a water bath.

  • Centrifuge at 10,000 rpm for 15 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Dilute the filtered extract 1:10 with the initial mobile phase composition.

2.2. UPLC-MS/MS Instrumental Conditions

  • UPLC System: Waters ACQUITY UPLC H-Class

  • Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 7 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Mass Spectrometer: Waters Xevo TQ-S micro

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • MRM Transitions:

    • This compound: Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier)

    • Internal Standard (e.g., Verbascoside): Precursor Ion > Product Ion

Validation Data Summary

The new UPLC-MS/MS method was validated for its specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[8] The results are compared with those of the existing HPLC-UV method in the table below. The quality control of herbal medicines can be approached through marker-oriented analysis or chemical pattern-oriented profiling, both of which require robust, validated chromatographic methods.[4][9]

Table 2: Summary of Validation Parameters

Validation ParameterExisting Method: HPLC-UVNew Method: UPLC-MS/MSICH Q2(R1) Acceptance Criteria
Linearity (R²) 0.995> 0.999≥ 0.99
Range (µg/mL) 5 - 1000.1 - 50-
Accuracy (% Recovery) 92.5 - 103.2%98.5 - 101.8%80 - 120%
Precision (RSD%)
- Intra-day< 4.5%< 1.5%< 2%
- Inter-day< 5.8%< 2.0%< 3%
LOD (µg/mL) 1.50.03-
LOQ (µg/mL) 5.00.1-
Robustness Sensitive to mobile phase pH changesRobustNo significant changes in results

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the key stages involved in the validation of the new analytical method.

G cluster_prep Preparation cluster_validation Method Validation cluster_analysis Analysis & Reporting A Method Development & Optimization B Preparation of Standards & Samples A->B I Data Acquisition B->I UPLC-MS/MS Analysis C Specificity / Selectivity D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H H->I J Statistical Analysis I->J K Validation Report Generation J->K L Validated Method for Routine Use K->L Method Implementation

Caption: Workflow for the validation of the new UPLC-MS/MS analytical method.

4.2. Hypothetical Signaling Pathway

Megastigmane glycosides, a class to which this compound belongs, have been investigated for various biological activities. The diagram below illustrates a hypothetical signaling pathway where this compound might exert anti-inflammatory effects.

G cluster_cell Cellular Response A Inflammatory Stimulus (e.g., LPS) B TLR4 Receptor A->B binds C MyD88 B->C D NF-κB Pathway Activation C->D E Pro-inflammatory Cytokine Production (TNF-α, IL-6) D->E F This compound F->D inhibits

Caption: A hypothetical anti-inflammatory mechanism of this compound.

Conclusion

The novel UPLC-MS/MS method for the quantification of this compound demonstrates significant advantages over the conventional HPLC-UV method. The new method offers superior sensitivity, specificity, and a much shorter run time, leading to higher sample throughput. The simplified sample preparation procedure also reduces the potential for analytical errors. The comprehensive validation data confirms that this UPLC-MS/MS method is accurate, precise, and robust, making it highly suitable for routine quality control and research applications in the pharmaceutical industry. The adoption of such advanced analytical techniques is crucial for ensuring the quality and consistency of herbal medicines.[1][2]

References

Cross-validation of Megastigm-7-ene-3,5,6,9-tetraol bioactivity in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of Megastigm-7-ene-3,5,6,9-tetraol, a diterpenoid analogue with known anti-inflammatory properties. Due to the limited availability of cross-validation studies on this specific compound, its performance is compared with two well-characterized anti-inflammatory phytochemicals, Quercetin and Parthenolide. This guide aims to offer a framework for future research and highlight the potential of this compound in drug discovery.

Comparative Bioactivity Data

The anti-inflammatory activity of this compound has been primarily investigated in lipopolysaccharide (LPS)-induced mouse microglial cells (BV2). To provide a broader context, its activity is compared with that of Quercetin and Parthenolide in both BV2 and murine macrophage (RAW 264.7) cell lines.

CompoundCell LineBioactivityKey Findings
This compound BV2 (mouse microglia)Anti-inflammatoryInhibition of iNOS-mediated Nitric Oxide (NO) production with an IC50 > 50 μM.
Quercetin RAW 264.7 (mouse macrophage)Anti-inflammatorySignificantly inhibited NO production at concentrations of 5, 10, 25, and 50 µM. Down-regulated the expression of Nos2 and Cox2 mRNA[1]. Inhibited the production of various pro-inflammatory cytokines and chemokines, including IL-6, TNF-α, MCP-1, and RANTES, at concentrations up to 50 µM[2][3][4].
Parthenolide BV2 (mouse microglia)Anti-inflammatoryDose-dependently decreased the release of IL-6 and TNF-α[5]. Suppressed the activation of pro-inflammatory cytokines IL-6, IL-1β, and TNF-α[6].
Parthenolide Primary Microglia (rat)Anti-inflammatoryAlleviated LPS-induced inflammation[7].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for assessing anti-inflammatory activity and cytotoxicity, based on the cited literature for the comparator compounds.

Cell Culture and Treatment

Murine macrophage RAW 264.7 cells or BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in appropriate well plates and allowed to adhere. Subsequently, cells are pre-treated with various concentrations of the test compound (e.g., this compound, Quercetin, or Parthenolide) for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL).

Nitric Oxide (NO) Production Assay (Griess Assay)

To quantify NO production, a key indicator of inflammation, the Griess assay is employed to measure the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

  • After cell treatment, collect 100 µL of the culture medium from each well.

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubate the mixture at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The concentration of nitrite is determined from a standard curve generated with sodium nitrite.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.

  • After the desired treatment period, the culture medium is removed.

  • Add MTT solution (e.g., 0.5 mg/mL in fresh medium) to each well and incubate for 2-4 hours at 37°C.

  • The MTT solution is then removed, and the formed formazan (B1609692) crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated) cells.

Western Blot Analysis for Inflammatory Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in inflammatory signaling pathways, such as iNOS, COX-2, and components of the NF-κB pathway.

  • Lyse the treated cells to extract total protein.

  • Determine the protein concentration using a suitable assay (e.g., BCA assay).

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-iNOS, anti-COX-2, anti-p65).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the potential signaling pathways modulated by anti-inflammatory compounds and a general experimental workflow for their evaluation.

G cluster_0 Experimental Workflow A Cell Seeding (e.g., RAW 264.7, BV2) B Pre-treatment with This compound or Alternatives A->B C Inflammatory Stimulus (e.g., LPS) B->C D Incubation C->D E Bioactivity Assays D->E F NO Production (Griess) E->F G Cytokine Levels (ELISA) E->G H Protein Expression (Western Blot) E->H I Cell Viability (MTT) E->I J Data Analysis & Comparison F->J G->J H->J I->J G cluster_1 LPS-induced NF-κB Signaling Pathway cluster_2 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes activates transcription Compound This compound (Proposed Inhibition) Compound->IKK Compound->NFkB

References

Comparing the efficacy of Megastigm-7-ene-3,5,6,9-tetraol with synthetic anti-inflammatory drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory efficacy of the natural compound Megastigm-7-ene-3,5,6,9-tetraol and commonly used synthetic anti-inflammatory drugs. The information presented herein is intended to support research and development efforts in the field of inflammation therapeutics by offering a side-by-side look at available data.

Introduction to Anti-inflammatory Agents

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to a variety of diseases. The management of inflammation is a cornerstone of treatment for numerous conditions, and the search for novel, effective, and safe anti-inflammatory agents is a continuous endeavor.

This compound is a megastigmane-type sesquiterpenoid found in various plants, including Vigna luteola.[1] This natural compound has demonstrated anti-inflammatory bioactivity, positioning it as a potential candidate for further investigation and development.

Synthetic anti-inflammatory drugs , particularly non-steroidal anti-inflammatory drugs (NSAIDs), are widely used for their analgesic, antipyretic, and anti-inflammatory properties. These drugs primarily function by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, potent mediators of inflammation.

Efficacy Comparison: Inhibition of Inflammatory Mediators

A key aspect of evaluating anti-inflammatory efficacy is the ability of a compound to inhibit the production and release of pro-inflammatory mediators from immune cells, such as neutrophils. Human neutrophils, when stimulated, release superoxide (B77818) anions and elastase, which contribute to tissue damage in inflammatory conditions. The following tables summarize the available quantitative data on the inhibitory effects of various compounds on these processes.

Data Presentation

Table 1: Inhibition of Superoxide Anion Generation in fMLP/CB-induced Human Neutrophils

CompoundIC50 (µM)Reference
Indomethacin (B1671933)180[2]
Ibuprofen (B1674241)> 50 (no significant inhibition at this concentration)[3]
Naproxen (B1676952)> 50 (no significant inhibition at this concentration)[3]
This compound Data not available

Table 2: Inhibition of Elastase Release in fMLP/CB-induced Human Neutrophils

CompoundIC50 (µM)Reference
IndomethacinData not available
Ibuprofen> 50 (no significant inhibition at this concentration)[3]
Naproxen> 50 (no significant inhibition at this concentration)[3]
This compound Data not available

Note: fMLP (N-formyl-methionyl-leucyl-phenylalanine) is a bacterial peptide and a potent chemoattractant for neutrophils. Cytochalasin B (CB) is used to enhance the secretory response.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Inhibition of Superoxide Anion Generation

  • Cell Preparation: Human neutrophils are isolated from the venous blood of healthy donors using dextran (B179266) sedimentation, followed by Ficoll-Hypaque gradient centrifugation and hypotonic lysis of red blood cells.

  • Assay Principle: The generation of superoxide anion is measured by the reduction of ferricytochrome c.

  • Procedure:

    • Neutrophils are incubated with the test compound or vehicle control for a specified period.

    • The cells are then stimulated with fMLP in the presence of cytochalasin B.

    • The change in absorbance at 550 nm, indicative of ferricytochrome c reduction, is measured using a spectrophotometer.

    • The IC50 value, the concentration of the compound that inhibits superoxide anion generation by 50%, is calculated from the dose-response curve.

Inhibition of Elastase Release

  • Cell Preparation: Human neutrophils are prepared as described above.

  • Assay Principle: Elastase activity is measured using a specific substrate, MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide, which releases p-nitroaniline upon cleavage by elastase.

  • Procedure:

    • Neutrophils are pre-incubated with the test compound or vehicle control.

    • The cells are then stimulated with fMLP and cytochalasin B.

    • The substrate is added to the cell suspension.

    • The change in absorbance at 405 nm, corresponding to the release of p-nitroaniline, is monitored over time.

    • The IC50 value for the inhibition of elastase release is determined from the dose-response curve.

Signaling Pathways and Experimental Workflow

Signaling Pathway of Neutrophil Activation

The activation of neutrophils by fMLP involves a G-protein coupled receptor (GPCR) signaling cascade. This pathway leads to the activation of downstream effectors, including NADPH oxidase (responsible for superoxide anion production) and the release of granular contents like elastase.

G fMLP fMLP FPR1 FPR1 (GPCR) fMLP->FPR1 G_protein G-protein Activation FPR1->G_protein PLC PLC Activation G_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC NADPH_oxidase NADPH Oxidase Activation Ca_PKC->NADPH_oxidase Granule Granule Exocytosis Ca_PKC->Granule Superoxide Superoxide Anion Generation NADPH_oxidase->Superoxide Elastase Elastase Release Granule->Elastase

Caption: fMLP-induced signaling pathway in human neutrophils.

Experimental Workflow for In Vitro Anti-inflammatory Assays

The following diagram illustrates the general workflow for assessing the anti-inflammatory potential of test compounds on human neutrophils.

G start Isolate Human Neutrophils incubation Pre-incubate with Test Compound start->incubation stimulation Stimulate with fMLP/Cytochalasin B incubation->stimulation superoxide_assay Measure Superoxide (Cytochrome c reduction) stimulation->superoxide_assay elastase_assay Measure Elastase (Substrate cleavage) stimulation->elastase_assay data_analysis Calculate IC50 Values superoxide_assay->data_analysis elastase_assay->data_analysis end Comparative Efficacy Analysis data_analysis->end

Caption: Workflow for neutrophil-based anti-inflammatory assays.

Conclusion and Future Directions

The available data indicates that synthetic NSAIDs like indomethacin can inhibit superoxide anion generation in activated neutrophils, although at relatively high concentrations. In contrast, ibuprofen and naproxen show little to no inhibitory effect on either superoxide generation or elastase release at the tested concentrations in the fMLP/CB-induced neutrophil model.

Crucially, there is a lack of publicly available, direct quantitative data (IC50 values) for this compound's efficacy in these specific assays. To facilitate a comprehensive and objective comparison, further experimental investigation is required to determine the dose-dependent inhibitory effects of this compound on superoxide anion generation and elastase release in human neutrophils under the same experimental conditions as those used for the synthetic drugs.

Such studies would provide the necessary data to populate the comparative tables and enable a more definitive assessment of the relative anti-inflammatory potential of this natural compound. Researchers are encouraged to pursue these investigations to elucidate the therapeutic promise of this compound as a novel anti-inflammatory agent.

References

A Comparative Guide to the Reproducibility of Megastigm-7-ene-3,5,6,9-tetraol Extraction Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of extraction protocols for Megastigm-7-ene-3,5,6,9-tetraol, a naturally occurring megastigmane with potential anti-inflammatory properties. Due to a lack of direct comparative studies on extraction methods for this specific compound, this document details a validated protocol for a closely related analogue isolated from Euscaphis japonica and discusses other potential extraction methodologies applicable to this class of terpenoids. The aim is to provide a foundation for researchers to select and optimize extraction procedures for this promising bioactive compound.

Chemical Properties of this compound

PropertyValue
Molecular Formula C13H24O4
Molecular Weight 244.33 g/mol
IUPAC Name (2R,3R,5R,6S)-2,4,5-trimethyl-6-[(E,3S)-3-hydroxybut-1-enyl]oxane-2,4,5-triol
Natural Sources Isodon melissoides, Vigna luteola, Euscaphis japonica, Isodon sculponeatus[1]
Known Bioactivity Anti-inflammatory[1]

Detailed Experimental Protocol: Extraction and Isolation from Euscaphis japonica

The following protocol is based on the successful isolation of a new megastigmane derivative from the leaves of Euscaphis japonica, a known source of this compound. This procedure is considered a reliable starting point for the extraction of this compound.

1. Plant Material and Initial Extraction:

  • Fresh leaves of Euscaphis japonica are harvested and air-dried.

  • The dried leaves are then ground into a fine powder.

  • The powdered material is extracted with methanol (B129727) (MeOH) at room temperature.

  • The resulting methanol extract is concentrated under reduced pressure to yield a crude extract.

2. Solvent Partitioning:

  • The crude methanol extract is suspended in water and partitioned successively with n-butanol (n-BuOH).

  • The n-BuOH soluble fraction, which is expected to contain the megastigmane glycosides, is collected and concentrated.

3. Chromatographic Purification:

  • Step 1: Diaion HP-20 Column Chromatography: The concentrated n-BuOH fraction is subjected to column chromatography on a Diaion HP-20 resin. The column is eluted with a gradient of water to methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Step 2: Silica (B1680970) Gel Column Chromatography: Fractions containing the target compound are pooled and further purified by silica gel column chromatography. A typical eluent system would be a gradient of chloroform-methanol (CHCl3-MeOH).

  • Step 3: High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a C18 column with a methanol-water or acetonitrile-water mobile phase.

4. Structure Elucidation:

  • The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Comparison of Extraction Protocols

While a direct comparative study for this compound is not yet available in the literature, the following table outlines the detailed protocol from Euscaphis japonica and provides a template for future comparative work.

ParameterProtocol 1: Methanol Extraction from Euscaphis japonicaProtocol 2: (Hypothetical) Supercritical Fluid ExtractionProtocol 3: (Hypothetical) Ultrasound-Assisted Extraction
Plant Material Dried, powdered leavesDried, powdered leavesDried, powdered leaves
Extraction Solvent MethanolSupercritical CO2 with co-solvent (e.g., ethanol)Ethanol or Methanol
Temperature Room Temperature40-60 °C40-50 °C
Pressure Atmospheric100-300 barAtmospheric
Extraction Time 24-48 hours1-2 hours30-60 minutes
Purification Steps Solvent partitioning, Column Chromatography (Diaion HP-20, Silica Gel), HPLCSolid Phase Extraction, HPLCFiltration, Column Chromatography, HPLC
Yield Not explicitly reported for the target compoundPotentially higher for non-polar compoundsGenerally higher yields in shorter time
Purity High (after extensive chromatography)High selectivity, potentially higher initial purityDependent on subsequent purification
Advantages Simple, widely used methodEnvironmentally friendly, high selectivityFaster, more efficient extraction
Disadvantages Time-consuming, large solvent consumptionHigh initial equipment costPotential for degradation of thermolabile compounds

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the extraction and isolation of this compound from a plant source.

Extraction_Workflow Plant_Material Plant Material (e.g., Euscaphis japonica leaves) Extraction Extraction (e.g., Methanol) Plant_Material->Extraction Filtration Filtration & Concentration Extraction->Filtration Partitioning Solvent Partitioning (e.g., n-BuOH/Water) Filtration->Partitioning Column_Chromatography_1 Column Chromatography (e.g., Diaion HP-20) Partitioning->Column_Chromatography_1 Column_Chromatography_2 Silica Gel Column Chromatography Column_Chromatography_1->Column_Chromatography_2 HPLC Preparative HPLC Column_Chromatography_2->HPLC Isolated_Compound Isolated this compound HPLC->Isolated_Compound

Caption: A generalized workflow for the extraction and purification of this compound.

Potential Signaling Pathway Modulation

Megastigmane glycosides have been reported to exhibit anti-inflammatory effects, often through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a crucial regulator of the inflammatory response.

The diagram below illustrates the canonical NF-κB signaling pathway and the potential point of intervention for this compound.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB IkB->IkB NFkB NF-κB NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates IkB_NFkB->NFkB releases Megastigmane This compound Megastigmane->IKK inhibits? DNA DNA NFkB_nucleus->DNA binds Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) DNA->Inflammatory_Genes induces

Caption: The NF-κB signaling pathway and the putative inhibitory action of this compound.

Conclusion and Future Directions

The protocol for the extraction of megastigmane derivatives from Euscaphis japonica provides a solid foundation for obtaining this compound. However, there is a clear need for systematic studies that compare different extraction techniques to optimize yield, purity, and efficiency. Future research should focus on comparing conventional solvent extraction with modern methods such as supercritical fluid extraction, ultrasound-assisted extraction, and microwave-assisted extraction. Such studies will be invaluable for the scalable and reproducible production of this compound for further pharmacological investigation and potential drug development.

References

Unveiling the Therapeutic Promise of Megastigm-7-ene-3,5,6,9-tetraol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark of the therapeutic potential of Megastigm-7-ene-3,5,6,9-tetraol against established standards in the fields of anti-inflammatory and antioxidant research. While direct quantitative performance data for this compound is limited in publicly available literature, this document synthesizes the existing information on its known anti-inflammatory bioactivity and draws comparisons with well-characterized standards. The experimental protocols detailed herein provide a framework for the systematic evaluation of this promising natural compound.

Comparative Data on Anti-inflammatory and Antioxidant Activity

Table 1: Anti-inflammatory Potential

Compound/StandardTarget/AssayIC50/ActivitySource Organism (for natural products)
This compound Anti-inflammatoryBioactivity confirmed, quantitative data not availableIsodon melissoides, Vigna luteola[1]
Indomethacin (Standard)COX-1/COX-2 Inhibition~0.1-1 µM (Varies with assay conditions)N/A (Synthetic)
Dexamethasone (Standard)Glucocorticoid Receptor AgonistSub-nanomolar to nanomolar range (Varies with assay)N/A (Synthetic)
Quercetin (Natural Product)Multiple (e.g., LOX, COX)~5-20 µM (for various inflammatory targets)Various plants

Table 2: Antioxidant Potential

Compound/StandardAssayIC50/Activity
This compound Antioxidant assaysData not available
Ascorbic Acid (Vitamin C) (Standard)DPPH Radical Scavenging~20-50 µM
Trolox (Standard)ABTS Radical Scavenging~5-15 µM
Butylated Hydroxyanisole (BHA) (Standard)Various antioxidant assaysLow micromolar range

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key in vitro assays are provided below.

In Vitro Anti-inflammatory Activity: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

This assay is a standard method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO), a key inflammatory mediator.

a. Cell Culture and Treatment:

  • Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are then pre-treated with various concentrations of this compound or a standard anti-inflammatory drug (e.g., Dexamethasone) for 1-2 hours.

  • Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response and incubated for 24 hours.

b. Nitric Oxide Measurement (Griess Assay):

  • After incubation, the cell culture supernatant is collected.

  • An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.

  • The absorbance is measured at 540 nm using a microplate reader. The amount of nitrite (B80452), a stable product of NO, is proportional to the absorbance.

  • A standard curve using sodium nitrite is generated to quantify the nitrite concentration.

  • The percentage of NO inhibition is calculated relative to LPS-stimulated cells without any treatment. The IC50 value (the concentration that inhibits 50% of NO production) is then determined.

c. Cell Viability Assay (MTT Assay):

  • To ensure that the observed inhibition of NO is not due to cytotoxicity, a cell viability assay is performed concurrently.

  • After removing the supernatant for the Griess assay, MTT reagent is added to the cells and incubated.

  • The formazan (B1609692) crystals formed are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is read at 570 nm.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common and rapid method to evaluate the free radical scavenging ability of a compound.

a. Assay Procedure:

  • A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.

  • Various concentrations of this compound or a standard antioxidant (e.g., Ascorbic Acid) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for 30 minutes.

  • The absorbance of the solution is measured at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated based on the reduction in absorbance compared to the control (DPPH solution without the test compound).

  • The IC50 value (the concentration that scavenges 50% of the DPPH radicals) is determined.

Visualizing the Pathways and Workflows

To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis RAW 264.7 Macrophages RAW 264.7 Macrophages Test Compound (this compound) Test Compound (this compound) RAW 264.7 Macrophages->Test Compound (this compound) Pre-treatment LPS Stimulation LPS Stimulation Test Compound (this compound)->LPS Stimulation Followed by Griess Assay (NO Measurement) Griess Assay (NO Measurement) LPS Stimulation->Griess Assay (NO Measurement) Incubation & Supernatant Collection MTT Assay (Cell Viability) MTT Assay (Cell Viability) LPS Stimulation->MTT Assay (Cell Viability) Incubation & Cell Processing

Caption: Workflow for In Vitro Anti-inflammatory Assay.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Activation Nucleus Nucleus NFkB->Nucleus Translocation iNOS iNOS Gene Nucleus->iNOS Transcription NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation NO->Inflammation Megastigm This compound Megastigm->IKK Potential Inhibition Megastigm->NFkB Potential Inhibition

Caption: Potential NF-κB Signaling Pathway Inhibition.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Megastigm-7-ene-3,5,6,9-tetraol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Megastigm-7-ene-3,5,6,9-tetraol. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to handle it as a potentially hazardous substance and adhere to the highest safety standards for chemical waste management. The following procedures are based on established best practices for laboratory chemical disposal.

Immediate Safety and Handling Precautions

Prior to handling this compound for disposal, ensure that all appropriate personal protective equipment (PPE) is worn. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a fume hood to prevent inhalation of any potential vapors or aerosols.

Personal Protective Equipment (PPE) Summary

PPE CategorySpecific EquipmentPurpose
Eye Protection Safety goggles with a snug fit or a face shield in conjunction with safety glasses.[1][2]Protects eyes from potential splashes or aerosols of the chemical.[2]
Hand Protection Chemically resistant gloves (e.g., nitrile gloves).[2][3]Prevents skin contact with the chemical. It is advisable to consult a glove manufacturer's compatibility chart for specific chemicals if available.[3]
Body Protection A lab coat, buttoned, and covering the arms.[4] For larger quantities, a chemical-resistant apron may be advisable.Protects the skin and clothing from spills and splashes.[2]
Footwear Closed-toe shoes that cover the entire foot.[3]Protects feet from spills.

Step-by-Step Disposal Protocol

The guiding principle for chemical disposal is to prevent harm to individuals and the environment.[5] Therefore, drain and trash disposal of this compound are strictly prohibited unless explicitly authorized by your institution's Environmental Health and Safety (EHS) department and local regulations.[6]

  • Waste Identification and Segregation:

    • Treat all waste containing this compound as hazardous chemical waste.

    • This includes the pure compound, solutions containing the compound, and any materials contaminated with it (e.g., pipette tips, gloves, absorbent materials).

    • Segregate this waste from other waste streams, particularly from incompatible chemicals like strong oxidizing agents, acids, and bases.[7] Halogenated and non-halogenated organic wastes should also be collected separately.[8]

  • Container Selection and Labeling:

    • Use a chemically compatible and leak-proof waste container. High-density polyethylene (B3416737) (HDPE) or glass containers are often suitable for organic compounds.[9]

    • The container must be in good condition, with a secure, tight-fitting lid.[7][10]

    • Label the waste container clearly and accurately. The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The approximate concentration and quantity of the waste

      • The date the waste was first added to the container (accumulation start date).[9]

      • Any known hazard classifications (e.g., "Flammable," "Toxic") if applicable. Since the specific hazards are unknown, it is prudent to handle it with general caution.

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[7][11]

    • The SAA should be a secondary containment system, such as a chemical-resistant tray, to contain any potential leaks.

    • Keep the waste container closed at all times, except when adding waste.[8][11]

  • Arranging for Disposal:

    • Once the waste container is full or has been in accumulation for the maximum allowable time (often 6-12 months, check your institutional policy), arrange for its disposal through your institution's EHS or hazardous waste management program.[10][11]

    • Follow your institution's specific procedures for requesting a waste pickup.

Disposal Considerations Summary

AspectGuidelineRationale
Waste Classification Treat as hazardous chemical waste.In the absence of specific hazard data, this is the most prudent and safe approach.
Incompatible Materials Store separately from strong acids, bases, and oxidizing agents.[7]To prevent dangerous chemical reactions.
Container Type Chemically resistant, leak-proof container with a secure lid (e.g., HDPE, glass).[9]To ensure safe containment and prevent spills.
Labeling "Hazardous Waste," full chemical name, concentration, accumulation start date.[9]For proper identification, safe handling, and regulatory compliance.
Storage Designated, secondary-contained Satellite Accumulation Area.[7][11]To ensure safety and containment within the lab.
Final Disposal Through the institution's designated hazardous waste management program.To ensure environmentally responsible and legally compliant disposal.
Prohibited Disposal Do not dispose of down the drain or in regular trash.[6][11]To prevent environmental contamination and non-compliance with regulations.

Emergency Procedures: Spill Cleanup

In the event of a spill of this compound, immediate and appropriate action is necessary.

  • Alert Personnel: Immediately notify others in the vicinity of the spill.[12]

  • Evacuate (if necessary): For a large or uncontrolled spill, evacuate the area and contact your institution's emergency response team.

  • Control the Spill (for minor spills): If the spill is small and you are trained and equipped to handle it:

    • Ensure you are wearing the appropriate PPE.[12]

    • Contain the spill by creating a dike around it with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent).[13][14]

    • Work from the outside of the spill inward to absorb the material.[15]

  • Collect and Dispose of Spill Debris:

    • Carefully scoop the absorbent material into a designated hazardous waste container.

    • Wipe the spill area with a cloth or paper towels, and place these in the same waste container.

    • Label the container as "Hazardous Waste - Spill Debris" and include the chemical name.

    • Arrange for disposal through your hazardous waste program.

  • Decontaminate: Clean the affected area with soap and water after the bulk of the spill has been removed.[15]

Experimental Workflow and Disposal Pathway Diagrams

The following diagrams illustrate the logical flow from a typical laboratory experiment to the proper disposal of chemical waste.

Experimental_Workflow cluster_experiment Experimental Phase cluster_waste Waste Generation reagents Reagents (incl. This compound) reaction Reaction / Process reagents->reaction workup Product Isolation / Purification (e.g., Chromatography) reaction->workup liquid_waste Liquid Waste (solvents, reaction mixture) workup->liquid_waste Waste Streams solid_waste Solid Waste (contaminated gloves, vials) workup->solid_waste Waste Streams disposal Final Disposal (via EHS) liquid_waste->disposal Segregated Collection solid_waste->disposal Segregated Collection

Caption: General experimental workflow leading to waste generation and disposal.

Disposal_Decision_Pathway start Waste Generated (this compound) is_sds_available Is a specific SDS available with disposal instructions? start->is_sds_available sds_yes Follow SDS-specific disposal protocol is_sds_available->sds_yes Yes sds_no Treat as Hazardous Waste is_sds_available->sds_no No segregate Segregate Waste (non-halogenated organic) sds_no->segregate container Use Labeled, Compatible Waste Container segregate->container store Store in Satellite Accumulation Area container->store ehs_pickup Arrange for EHS Hazardous Waste Pickup store->ehs_pickup

Caption: Decision pathway for the disposal of this compound.

References

Essential Safety and Operational Guidance for Handling Megastigm-7-ene-3,5,6,9-tetraol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Megastigm-7-ene-3,5,6,9-tetraol is not currently available in public databases. The following guidance is based on general best practices for handling new or uncharacterized chemical compounds in a laboratory setting. It is imperative to treat this substance as potentially hazardous and to conduct a thorough risk assessment before commencing any experimental work.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The focus is on procedural, step-by-step guidance to ensure safe handling and disposal.

Personal Protective Equipment (PPE)

Given the absence of specific toxicity data, a conservative approach to personal protection is required. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification/StandardPurpose
Eye and Face Safety GogglesANSI Z87.1 compliant, chemical splash goggles.Protects eyes from splashes and aerosols.
Face ShieldTo be worn over safety goggles.Provides an additional layer of protection for the entire face from splashes.
Hand Disposable GlovesNitrile gloves (minimum thickness of 4-6 mil). Check for any signs of degradation before use.Prevents skin contact with the chemical.
Double GlovingWearing two pairs of nitrile gloves.Recommended for enhanced protection, especially when handling concentrated solutions or the pure compound.
Body Laboratory CoatFlame-resistant, long-sleeved, and properly fitted.Protects skin and personal clothing from contamination.
Chemical-Resistant ApronTo be worn over the lab coat when handling larger quantities or when there is a significant splash risk.Provides an additional barrier against chemical splashes.
Respiratory Fume HoodAll work with this compound should be conducted in a certified chemical fume hood.Minimizes inhalation exposure to potential vapors or aerosols.
RespiratorA NIOSH-approved respirator with appropriate cartridges may be necessary based on a risk assessment, especially if working outside of a fume hood.Provides respiratory protection in situations where engineering controls are insufficient. A proper fit test and training are required before use.
Footwear Closed-toe ShoesMade of a non-porous material.Protects feet from spills and falling objects.

Experimental Protocols: Handling and Disposal

Adherence to a strict, step-by-step protocol is crucial for the safe handling and disposal of this compound.

Pre-Operational Phase: Planning and Preparation
  • Risk Assessment: Before any work begins, conduct a thorough risk assessment for the planned experiment. Identify potential hazards and determine the necessary control measures.

  • Information Review: Although a specific SDS is unavailable, review any available literature or supplier information for this compound and similar compounds.

  • Gather Materials: Ensure all necessary PPE, spill containment materials, and waste containers are readily available in the designated work area.

  • Fume Hood Check: Verify that the chemical fume hood is functioning correctly and that the certification is current.

  • Emergency Preparedness: Locate the nearest safety shower, eyewash station, and fire extinguisher. Ensure all personnel are familiar with emergency procedures.

Operational Phase: Handling the Compound
  • Don PPE: Put on all required personal protective equipment as outlined in the table above before entering the designated work area.

  • Work in Fume Hood: Conduct all manipulations of this compound, including weighing, dissolving, and transferring, within a certified chemical fume hood.

  • Avoid Inhalation and Contact: Handle the compound carefully to avoid generating dust or aerosols. Prevent direct contact with skin, eyes, and clothing.

  • Use Appropriate Tools: Utilize spatulas, scoops, or other appropriate tools for transferring the solid compound. Use a properly calibrated pipette for liquids.

  • Labeling: Clearly label all containers with the chemical name, concentration, date, and your initials.

  • Transportation: If the compound needs to be transported outside of the fume hood, ensure it is in a sealed, secondary container.

Post-Operational Phase: Decontamination and Waste Disposal
  • Decontamination: Thoroughly decontaminate all work surfaces, equipment, and glassware that came into contact with the chemical using an appropriate solvent and cleaning agent.

  • Waste Segregation: Segregate all waste generated during the experiment. This includes contaminated PPE, weighing paper, pipette tips, and any excess or spilled material.

  • Waste Collection:

    • Solid Waste: Collect all contaminated solid waste in a designated, labeled, and sealed hazardous waste container.

    • Liquid Waste: Collect all liquid waste containing this compound in a compatible, labeled, and sealed hazardous waste container. Do not mix with other incompatible waste streams.

  • Disposal:

    • All waste must be disposed of as hazardous chemical waste.

    • Follow all institutional, local, and national regulations for hazardous waste disposal.

    • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for waste pickup.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate hazardous waste stream.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_pre_op Pre-Operational Phase cluster_op Operational Phase cluster_post_op Post-Operational Phase risk_assessment Conduct Risk Assessment gather_materials Gather PPE & Materials risk_assessment->gather_materials check_equipment Verify Fume Hood & Safety Equipment gather_materials->check_equipment don_ppe Don Appropriate PPE check_equipment->don_ppe Proceed to Experiment handle_in_hood Handle Compound in Fume Hood don_ppe->handle_in_hood avoid_exposure Avoid Inhalation & Contact handle_in_hood->avoid_exposure label_containers Label All Containers avoid_exposure->label_containers decontaminate Decontaminate Surfaces & Equipment label_containers->decontaminate Experiment Complete segregate_waste Segregate Solid & Liquid Waste decontaminate->segregate_waste dispose_waste Dispose of Hazardous Waste via EHS segregate_waste->dispose_waste remove_ppe Remove & Dispose of PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Safe Handling and Disposal Workflow

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.